YNT-185
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C33H37N5O5S |
|---|---|
Poids moléculaire |
615.7 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide |
InChI |
InChI=1S/C33H37N5O5S/c1-37(2)29-15-7-6-14-28(29)32(39)35-19-18-34-26-12-9-13-27(22-26)36-44(41,42)31-21-24(16-17-30(31)43-5)23-10-8-11-25(20-23)33(40)38(3)4/h6-17,20-22,34,36H,18-19H2,1-5H3,(H,35,39) |
Clé InChI |
BXJSAMKIFDDLGI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC |
Origine du produit |
United States |
Foundational & Exploratory
YNT-185: A Technical Guide to its Mechanism of Action as a Selective Orexin 2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
YNT-185 is a potent and selective nonpeptide agonist of the orexin (B13118510) 2 receptor (OX2R), a G protein-coupled receptor centrally involved in the regulation of wakefulness. Its mechanism of action involves mimicking the endogenous orexin neuropeptides, specifically by activating OX2R to promote neuronal excitation in key wake-promoting brain regions. This document provides an in-depth technical overview of the mechanism of action of this compound, including its receptor selectivity, signaling pathways, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding for research and drug development applications.
Introduction
The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a critical regulator of sleep-wake states, and its dysfunction is implicated in narcolepsy.[1] this compound has emerged as a valuable research tool and a potential therapeutic lead for disorders characterized by excessive daytime sleepiness, such as narcolepsy.[2] By selectively targeting OX2R, this compound offers a more focused approach to modulating the orexin system compared to dual agonists.
Core Mechanism of Action: Selective OX2R Agonism
This compound functions as a selective agonist at the orexin 2 receptor (OX2R).[3] This selectivity is a key feature of its pharmacological profile, as OX2R is considered to play a more prominent role in the regulation of wakefulness compared to OX1R.[4]
Receptor Binding and Potency
This compound exhibits a significantly higher potency for human OX2R over OX1R. In vitro studies using Chinese hamster ovary (CHO) cells expressing the human orexin receptors have demonstrated this selectivity.
| Receptor | EC50 (nM) | Reference |
| Human OX2R | 28 | [3] |
| Human OX1R | 2,750 | [3] |
| Table 1: In Vitro Potency of this compound at Human Orexin Receptors |
This approximate 100-fold selectivity for OX2R underscores its targeted mechanism of action.[2]
Signaling Pathways
Upon binding to OX2R, this compound initiates a cascade of intracellular signaling events that mimic the effects of endogenous orexins. OX2R is known to couple to multiple G proteins, including Gq, Gs, and Gi.[4] The primary pathway activated by orexin receptor agonists leading to neuronal excitation is the Gq protein pathway.
Activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a measurable increase in cytosolic Ca2+ concentration.[5] This increase in intracellular calcium is a key event in the downstream signaling that leads to neuronal depolarization and increased firing rate.
Figure 1: this compound Induced OX2R-Gq Signaling Cascade.
Modulation of Ion Channels
The this compound-induced increase in intracellular calcium and activation of other signaling cascades ultimately leads to the modulation of various ion channels, resulting in neuronal depolarization. Orexin receptor activation has been shown to inhibit certain potassium (K+) channels and activate nonselective cation channels.[1][4] This combined effect reduces the hyperpolarizing influence of K+ efflux and increases the influx of positive ions, leading to a more excitable neuronal state.
In Vivo Efficacy and Phenotypic Effects
Preclinical studies in mouse models of narcolepsy have demonstrated the in vivo efficacy of this compound in promoting wakefulness and reducing cataplexy-like episodes.
| Animal Model | Administration Route | Dosage | Effect | Reference |
| Wild-type Mice | Intraperitoneal (i.p.) | 20-40 mg/kg | Increased wakefulness | [6] |
| Orexin Knockout Mice | Intraperitoneal (i.p.) | 40 mg/kg | Suppressed cataplexy-like symptoms | [2] |
| Table 2: Summary of In Vivo Efficacy of this compound in Mice |
These findings provide in vivo validation of the mechanism of action of this compound and its potential as a therapeutic agent for narcolepsy.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Intracellular Calcium Mobilization Assay
This assay is used to determine the potency (EC50) of this compound at orexin receptors.
Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to this compound in cells expressing OX1R or OX2R.
Materials:
-
CHO cells stably expressing human OX1R or OX2R.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution in DMSO.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the CHO-OX1R or CHO-OX2R cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence.
-
Compound Addition: Use the automated injector to add the different concentrations of this compound to the wells.
-
Data Acquisition: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the peak calcium response.
-
Data Analysis: The change in fluorescence is used to calculate the response. Plot the response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Figure 2: Workflow for Intracellular Calcium Mobilization Assay.
Brain Slice Electrophysiology
This technique is used to assess the effect of this compound on the electrical activity of specific neurons.
Objective: To record changes in the membrane potential and firing rate of histaminergic neurons in the tuberomammillary nucleus (TMN) in response to this compound.
Materials:
-
Mouse brain slicer (vibratome).
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2, 5% CO2).
-
Recording chamber and perfusion system.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
This compound solution in aCSF.
Procedure:
-
Brain Slice Preparation: Anesthetize a mouse and perfuse with ice-cold, carbogenated aCSF. Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the TMN using a vibratome in ice-cold aCSF.
-
Slice Recovery: Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
Recording: Place a slice in the recording chamber and continuously perfuse with carbogenated aCSF.
-
Cell Identification: Identify histaminergic neurons in the TMN using visual guidance (e.g., DIC microscopy).
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Drug Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing this compound at a known concentration.
-
Data Recording: Record the membrane potential and firing activity before, during, and after the application of this compound.
-
Data Analysis: Analyze the changes in resting membrane potential and action potential frequency to determine the effect of this compound.
In Vivo Electroencephalography (EEG) and Electromyography (EMG) Recording
This in vivo method is used to evaluate the effects of this compound on sleep-wake states in freely moving animals.
Objective: To measure changes in wakefulness, non-rapid eye movement (NREM) sleep, and REM sleep, as well as the frequency of cataplexy-like episodes, following the administration of this compound.
Materials:
-
Stereotaxic apparatus.
-
EEG and EMG electrodes.
-
Data acquisition system for polysomnography.
-
Animal housing with a recording setup.
-
This compound for systemic administration (e.g., i.p. injection).
Procedure:
-
Surgical Implantation: Anesthetize the mouse and stereotaxically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles. Allow the animal to recover for at least one week.
-
Habituation: Habituate the animal to the recording chamber and cables.
-
Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer this compound or vehicle at a specific time of day (e.g., during the light phase when mice are typically asleep).
-
Post-Dosing Recording: Record EEG and EMG for an extended period (e.g., 24 hours) after drug administration.
-
Data Analysis: Score the sleep-wake states (wake, NREM, REM) in epochs (e.g., 10 seconds). Analyze the total time spent in each state and the latency to sleep onset. For narcolepsy models, quantify the number and duration of cataplexy-like episodes.
Conclusion
This compound is a selective OX2R agonist that effectively mimics the wake-promoting effects of the endogenous orexin system. Its mechanism of action is centered on the activation of the Gq-PLC-calcium signaling pathway in neurons, leading to depolarization and increased neuronal activity in key brain regions that regulate arousal. The preclinical data strongly support its potential for the treatment of narcolepsy and other hypersomnia disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other orexin receptor modulators.
References
- 1. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of orexin-2 receptors in the Kӧlliker-Fuse nucleus of anesthetized mice leads to transient slowing of respiratory rate - PMC [pmc.ncbi.nlm.nih.gov]
YNT-185: A Technical Whitepaper on the Selective Orexin Type-2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
YNT-185 is a potent, non-peptide, and selective agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] Developed as a research tool to probe the function of the orexin system, it has demonstrated significant potential in preclinical models for treating narcolepsy-cataplexy by mimicking the action of the endogenous neuropeptide orexin.[3][4] Narcolepsy is a debilitating sleep disorder caused by the loss of orexin-producing neurons in the hypothalamus.[2][3] The orexin system, comprising two receptors (OX1R and OX2R) and two neuropeptides (orexin-A and orexin-B), is a central regulator of wakefulness, arousal, and appetite.[5][6] Genetic and pharmacological studies have highlighted that OX2R signaling is particularly crucial for stabilizing the sleep/wake states, making selective OX2R agonists a promising therapeutic strategy.[3][7] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Pharmacological Profile of this compound
This compound exhibits high selectivity for the human orexin type-2 receptor (hOX2R) over the human orexin type-1 receptor (hOX1R). Its agonistic activity has been characterized primarily through in vitro calcium mobilization assays in recombinant cell lines.
In Vitro Activity
The potency and selectivity of this compound were determined by measuring intracellular calcium (Ca²⁺) accumulation in Chinese Hamster Ovary (CHO) cells stably expressing either hOX1R or hOX2R.[3]
| Parameter | Receptor | Value | Cell Line | Assay Type |
| EC₅₀ | hOX2R | 28 nM (or 0.028 µM) | CHO | Intracellular Ca²⁺ Mobilization |
| EC₅₀ | hOX1R | 2,750 nM (or 2.75 µM) | CHO | Intracellular Ca²⁺ Mobilization |
| Selectivity Ratio | (OX1R EC₅₀ / OX2R EC₅₀) | ~100-fold | N/A | N/A |
Table 1: In Vitro Potency and Selectivity of this compound.[1][3]
Studies have confirmed that this compound acts as an orthosteric, full agonist for OX2R.[3][8] This was demonstrated by the competitive antagonism observed with the OX2R-selective antagonist EMPA and the dual orexin receptor antagonist suvorexant, which caused parallel rightward shifts in the dose-response curve of this compound.[3][8]
In Vivo Efficacy
The physiological effects of this compound have been evaluated in various mouse models, demonstrating its ability to promote wakefulness and ameliorate symptoms of narcolepsy.
Effects on Sleep/Wake States in Wild-Type Mice
Administration of this compound to wild-type mice during their normal sleep period resulted in a significant increase in wakefulness.
| Administration Route | Dose | Effect | Animal Model |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Dose-dependent increase in wake time for 3 hours; decrease in NREM sleep. | Wild-Type C57BL/6J Mice |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Significantly increased wake time. | Wild-Type Mice |
Table 2: Wake-Promoting Effects of this compound in Wild-Type Mice.[1][3]
Effects on Narcolepsy-Cataplexy Symptoms in Mouse Models
This compound has shown significant efficacy in reducing cataplexy-like episodes and promoting wakefulness in orexin-deficient mouse models of narcolepsy.
| Administration Route | Dose | Effect | Animal Model |
| Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased the frequency of chocolate-induced SOREMs (Sleep-Onset REM periods). | Orexin/Ataxin-3 Mice |
| Intraperitoneal (i.p.) | 40 and 60 mg/kg | Significantly increased the latency to the first SOREM. | Orexin Knockout (OXKO) Mice |
| Intracerebroventricular (i.c.v.) & Intraperitoneal (i.p.) | Not specified | Suppressed cataplexy-like episodes. | Orexin Knockout & Orexin Neuron-Ablated Mice |
Table 3: Therapeutic Effects of this compound in Narcolepsy Mouse Models.[2][8][9]
Importantly, the therapeutic effects of this compound were absent in orexin receptor-deficient mice, confirming its mechanism of action is dependent on OX2R engagement.[2][9] Repeated administration did not lead to desensitization concerning the suppression of cataplexy-like episodes.[2][8]
Signaling Pathways and Experimental Workflows
OX2R Signaling Pathway
Orexin receptors are G-protein coupled receptors (GPCRs) that can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs, to initiate diverse intracellular signaling cascades.[5][10] Upon activation by an agonist like this compound, OX2R primarily couples to the Gq protein.[10][11] This initiates a canonical signaling pathway leading to increased intracellular calcium, which is a key event in neuronal activation.
Caption: this compound activates the OX2R/Gq/PLC signaling cascade.
Experimental Workflow: In Vitro Characterization
The process for determining the in vitro activity of this compound involves several key steps, from cell line preparation to data analysis, as illustrated in the workflow diagram below.
Caption: Workflow for in vitro evaluation of this compound potency.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is fundamental to characterizing the agonist activity of compounds like this compound at orexin receptors.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells, stably transfected to express either human OX1R or human OX2R, are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, typically for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before varying concentrations of this compound are automatically added to the wells.
-
Signal Detection: The fluorescence intensity is monitored in real-time. Binding of the agonist to the receptor triggers the Gq pathway, leading to the release of intracellular calcium stores, which causes the dye to fluoresce upon binding Ca²⁺.[3]
-
Data Analysis: The peak fluorescence response is measured for each concentration. The data are normalized and fitted to a four-parameter logistic equation to generate dose-response curves and determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.[3]
In Vivo Sleep/Wake Recording (EEG/EMG)
This protocol is used to assess the effect of this compound on sleep architecture in mice.
-
Surgical Implantation: Mice are anesthetized, and electrodes are surgically implanted for electroencephalography (EEG) and electromyography (EMG) recording. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Recovery: Animals are allowed to recover from surgery for at least one week.
-
Habituation: Mice are habituated to the recording chamber and tethered recording cables for several days before the experiment.
-
Compound Administration: this compound (or vehicle control) is administered via the desired route (e.g., intraperitoneal or intracerebroventricular injection) at a specific time, often during the light period when mice are typically asleep.[3]
-
Data Recording: Continuous EEG/EMG data are recorded for a set period (e.g., 3-24 hours) post-injection.
-
Sleep Scoring: The recorded data are manually or automatically scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the characteristic EEG and EMG patterns.
-
Data Analysis: The total time spent in each state, the number of state transitions, and the latency to sleep onset are calculated and compared between the this compound-treated and vehicle-treated groups.[3]
Conclusion
This compound is a well-characterized, potent, and selective OX2R agonist that has been instrumental in validating the therapeutic concept of OX2R agonism for narcolepsy.[3][8] Its ability to cross the blood-brain barrier and effectively promote wakefulness and suppress cataplexy in preclinical models provides a strong proof-of-concept for this drug class.[2][8] While this compound itself was noted to have limited in vivo efficacy for further clinical development, it laid the groundwork for the development of next-generation OX2R agonists, such as danavorexton (B3325393) (TAK-925) and TAK-994, which have advanced into clinical trials.[3][9][12] The detailed study of this compound continues to provide valuable insights for researchers in sleep science and drug development targeting the orexin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
The Core of YNT-185: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Potent and Selective Orexin-2 Receptor Agonist
YNT-185 is a novel, non-peptide small molecule that has garnered significant attention within the scientific community for its potent and selective agonist activity at the orexin-2 receptor (OX2R).[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride (B599025), is a synthetic organic compound.[4] Its chemical formula is C33H37N5O5S.2HCl, and it has a molecular weight of 688.66 g/mol .[4] The compound is available as a dihydrochloride salt, which is soluble in water and DMSO up to 100 mM.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride | [4] |
| Chemical Formula | C33H37N5O5S.2HCl | [4] |
| Molecular Weight | 688.66 g/mol | [4] |
| CAS Number | 1804978-82-2 | [4] |
| Appearance | White to slightly light brown crystalline powder | [5] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble to 100 mM in water and DMSO | [4] |
| SMILES | COC1=C(S(=O)(NC2=CC(NCCNC(C3=C(N(C)C)C=CC=C3)=O)=CC=C2)=O)C=C(C4=CC(C(N(C)C)=O)=CC=C4)C=C1.Cl.Cl |
Mechanism of Action: A Selective OX2R Agonist
This compound acts as a potent and selective agonist for the orexin-2 receptor (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2][3] The orexin (B13118510) system plays a crucial role in the regulation of sleep and wakefulness, and its dysfunction is implicated in disorders like narcolepsy.[6][7] this compound mimics the action of the endogenous orexin peptides, which are wake-promoting neuropeptides.[8]
The selectivity of this compound for OX2R over the orexin-1 receptor (OX1R) is a key feature of its pharmacological profile. This selectivity is approximately 100-fold, which is significant for targeting specific physiological responses mediated by OX2R.[4]
Table 2: In Vitro Activity of this compound
| Parameter | Receptor | Cell Line | Assay | Value (EC50) | Reference(s) |
| Agonist Activity | Human OX2R | CHO cells | Intracellular Ca2+ mobilization | 28 nM | [4] |
| Agonist Activity | Human OX1R | CHO cells | Intracellular Ca2+ mobilization | 2.75 µM | [4] |
The binding of this compound to OX2R initiates a downstream signaling cascade. As an orthosteric, full agonist, this compound binds to the same site as the endogenous orexin ligands and fully activates the receptor.[9] This activation leads to the coupling of the Gq subunit of the G-protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that mediates various cellular responses, including neuronal excitation.[9]
Experimental Protocols and In Vivo Efficacy
The wake-promoting and anti-narcoleptic effects of this compound have been demonstrated in several key in vivo studies. These experiments typically involve the administration of this compound to wild-type mice and mouse models of narcolepsy, such as orexin knockout (OXKO) and orexin neuron-ablated mice.
Experimental Workflow for In Vivo Studies:
Key Experimental Methodologies:
-
Intracellular Calcium Mobilization Assay: Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R are used. The cells are loaded with a calcium-sensitive fluorescent dye. Upon addition of this compound, the change in intracellular calcium concentration is measured using a fluorometric imaging plate reader. This allows for the determination of the EC50 values.[4]
-
Electrophysiological Recordings: Brain slices containing the tuberomammillary nucleus (TMN) are prepared from mice. Whole-cell patch-clamp recordings are performed on histaminergic neurons, which are known to express OX2R and are crucial for maintaining wakefulness. The effects of this compound on the firing rate and membrane potential of these neurons are recorded to assess its direct neuronal effects.[9]
-
In Vivo Sleep/Wake and Cataplexy Analysis: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings. After a recovery period, this compound is administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection. EEG/EMG data is continuously recorded to score the different sleep-wake states (wakefulness, NREM sleep, REM sleep). In narcoleptic mouse models, the occurrence of cataplexy-like episodes (sudden loss of muscle tone while awake) is also monitored and quantified.[9][10]
Table 3: In Vivo Efficacy of this compound in Mice
| Animal Model | Administration Route | Dosage | Key Findings | Reference(s) |
| Wild-type mice | i.p. | 20-40 mg/kg | Significantly increased wakefulness. | [1] |
| Wild-type mice | i.c.v. | 300 nmol | Significantly increased wake time for 3 hours in a dose-dependent manner, with a decrease in NREM sleep time. | [1] |
| Orexin KO mice | i.p. | 40 and 60 mg/kg | Suppressed cataplexy-like episodes and increased latency to the first episode. | [9][10] |
| Orexin neuron-ablated mice | i.p. | 40 mg/kg | Significantly decreased the frequency of cataplexy-like episodes. | [9][10] |
These studies have demonstrated that this compound can cross the blood-brain barrier after peripheral administration and exert its wake-promoting and anti-cataplectic effects by acting on central OX2Rs.[9][11] Importantly, these effects were not observed in orexin receptor-deficient mice, confirming the on-target mechanism of action.[10] Furthermore, no immediate rebound sleep was observed after the effects of this compound wore off.[10]
Conclusion
This compound is a pioneering small molecule OX2R agonist with a well-defined chemical structure and a selective mechanism of action. The comprehensive data from in vitro and in vivo studies provide a strong proof-of-concept for its therapeutic potential in treating disorders characterized by a deficiency in orexin signaling, most notably narcolepsy. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this compound and other next-generation OX2R agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Non-peptidic Orexin Receptor Agonists [jstage.jst.go.jp]
- 4. rndsystems.com [rndsystems.com]
- 5. Orexin Peptide & Non-peptide Orexin Receptor Agonist | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, this compound [jstage.jst.go.jp]
- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wake-promoting compound validated ― the first step to deliver a magic bullet for curing narcolepsy (published on PNAS) | News | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]
YNT-185 and the Orexin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of YNT-185, a selective orexin (B13118510) 2 receptor (OX2R) agonist, and the intricate orexin signaling pathway it modulates. Narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy, is primarily caused by the loss of orexin-producing neurons. This compound represents a promising therapeutic strategy by mimicking the action of endogenous orexins, which are crucial for maintaining wakefulness. This document details the pharmacological properties of this compound, the downstream effects of OX2R activation, and the experimental methodologies used to characterize this compound.
Introduction to the Orexin System and Narcolepsy
The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep and wakefulness.[1] Orexin-producing neurons, located exclusively in the lateral hypothalamus, project throughout the central nervous system, influencing arousal, appetite, and reward pathways.[1] The loss of these neurons is the primary cause of narcolepsy type 1, leading to a profound inability to maintain wakefulness and the intrusion of REM sleep-like features, such as cataplexy, into wakefulness.[2][3]
While orexin peptides themselves can ameliorate narcolepsy symptoms in animal models, their poor blood-brain barrier penetration limits their therapeutic use.[4] This has driven the development of small-molecule orexin receptor agonists that can be administered peripherally. This compound is a potent and selective, non-peptide agonist of the OX2R, which has been shown to effectively alleviate narcolepsy-like symptoms in preclinical models.[5]
This compound: A Selective Orexin 2 Receptor Agonist
This compound is a synthetic, small molecule designed to selectively activate the OX2R. Its chemical structure allows it to cross the blood-brain barrier and exert its effects on the central nervous system.[6]
In Vitro Pharmacology
The potency and selectivity of this compound have been characterized in cellular assays.
Table 1: In Vitro Activity of this compound
| Parameter | OX1R | OX2R | Selectivity (OX1R/OX2R) |
|---|---|---|---|
| EC50 (nM) | 2750 | 28 ± 4 | ~98-fold |
Data from intracellular Ca2+ mobilization assays in CHO cells expressing human orexin receptors.[5][7]
In Vivo Efficacy in Narcolepsy Models
This compound has demonstrated significant efficacy in mouse models of narcolepsy, including orexin knockout (OX-KO) and orexin/ataxin-3 transgenic mice, which exhibit neuronal ablation.[8][9][10][11][12]
Table 2: In Vivo Effects of this compound in Narcolepsy Mouse Models
| Animal Model | Administration | Dose | Primary Outcome |
|---|---|---|---|
| Wild-type Mice | Intracerebroventricular (i.c.v.) | 300 nmol | Significant increase in wake time for 3 hours.[12] |
| Wild-type Mice | Intraperitoneal (i.p.) | 20-40 mg/kg | Significant increase in wakefulness.[12] |
| Orexin Knockout (OX-KO) Mice | Intraperitoneal (i.p.) | 40 and 60 mg/kg | Significantly increased latency to the first cataplexy-like episode.[4] |
| Orexin/ataxin-3 Mice | Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased frequency of chocolate-induced cataplexy-like episodes for 3 hours.[4] |
Peripherally administered this compound has been shown to promote wakefulness without affecting body temperature and does not cause immediate rebound sleep.[2] Importantly, no desensitization to its anticataplectic effects was observed after repeated administration.[2]
Pharmacokinetics
While detailed pharmacokinetic parameters such as half-life and bioavailability for this compound are not publicly available, studies confirm its ability to penetrate the blood-brain barrier after peripheral administration and exert its effects on the central nervous system.[4][6][13] The water-soluble form, this compound·2HCl, is often used for in vivo studies.[4]
The Orexin Signaling Pathway
Orexin receptors are G protein-coupled receptors (GPCRs) that can couple to multiple G protein subtypes, leading to a diverse array of intracellular signaling cascades.[8][14][15][16] This signaling complexity allows orexins to exert a wide range of physiological effects.
References
- 1. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of orexin receptor-arrestin-ubiquitin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Presentations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal Profiling of Orexin Receptor-Arrestin-Ubiquitin Complexes Reveals Differences between Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
YNT-185: A Technical Whitepaper on the Discovery, Synthesis, and Characterization of a Selective Orexin Type-2 Receptor Agonist
Executive Summary: Narcolepsy is a debilitating sleep disorder caused by the loss of neurons that produce orexin (B13118510), a neuropeptide critical for maintaining wakefulness. Direct orexin replacement is challenging due to the blood-brain barrier. This has driven the search for small-molecule orexin receptor agonists. This document provides a comprehensive technical overview of YNT-185, a first-in-class, non-peptide, selective orexin type-2 receptor (OX2R) agonist. We detail its discovery through high-throughput screening and subsequent lead optimization, its mechanism of action, and its pharmacological characterization through in vitro and in vivo studies. This guide includes structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for researchers in neuroscience and drug development.
Introduction: The Orexin System and Narcolepsy
The orexin system, comprising two neuropeptides (Orexin-A and Orexin-B) and two G-protein-coupled receptors (Orexin 1 Receptor, OX1R, and Orexin 2 Receptor, OX2R), is a central regulator of wakefulness.[1] The loss of orexin-producing neurons in the hypothalamus is the primary cause of narcolepsy type 1, a disorder marked by excessive daytime sleepiness and cataplexy (sudden loss of muscle tone).[1][2] While orexin receptor antagonists have been successfully developed as insomnia treatments, the development of agonists for narcolepsy has been a significant challenge.[1]
Genetic and pharmacological studies have shown that OX2R signaling is particularly crucial for stabilizing wakefulness and suppressing cataplexy.[2] This established the therapeutic rationale for developing a selective OX2R agonist that could cross the blood-brain barrier and mimic the function of endogenous orexin, offering a potential mechanistic therapy for narcolepsy.[1][2]
Discovery of this compound
The discovery of this compound was the result of a systematic drug discovery campaign aimed at identifying non-peptide orexin receptor agonists.[1] The process began with a High-Throughput Screening (HTS) of a chemical library at the University of Texas Southwestern, which identified several sulfonamide-containing compounds as initial hits.[1]
These hits served as the starting point for a lead optimization process.[2] An early lead compound, YN-1055, was identified as a potent and selective OX2R agonist.[1] Subsequent structural modifications were made to improve properties such as water solubility, leading to the development of this compound.[1] This compound demonstrated significant efficacy in preclinical models of narcolepsy.[1][3]
Chemical Properties and Synthetic Strategy
This compound is a diarylsulfonamide derivative with the chemical name 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride (B599025). It is typically used as a dihydrochloride salt to improve its solubility in aqueous solutions.[1]
Table 1: Chemical Properties of this compound Dihydrochloride
| Property | Value | Reference |
| Chemical Formula | C₃₃H₃₇N₅O₅S·2HCl | |
| Molecular Weight | 688.66 g/mol | |
| Appearance | Solid | N/A |
| Purity | ≥98% (by HPLC) | |
| CAS Number | 1804978-82-2 |
The synthesis of this compound was first reported by Nagahara et al. in 2015.[4] The core strategy involved extending the structure of known OX2R antagonists, focusing on the sulfonamide group to impart agonist activity.[1] Further research into the structure-activity relationship (SAR) of this compound has shown that the molecule can adopt both "extended" and "bent" conformations due to rotation in its flexible ethylene (B1197577) diamine moiety.[5][6] Subsequent drug design efforts have focused on creating more rigid naphthalene-based analogs to lock the molecule into its active (bent) conformation, leading to the discovery of even more potent agonists.[5][6]
In Vitro Pharmacological Profile
The activity of this compound was primarily assessed using calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.[2] As a Gq-coupled receptor, OX2R activation leads to a measurable increase in intracellular calcium.
This compound acts as a potent, full, and orthosteric agonist at the human OX2R.[2] Its potency and selectivity are summarized in Table 2. It demonstrates approximately 100-fold selectivity for OX2R over OX1R.[2] However, it is noteworthy that the measured potency can vary depending on the specific cell line and assay components used, as seen in a separate study using Gα₁₆-expressing CHO cells.[7]
Table 2: In Vitro Activity of this compound at Orexin Receptors
| Receptor | Assay System | EC₅₀ (nM) | Selectivity (OX1R/OX2R) | Reference |
| hOX2R | CHO cells (Luciferase reporter) | 28 | ~98x | [2] |
| hOX1R | CHO cells (Luciferase reporter) | 2,750 | [2] | |
| hOX2R | CHO cells (Gα₁₆-expressing) | 165 | ~5x | [7] |
| hOX1R | CHO cells (Gα₁₆-expressing) | 824 | [7] |
Mechanism of Action
This compound mimics the action of endogenous orexin peptides by binding to and activating OX2R.[2] OX2R is coupled to the Gαq subunit of the heterotrimeric G protein. Upon agonist binding, Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium leads to the depolarization of OX2R-expressing neurons, such as the histaminergic neurons of the tuberomammillary nucleus (TMN), which are crucial for promoting and maintaining wakefulness.[6]
In Vivo Pharmacology and Efficacy
The efficacy of this compound was evaluated in wild-type mice and established mouse models of narcolepsy, including orexin knockout (KO) mice and orexin neuron-ablated (ataxin-3) mice.[2] The compound was administered both intraperitoneally (i.p.) and intracerebroventricularly (i.c.v.) to assess its central effects and ability to cross the blood-brain barrier.
In wild-type mice, this compound administration significantly promoted wakefulness. In narcolepsy models, this compound effectively suppressed cataplexy-like episodes, a key symptom of the disorder. These effects were confirmed to be OX2R-dependent, as the compound had no effect in mice lacking both orexin receptors.[2] While serving as a critical proof-of-concept, this compound was noted to have limited in vivo efficacy, which precluded its advancement into clinical development but paved the way for next-generation agonists.[2]
Table 3: Summary of In Vivo Efficacy of this compound in Mouse Models
| Administration Route | Dose | Animal Model | Primary Effect | Reference |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Wild-Type Mice | Increased wakefulness | [4] |
| Intraperitoneal (i.p.) | 40 mg/kg | Orexin/Ataxin-3 Mice | Decreased frequency of cataplexy-like episodes | [2] |
| Intraperitoneal (i.p.) | 40-60 mg/kg | Orexin KO Mice | Increased latency to first cataplexy-like episode | [2] |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Wild-Type Mice | Dose-dependent increase in wake time for 3 hours | [7] |
Conclusion
This compound was a landmark discovery, representing the first potent and selective non-peptide OX2R agonist with demonstrated in vivo efficacy in models of narcolepsy.[1][2] It provided the crucial proof-of-concept that selectively targeting OX2R with a small molecule could ameliorate the core symptoms of narcolepsy.[2] Although its own therapeutic development was halted by limited efficacy, the SAR and pharmacological understanding gained from this compound have been instrumental in the design of next-generation orexin agonists with improved properties that are now advancing through clinical trials.
Appendices: Experimental Protocols
Appendix A: Protocol for In Vitro Calcium Mobilization Assay
This protocol is a representative methodology for determining the potency of a compound like this compound at orexin receptors expressed in a recombinant cell line.
-
Cell Culture and Plating:
-
Culture CHO cells stably co-expressing the human orexin receptor (hOX1R or hOX2R) and a promiscuous G-protein (e.g., Gαqi5) in DMEM/F-12 medium supplemented with 10% FBS, antibiotics, and selection agents.[8][9]
-
Harvest cells and seed them into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well.[9]
-
Incubate plates for 18-24 hours at 37°C in 5% CO₂.[9]
-
-
Dye Loading:
-
Prepare a dye-loading solution using a fluorescent calcium indicator (e.g., Calcium 5 Assay Kit) in an assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).[9]
-
Remove culture medium from the cell plate and add 30 µL of the dye-loading solution to each well.[9]
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.[9]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.[10]
-
Use an automated fluorescence plate reader (e.g., FLIPR Tetra) to measure baseline fluorescence for 10-20 seconds.
-
Add the this compound dilutions to the plate and continue to measure the fluorescence signal kinetically for 2-3 minutes.[11]
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is used to determine the response.
-
Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistical equation to determine the EC₅₀ value.[9]
-
Appendix B: Protocol for In Vivo Sleep/Wake Analysis in Mice
This protocol outlines the standard procedure for assessing the effect of this compound on sleep architecture in mice using electroencephalography (EEG) and electromyography (EMG).
-
Surgical Implantation:
-
Anesthetize the mouse (e.g., with ketamine/xylazine).[12]
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.[12][13]
-
Insert multi-stranded stainless steel wire electrodes into the neck extensor muscles for EMG recording.[13]
-
Fix the electrode assembly to the skull with dental cement.[14]
-
-
Recording Procedure:
-
Allow the animal to recover for at least one week.[14]
-
House the mouse individually in a recording chamber and connect the head assembly to a recording cable, allowing free movement.
-
Record baseline EEG/EMG data for 24-48 hours to establish normal sleep-wake patterns.[14]
-
On the test day, administer this compound (e.g., 40 mg/kg, i.p.) or vehicle at a specific time (e.g., light onset).[14]
-
Continuously record EEG/EMG signals for at least 24 hours post-injection.[12]
-
-
Data Analysis and Sleep Scoring:
-
Digitally filter the EEG (e.g., 0.5-30 Hz) and EMG (e.g., 10-100 Hz) signals.[13]
-
Visually or semi-automatically score each epoch as Wake, NREM sleep, or REM sleep based on standard criteria:[3]
-
Wake: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG; reduced EMG.
-
REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG).
-
-
Quantify parameters such as total time spent in each state, number and duration of bouts, and state transitions. Compare the results between this compound and vehicle-treated groups.
-
References
- 1. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, this compound | CiNii Research [cir.nii.ac.jp]
- 2. pnas.org [pnas.org]
- 3. Probability estimation of narcolepsy type 1 in DTA mice using unlabeled EEG and EMG data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Simultaneous real-time measurement of EEG/EMG and L-glutamate in mice: A biosensor study of neuronal activity during sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of YNT-185: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YNT-185 is a potent and selective non-peptide agonist for the orexin (B13118510) 2 receptor (OX2R).[1][2] Developed as a potential therapeutic agent for narcolepsy, a sleep disorder characterized by the loss of orexin-producing neurons, this compound has demonstrated significant efficacy in preclinical models by mimicking the wake-promoting and anti-cataplectic functions of endogenous orexin.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for key assays.
Introduction
Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of sleep and wakefulness by activating two G protein-coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). The loss of orexin-producing neurons leads to narcolepsy, a debilitating condition marked by excessive daytime sleepiness and cataplexy.[3] this compound is a small molecule designed to selectively activate OX2R, the receptor subtype primarily implicated in the regulation of wakefulness.[4] Its ability to cross the blood-brain barrier and act on central orexin receptors makes it a promising candidate for the treatment of narcolepsy.[3]
Mechanism of Action
This compound is a potent and selective orthosteric agonist of the human orexin 2 receptor (hOX2R). Upon binding to OX2R, which is predominantly coupled to the Gq subunit of heterotrimeric G proteins, this compound initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which serves as a key second messenger in mediating the physiological effects of orexin, including neuronal excitation and the promotion of wakefulness.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound upon binding to the OX2 receptor.
Quantitative Pharmacology
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Receptor Potency and Selectivity
| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| Human OX2R | Intracellular Ca²⁺ Mobilization | CHO | EC₅₀ | 28 nM | |
| Human OX1R | Intracellular Ca²⁺ Mobilization | CHO | EC₅₀ | 2.75 µM | |
| Selectivity | OX1R / OX2R EC₅₀ Ratio | ~100-fold |
Table 2: In Vivo Efficacy in Mouse Models of Narcolepsy
| Animal Model | Administration | Dose | Effect | Observation Period | Reference |
| Wild-type Mice | Intracerebroventricular (i.c.v.) | 300 nmol | Significant increase in wake time | 3 hours | [1][2] |
| Wild-type Mice | Intraperitoneal (i.p.) | 20-40 mg/kg | Significant increase in wakefulness | - | [1][2] |
| Orexin Knockout Mice | Intraperitoneal (i.p.) | 40 mg/kg | Significant decrease in cataplexy-like episodes | 3 hours | |
| Orexin/Ataxin-3 Mice | Intraperitoneal (i.p.) | 40 mg/kg | Significant decrease in chocolate-induced SOREMs | 3 hours |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This protocol describes the method used to determine the potency and selectivity of this compound at human orexin receptors expressed in Chinese Hamster Ovary (CHO) cells.
Objective: To measure the dose-dependent increase in intracellular calcium concentration following the application of this compound.
Materials:
-
CHO cells stably expressing either human OX1R or OX2R
-
Cell culture medium (e.g., DMEM/F12)
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
This compound stock solution in DMSO
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed the CHO-hOX1R and CHO-hOX2R cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and culture overnight to allow for cell adherence.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in assay buffer and incubate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for a defined period.
-
Add the this compound dilutions to the corresponding wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The EC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
In Vivo Assessment of Wakefulness in Mice
This protocol details the methodology for evaluating the wake-promoting effects of this compound in mice using electroencephalography (EEG) and electromyography (EMG).
Objective: To quantify the changes in time spent in wakefulness, NREM sleep, and REM sleep after administration of this compound.
Materials:
-
Wild-type C57BL/6J mice
-
This compound dihydrochloride (B599025) (water-soluble form)
-
EEG/EMG recording system
-
Stereotaxic apparatus
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant stainless steel screw electrodes into the skull for EEG recording (e.g., over the frontal and parietal cortices).
-
Implant Teflon-coated stainless-steel wires into the neck musculature for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animals to recover for at least one week post-surgery.
-
-
Habituation and Baseline Recording:
-
Habituate the mice to the recording chamber and tethered recording cables for several days.
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
-
This compound Administration:
-
For intracerebroventricular (i.c.v.) administration, a guide cannula is implanted during the initial surgery. This compound is infused directly into the cerebral ventricles.
-
For intraperitoneal (i.p.) administration, this compound is dissolved in a suitable vehicle (e.g., saline) and injected into the peritoneal cavity.
-
-
EEG/EMG Recording and Analysis:
-
Record EEG/EMG signals continuously for a defined period (e.g., 3-24 hours) post-administration.
-
The recordings are scored in epochs (e.g., 10 seconds) and classified into wakefulness, NREM sleep, and REM sleep based on the characteristic EEG and EMG patterns.
-
The total time spent in each state is calculated and compared between the this compound treated and vehicle control groups.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo assessment of this compound on sleep-wake states.
Conclusion
This compound is a potent and selective OX2R agonist with a clear mechanism of action and demonstrated efficacy in preclinical models of narcolepsy. Its ability to promote wakefulness and suppress cataplexy-like behaviors validates the therapeutic potential of targeting the OX2R. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and other OX2R agonists for the treatment of sleep disorders.
References
- 1. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, this compound [jstage.jst.go.jp]
- 4. moleculardevices.com [moleculardevices.com]
YNT-185 and Its Effects on Sleep-Wake Cycles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcolepsy is a debilitating neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disrupted sleep-wake patterns.[1] The root cause of narcolepsy is a significant loss of neurons that produce orexin (B13118510) (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness and regulating the sleep-wake cycle.[1] YNT-185 is a potent, non-peptide, and selective agonist for the orexin type-2 receptor (OX2R).[2][3][4] This technical guide provides a comprehensive overview of the preclinical findings on this compound, focusing on its mechanism of action and its effects on sleep-wake architecture. The data presented is primarily derived from seminal studies conducted in murine models of narcolepsy.
Core Mechanism of Action: Selective OX2R Agonism
This compound functions as an orthosteric, full agonist for the orexin type-2 receptor (OX2R).[2] In vitro studies using Chinese Hamster Ovary (CHO) cells expressing human orexin receptors demonstrated that this compound potently stimulates intracellular calcium accumulation in cells expressing hOX2R, with an EC50 of 28 ± 4 nM. Its selectivity for OX2R over OX1R is approximately 100-fold.[3] The agonistic activity of this compound at the OX2R initiates downstream signaling cascades that mimic the effects of endogenous orexin, leading to the promotion of wakefulness.
Signaling Pathway of this compound at the Orexin Type-2 Receptor
Caption: this compound binds to and activates the OX2R, leading to neuronal excitation.
Quantitative Effects of this compound on Sleep-Wake States
The in vivo efficacy of this compound has been evaluated in wild-type mice and two distinct mouse models of narcolepsy: orexin knockout (OX-KO) mice and orexin/ataxin-3 transgenic mice, in which orexin neurons are genetically ablated.
Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of this compound on Wakefulness in Wild-Type Mice
| Dose (nmol) | Change in Wakefulness (minutes in 3 hours post-injection) | Change in NREM Sleep (minutes in 3 hours post-injection) |
| 30 | ~ +20 | ~ -20 |
| 100 | ~ +40 | ~ -40 |
| 300 | ~ +60 | ~ -60 |
| Data is approximated from graphical representations in Irukayama-Tomobe et al., 2017. |
Table 2: Effect of Intraperitoneal (i.p.) Administration of this compound on Wakefulness in Wild-Type Mice
| Dose (mg/kg) | Change in Wakefulness (minutes in 3 hours post-injection) | Change in NREM Sleep (minutes in 3 hours post-injection) |
| 20 | Not significant | Not significant |
| 40 | ~ +50 | ~ -50 |
| 60 | ~ +70 | ~ -70 |
| Data is approximated from graphical representations in Irukayama-Tomobe et al., 2017. |
Table 3: Effect of Intraperitoneal (i.p.) Administration of this compound on Cataplexy in Narcoleptic Mouse Models
| Mouse Model | Dose (mg/kg) | Effect on Cataplexy-like Episodes |
| Orexin Knockout (OX-KO) | 40 | Significant reduction in frequency |
| Orexin Knockout (OX-KO) | 60 | Significant reduction in frequency |
| Orexin/ataxin-3 | 40 | Significantly decreased frequency of chocolate-induced SOREMs |
| SOREMs: Sleep-Onset REM periods, a characteristic of narcolepsy. |
Notably, peripheral administration of this compound was shown to promote wakefulness in wild-type mice without affecting body temperature.[2][3] Furthermore, no immediate rebound sleep was observed following the wake-promoting effects of this compound.[2][3] Repeated administration did not lead to desensitization in its ability to suppress cataplexy-like episodes.[2][3]
Experimental Protocols
Animals
The primary studies utilized adult male C57BL/6J mice as wild-type controls. Two narcoleptic models were employed: orexin knockout (OX-KO) mice, which lack the prepro-orexin gene, and orexin/ataxin-3 transgenic mice, where orexin neurons are postnatally ablated.
Surgical Implantation for EEG/EMG Recording
-
Anesthesia: Mice were anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane).
-
Electrode Placement: For electroencephalogram (EEG) recordings, stainless steel screws were implanted into the skull over the frontal and parietal cortices. For electromyogram (EMG) recordings, Teflon-coated stainless-steel wires were inserted into the nuchal (neck) muscles.
-
Headmount: The electrodes were connected to a miniature connector, which was then secured to the skull using dental cement.
-
Recovery: A post-operative recovery period of at least one week was allowed before any experimental procedures.
Experimental Workflow for Sleep-Wake Recording and Analysis
Caption: A typical workflow for evaluating the effects of this compound on sleep-wake cycles in mice.
Drug Administration
-
Intracerebroventricular (i.c.v.) Administration: For direct central nervous system delivery, this compound was dissolved in a vehicle solution and infused into the cerebral ventricles of anesthetized mice through a surgically implanted cannula.
-
Intraperitoneal (i.p.) Administration: For systemic delivery, this compound was dissolved in a suitable vehicle and injected into the peritoneal cavity of the mice.
Cataplexy Assessment
In narcoleptic mouse models, cataplexy-like episodes were often induced by the presentation of a palatable food, such as chocolate. The frequency and duration of these episodes were recorded and analyzed from video recordings.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound, as a selective OX2R agonist, effectively promotes wakefulness and ameliorates cataplexy in animal models of narcolepsy.[2] These findings provide a solid proof-of-concept for the therapeutic potential of OX2R agonists in treating the core symptoms of narcolepsy.[2][3] While this compound itself may have limitations for clinical development, it serves as a critical pharmacological tool and a foundational compound for the development of next-generation orexin receptor agonists with improved pharmacokinetic and pharmacodynamic profiles for the treatment of narcolepsy and other hypersomnolence disorders.
References
YNT-185: A Selective Orexin Receptor 2 Agonist with Therapeutic Potential in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
YNT-185 is a potent and selective, non-peptide agonist of the orexin (B13118510) receptor 2 (OX2R), a G-protein coupled receptor centrally involved in the regulation of wakefulness, sleep, and other physiological processes. Preclinical research has demonstrated the potential of this compound as a therapeutic agent for neurological disorders characterized by a deficit in orexin signaling, most notably narcolepsy. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy in various disease models, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound and other selective OX2R agonists.
Introduction
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (orexin receptor 1 and 2; OX1R and OX2R), plays a critical role in maintaining arousal and regulating sleep-wake cycles. A deficiency in orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1] this compound, a small molecule agonist with high selectivity for OX2R, represents a promising therapeutic strategy to functionally replace the missing orexin signaling in these patients.[1][2] This document synthesizes the available preclinical data on this compound, focusing on its potential therapeutic applications in narcolepsy, anxiety disorders, and Rett syndrome.
Mechanism of Action
This compound acts as a selective agonist at the OX2R.[2] Orexin receptors are G-protein coupled receptors, and OX2R is known to couple to multiple G-protein subtypes, including Gq, Gs, and Gi, leading to the activation of various downstream signaling cascades. The binding of an agonist, such as this compound, to OX2R is believed to initiate a conformational change in the receptor, triggering these intracellular signaling pathways. In the context of promoting wakefulness, the activation of OX2R on histaminergic neurons in the tuberomammillary nucleus (TMN) is a key mechanism.[3]
Signaling Pathway
The activation of OX2R by this compound leads to the stimulation of downstream signaling pathways. While the precise biased agonism of this compound has not been fully elucidated, the general signaling cascade following OX2R activation involves the activation of Gq, Gs, and Gi proteins. This leads to the modulation of intracellular second messengers such as inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), and the subsequent activation of protein kinases like protein kinase C (PKC) and protein kinase A (PKA). A key downstream effector of this pathway is the phosphorylation of the extracellular signal-regulated kinase (ERK), which is involved in neuronal excitability and plasticity.[4]
References
- 1. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
YNT-185: A Technical Whitepaper on a Selective Orexin Type-2 Receptor Agonist for Sleep-Wake Disorders
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy, arises from a significant loss of orexin-producing neurons in the hypothalamus.[1][2][3] Orexin (B13118510) signaling, particularly through the orexin type-2 receptor (OX2R), is crucial for maintaining wakefulness.[1][3] YNT-185, a non-peptide, selective OX2R agonist, has emerged as a significant preclinical candidate for the mechanistic treatment of narcolepsy and other sleep-wake disorders.[1][2][4] This document provides an in-depth technical overview of the preclinical research on this compound, including its mechanism of action, key experimental data, and detailed protocols.
Mechanism of Action: Selective OX2R Agonism
This compound functions as a potent and selective agonist for the orexin type-2 receptor (OX2R).[1][5] It is a non-peptide small molecule, which allows it to penetrate the blood-brain barrier, a critical feature for a centrally acting therapeutic.[1][2] In vitro studies have demonstrated that this compound is an orthosteric, full agonist for OX2R.[6] Its agonistic activity at the OX2R leads to the depolarization of wake-promoting neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN), thereby promoting and maintaining wakefulness.[1]
Signaling Pathway
Upon binding to the OX2R, a G protein-coupled receptor (GPCR), this compound initiates a downstream signaling cascade.[3][7] The OX2R is known to couple to Gq and/or Gi/o G-proteins.[7][8] Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][6][9] This process results in an increase in intracellular calcium (Ca2+) levels, a key signaling event that contributes to neuronal excitation.[1][6]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Receptor Selectivity and Potency
| Parameter | Receptor | Value | Cell Line | Assay |
| EC50 | Human OX2R | 28 ± 4 nM | CHO/hOX2R | Intracellular Ca²⁺ Mobilization |
| EC50 | Human OX1R | 2,750 nM | CHO/hOX1R | Intracellular Ca²⁺ Mobilization |
| Selectivity | OX2R over OX1R | ~100-fold | - | - |
| Data sourced from Irukayama-Tomobe et al., 2017.[1] |
Table 2: In Vivo Effects of this compound on Wakefulness in Wild-Type Mice
| Administration Route | Dose | Effect on Wakefulness | Duration of Effect |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Dose-dependent increase in wake time | 3 hours |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Significant increase in wake time | - |
| Intravenous (i.v.) | - | Dose-dependent increase in wake time | 2 hours |
| Oral (p.o.) | 100 mg/kg | Increased wake time | 2 hours |
| Data sourced from Irukayama-Tomobe et al., 2017.[1][3] |
Table 3: In Vivo Efficacy of this compound in Narcoleptic Mouse Models
| Mouse Model | Administration Route | Dose | Effect on Cataplexy-Like Episodes (SOREMs) |
| Orexin Knockout (OXKO) | Intraperitoneal (i.p.) | 40 and 60 mg/kg | Significantly increased latency to first SOREM |
| Orexin/Ataxin-3 | Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased frequency of SOREMs for 3 hours |
| SOREMs: Sleep Onset REM periods. Data sourced from Irukayama-Tomobe et al., 2017.[1][3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Intracellular Calcium Mobilization Assay
-
Objective: To determine the potency and selectivity of this compound at human OX1 and OX2 receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R).
-
Methodology:
-
Cells are plated in 96-well plates and cultured to confluency.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified period at 37°C.
-
After washing to remove excess dye, baseline fluorescence is measured.
-
This compound is added at various concentrations to the CHO/hOX1R and CHO/hOX2R cell plates.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a plate reader.
-
The dose-response curves are generated, and EC50 values are calculated to determine the potency of this compound at each receptor subtype.
-
In Vivo Sleep/Wake State Monitoring via EEG/EMG
-
Objective: To assess the effect of this compound on wakefulness and sleep architecture in mice.
-
Animals: Wild-type C57BL/6J mice, orexin knockout mice, and orexin/ataxin-3 mice.
-
Surgical Implantation:
-
Mice are anesthetized with a suitable anesthetic agent.
-
EEG electrodes are implanted onto the skull over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
A head mount is secured to the skull with dental cement.
-
Mice are allowed a recovery period of at least one week.
-
-
Data Recording and Analysis:
-
Mice are habituated to the recording chamber with free access to food and water.
-
EEG and EMG signals are continuously recorded and amplified.
-
The sleep/wake stages (wakefulness, NREM sleep, REM sleep) are scored in epochs (e.g., 10 seconds) based on the EEG and EMG patterns.
-
This compound or vehicle is administered via the desired route (i.c.v., i.p., i.v., or p.o.).
-
Post-administration EEG/EMG data is analyzed to determine changes in the duration and pattern of each sleep/wake state.
-
Assessment of Cataplexy-Like Episodes in Mouse Models
-
Objective: To evaluate the efficacy of this compound in reducing cataplexy in narcoleptic mouse models.
-
Experimental Workflow:
Discussion and Future Directions
The preclinical data strongly support the potential of this compound as a therapeutic agent for narcolepsy. Its ability to be peripherally administered and cross the blood-brain barrier to act on central OX2R addresses a key challenge in orexin-based therapies.[1][2] The compound effectively promotes wakefulness in wild-type mice and ameliorates cataplexy-like symptoms in narcoleptic mouse models without causing an immediate sleep rebound.[1][10]
While this compound itself has demonstrated significant promise in preclinical models, the field of OX2R agonists is rapidly advancing. The development of compounds like TAK-925 and oveporexton, which have progressed to clinical trials, underscores the therapeutic potential of this drug class.[11] Future research on this compound could focus on optimizing its pharmacokinetic properties to enhance bioavailability and duration of action. Further studies to fully elucidate the downstream signaling pathways and potential for off-target effects will also be crucial for its development. The success of this compound and other OX2R agonists provides a strong proof-of-concept for a new generation of treatments for narcolepsy and other disorders of excessive sleepiness.
References
- 1. pnas.org [pnas.org]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. researchgate.net [researchgate.net]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
YNT-185: A Technical Guide for Investigating Narcolepsy Pathophysiology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy, primarily caused by the loss of orexin-producing neurons in the hypothalamus.[1][2][3][4] The orexin (B13118510) system, particularly signaling through the orexin type-2 receptor (OX2R), is crucial for maintaining wakefulness and stabilizing sleep/wake states.[5][6] This has positioned OX2R as a key therapeutic target. YNT-185 is a potent, non-peptide, selective OX2R agonist that has demonstrated efficacy in ameliorating narcolepsy-like symptoms in preclinical mouse models.[1][2][3][7] As a small molecule capable of crossing the blood-brain barrier, this compound serves as an invaluable chemical probe for studying the role of OX2R in narcolepsy pathophysiology and as a foundational compound for the development of orexin-based therapeutics.[1][4] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and key quantitative data from pivotal studies.
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the OX2R, a G protein-coupled receptor (GPCR).[1][5] Its binding to OX2R mimics the action of the endogenous orexin-A and orexin-B neuropeptides. Activation of OX2R initiates a cascade of intracellular signaling events. Studies have shown that OX2R activation by this compound leads to a robust increase in intracellular calcium (Ca²⁺) concentration.[5][8] This is consistent with OX2R coupling to the Gq pathway, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing the release of Ca²⁺ from intracellular stores and the activation of protein kinase C (PKC). Broader studies of the OX2R have shown it can also couple to Gs and Gi proteins, modulating adenylyl cyclase (AC) and protein kinase A (PKA) activity.[9] This signaling cascade results in the depolarization and increased firing rate of wake-promoting neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN).[5]
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo assays. The data below is compiled from key studies.
Table 1: In Vitro Receptor Activity
| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |
| EC₅₀ | Human OX2R | 28 ± 4 nM | CHO | Intracellular Ca²⁺ Mobilization | [8] |
| EC₅₀ | Human OX1R | 2,750 nM | CHO | Intracellular Ca²⁺ Mobilization | [8] |
| Selectivity | OX1R / OX2R | ~100-fold | CHO | - | [8] |
Table 2: In Vivo Efficacy in Mouse Models
| Model | Administration | Dose | Primary Effect | Observation Period | Reference |
| Wild-Type (C57BL/6J) | i.c.v. | 30-300 nmol | Dose-dependent increase in wakefulness | 3 hours post-admin | [5] |
| Wild-Type (C57BL/6J) | i.p. | 20-40 mg/kg | Significant increase in wakefulness | - | |
| Orexin KO | i.p. | 40 mg/kg | ~50% reduction in SOREM frequency | 3 hours post-admin | [1] |
| Orexin KO | i.p. | 60 mg/kg | ~75% reduction in SOREM frequency | 3 hours post-admin | [1] |
| Orexin KO | i.p. | 40 mg/kg | Significant increase in latency to first SOREM | 3 hours post-admin | [1][8] |
| Orexin KO | i.p. | 60 mg/kg | Significant increase in latency to first SOREM | 3 hours post-admin | [1][8] |
| Orexin/Ataxin-3 | i.p. | 40 mg/kg | Significant decrease in chocolate-induced SOREMs | 3 hours post-admin | [1][5][8] |
i.p. = Intraperitoneal; i.c.v. = Intracerebroventricular; KO = Knockout; SOREM = Sleep-Onset REM Period (a cataplexy-like episode)
Experimental Protocols & Workflows
The following section details the methodologies for key experiments involving this compound.
General Experimental Workflow
A typical research workflow to validate an OX2R agonist like this compound involves a multi-stage approach, from cellular assays to behavioral analysis in disease models.
Protocol: In Vitro Intracellular Calcium Mobilization Assay
This protocol is used to determine the potency (EC₅₀) of this compound at orexin receptors.
-
Cell Culture:
-
Use Chinese Hamster Ovary (CHO) cells stably transfected to express either human OX1R or OX2R.
-
Culture cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
-
Dye Loading:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dye from an EarlyTox Kit) in a buffered salt solution for approximately 1 hour at 37°C.[10]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from 1 pM to 10 µM.
-
-
Measurement:
-
Use a fluorescence plate reader (e.g., FlexStation 3) capable of automated liquid handling and kinetic reading.[10]
-
Record a stable baseline fluorescence for each well.
-
Add the various concentrations of this compound to the wells and immediately begin recording the change in fluorescence intensity over time. The signal peak corresponds to the maximum intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration, subtracting the baseline.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol: Ex Vivo Brain Slice Electrophysiology
This protocol assesses the effect of this compound on the electrical activity of specific neurons.[5]
-
Slice Preparation:
-
Anesthetize a mouse and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare coronal slices (e.g., 250 µm thick) containing the tuberomammillary nucleus (TMN) using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from visually identified TMN neurons.[11][12][13]
-
Use a glass micropipette filled with an internal solution containing markers like neurobiotin for post-hoc cell identification.
-
-
Pharmacology:
-
Obtain a stable baseline recording of the neuron's membrane potential and firing rate.
-
Bath-apply this compound at a known concentration (e.g., 10 µM) and record the change in firing rate and membrane potential.[5]
-
To confirm the effect is receptor-mediated, co-apply an OX2R antagonist like EMPA (e.g., 100 µM).[5]
-
To isolate direct effects on the neuron, tetrodotoxin (B1210768) (TTX, 1 µM) can be added to the aCSF to block action potentials, allowing for the measurement of changes in resting membrane potential.[1]
-
-
Analysis and Identification:
-
Analyze the electrophysiological traces to quantify changes in firing frequency and membrane depolarization.
-
After recording, fix the slice and perform immunohistochemistry against histidine decarboxylase (HDC) and staining for neurobiotin to confirm the recorded cell was a histaminergic TMN neuron.[5]
-
Protocol: In Vivo EEG/EMG Recording and Analysis
This protocol evaluates the effect of this compound on sleep/wake states and cataplexy in mouse models of narcolepsy.
-
Surgical Implantation:
-
Anesthetize the mouse (e.g., orexin/ataxin-3, orexin knockout, or wild-type) and place it in a stereotaxic frame.
-
Implant EEG screw electrodes over the cortex (e.g., frontal and parietal lobes) and EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
-
Recovery and Habituation:
-
Allow the animal to recover for at least one week.
-
Habituate the mouse to the recording chamber and tethered cable setup.
-
-
Recording:
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Administer this compound or vehicle via the desired route (i.p. or i.c.v.) at a specific time (e.g., at the onset of the dark/active phase).
-
Continue recording for a minimum of 3-6 hours post-administration to observe acute effects and for 24 hours to assess for rebound sleep.[1][5]
-
-
Data Analysis and Scoring:
-
Divide the recordings into epochs (e.g., 4-10 seconds).
-
Manually or automatically score each epoch as Wake, NREM sleep, or REM sleep based on standard criteria[14][15]:
-
Wake: Low-amplitude, high-frequency EEG; high EMG tone.
-
NREM: High-amplitude, low-frequency (delta waves) EEG; reduced EMG tone.
-
REM: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG tone).
-
-
Identify cataplexy-like episodes (SOREMs) as direct transitions from wakefulness to REM sleep, often preceded by a period of wakefulness lasting at least 1 minute.[5][14]
-
Quantify total time spent in each state, bout duration, number of state transitions, and the frequency and latency of SOREMs. Compare the results from the this compound treated group to the vehicle control group.
-
References
- 1. pnas.org [pnas.org]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wpi-iiis.tsukuba.ac.jp [wpi-iiis.tsukuba.ac.jp]
- 4. sleepreviewmag.com [sleepreviewmag.com]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 11. youtube.com [youtube.com]
- 12. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Ageing‐related modification of sleep and breathing in orexin‐knockout narcoleptic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
YNT-185: A Selective Orexin Type-2 Receptor Agonist for the Amelioration of Cataplexy
A Technical Guide for Researchers and Drug Development Professionals
Foreword: Narcolepsy with cataplexy is a debilitating neurological disorder characterized by excessive daytime sleepiness and the sudden loss of muscle tone triggered by strong emotions.[1][2][3] The root cause of this condition is a significant loss of neurons that produce orexin (B13118510), a neuropeptide crucial for maintaining wakefulness and regulating the sleep-wake cycle.[2][3][4] This whitepaper provides an in-depth technical overview of YNT-185, a novel, nonpeptide, selective orexin type-2 receptor (OX2R) agonist, and its demonstrated efficacy in mitigating cataplexy-like symptoms in preclinical models.[4][5]
Core Mechanism of Action
This compound functions as a potent and selective agonist for the orexin type-2 receptor (OX2R).[6][7] It is designed to mimic the action of endogenous orexin, thereby compensating for the deficiency observed in narcolepsy.[8] The compound is an orthosteric, full agonist for OX2R.[4][9] A key advantage of this compound is its ability to cross the blood-brain barrier, enabling peripheral administration to exert its effects on the central nervous system.[1][2][4] Upon reaching the brain, this compound binds to and activates OX2R, which is critically involved in stabilizing sleep-wake states.[4] This activation of OX2R-expressing neurons, such as histaminergic neurons, is believed to be the primary mechanism through which this compound suppresses cataplexy.[9]
Signaling Pathway of this compound in Suppressing Cataplexy
Caption: Signaling pathway of peripherally administered this compound.
Quantitative Efficacy Data
This compound has demonstrated significant efficacy in reducing cataplexy-like behaviors in established mouse models of narcolepsy. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Receptor Selectivity of this compound
| Receptor | EC50 (μM) |
| Orexin Type-2 Receptor (OX2R) | 0.028 |
| Orexin Type-1 Receptor (OX1R) | 2.75 |
| Data shows this compound is approximately 100-fold more selective for OX2R over OX1R.[6][7] |
Table 2: Effect of this compound on Cataplexy-Like Episodes and Sleep-Onset REM Periods (SOREMs) in Orexin Knockout (OXKO) Mice
| Administration Route | Dosage (mg/kg) | Effect on Latency to First SOREM |
| Intraperitoneal (i.p.) | 40 | Significantly Increased |
| Intraperitoneal (i.p.) | 60 | Significantly Increased |
Table 3: Effect of this compound on Chocolate-Induced SOREMs in Orexin/Ataxin-3 Mice
| Administration Route | Dosage (mg/kg) | Effect on Frequency of SOREMs | Duration of Effect |
| Intraperitoneal (i.p.) | 40 | Significantly Decreased | 3 hours |
Experimental Protocols
The efficacy of this compound in ameliorating cataplexy was evaluated using well-established narcoleptic mouse models and standardized behavioral assessments.
Animal Models
-
Orexin Knockout (OXKO) Mice: These mice have a genetic deletion of the prepro-orexin gene, leading to a complete lack of orexins and resulting in a phenotype that closely mimics human narcolepsy with cataplexy.[4]
-
Orexin/Ataxin-3 Mice: In this model, orexin-producing neurons are genetically ablated postnatally, providing a model of acquired orexin deficiency.[4]
-
Orexin Receptor-Deficient Mice: These mice lack orexin receptors and were used as a negative control to confirm that the effects of this compound are mediated through the orexin system.[4]
Drug Administration
This compound was administered via two primary routes to assess its central and peripheral efficacy:
-
Intraperitoneal (i.p.) Injection: Used to evaluate the effects of peripherally administered this compound, confirming its ability to cross the blood-brain barrier. Dosages ranged from 20 to 60 mg/kg.[4][6][7]
-
Intracerebroventricular (i.c.v.) Injection: Direct administration into the cerebral ventricles to confirm the central action of the compound. A dose of 300 nmol was used.[6][7]
Behavioral Assessment of Cataplexy
A key method to induce and measure cataplexy-like episodes in mice is the presentation of a highly palatable food item, such as chocolate.
-
Chocolate-Induced SOREM Test: Orexin-deficient mice often exhibit sleep-onset REM periods (SOREMs) when presented with chocolate, which is considered a cataplexy-like event. The frequency and latency to the first SOREM were the primary endpoints measured.[4]
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for preclinical evaluation of this compound.
Additional Pharmacological Properties
Beyond its direct impact on cataplexy, this compound exhibits other therapeutically relevant properties:
-
Wake-Promoting Effects: Administration of this compound also promotes wakefulness in wild-type mice, suggesting potential applications for other hypersomnolence disorders.[1][4][5]
-
Lack of Rebound Sleep: Importantly, the wakefulness induced by this compound is not followed by an immediate rebound in sleep.[4][5]
-
No Desensitization: Repeated administration of this compound did not lead to a reduction in its efficacy in suppressing cataplexy-like episodes, indicating a lack of desensitization.[4][5]
Conclusion and Future Directions
This compound has demonstrated a robust and specific mechanism of action in preclinical models, effectively ameliorating cataplexy-like symptoms through the selective agonism of the OX2R. The compound's ability to be administered peripherally and its favorable pharmacological profile make it a promising candidate for the development of a mechanistically targeted therapy for narcolepsy. While this compound itself may not have been sufficient to fully rescue sleep/wake fragmentation in narcoleptic mice, it provides a crucial proof-of-concept for the therapeutic potential of OX2R agonists.[4][10] Future research may focus on developing analogs with even greater potency and bioavailability to address the full spectrum of narcolepsy symptoms. The findings from studies on this compound have paved the way for the clinical development of other oral orexin receptor 2 agonists.[11][12]
References
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. pnas.org [pnas.org]
- 3. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, this compound [jstage.jst.go.jp]
- 4. pnas.org [pnas.org]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 11. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
- 12. medpagetoday.com [medpagetoday.com]
YNT-185: A Preclinical Investigation into a Selective Orexin 2 Receptor Agonist for Excessive Daytime Sleepiness
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for YNT-185, a selective orexin (B13118510) 2 receptor (OX2R) agonist, and its potential as a therapeutic agent for excessive daytime sleepiness (EDS), a hallmark symptom of narcolepsy. While this compound is not currently slated for clinical development due to limited in vivo efficacy, the data from its preclinical evaluation offers valuable insights into the therapeutic promise of targeting the OX2R to promote wakefulness.[1] This document summarizes the mechanism of action, key experimental findings, and detailed methodologies from murine studies.
Core Mechanism of Action: Targeting the Orexin System
Narcolepsy is a chronic neurological disorder characterized by overwhelming EDS and, in many cases, cataplexy—a sudden loss of muscle tone triggered by strong emotions.[1][2][3] The pathophysiology of narcolepsy is strongly linked to a deficiency of the neuropeptide orexin (also known as hypocretin) due to the loss of orexin-producing neurons in the hypothalamus.[1][2][3][4] Orexin plays a crucial role in regulating wakefulness by activating its two G protein-coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[3]
This compound is a non-peptide, small molecule designed to mimic the action of orexin by selectively activating OX2R.[2][5][6][7] This selectivity is significant, as research suggests that OX2R signaling is particularly important for the stabilization of wakefulness.[8] By acting as an agonist at the OX2R, this compound aims to compensate for the endogenous orexin deficiency, thereby promoting wakefulness and alleviating symptoms of narcolepsy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Parameter | Value | Species | Assay System | Reference |
| EC50 for human OX2R | 0.028 µM (28 nM) | Human | CHO cells | [5][6][7] |
| EC50 for human OX1R | 2.75 µM | Human | CHO cells | [5][6][7] |
| Selectivity (OX1R/OX2R) | ~100-fold | Human | CHO cells | [7] |
| Administration Route | Dose | Animal Model | Key Finding | Reference |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Wild-type mice | Increased wakefulness | [5][6] |
| Intracerebroventricular (i.c.v.) | 300 nmol | Wild-type mice | Significantly increased wake time for 3 hours; decreased NREM sleep time | [5][6] |
| Intraperitoneal (i.p.) | 40 mg/kg | Orexin/ataxin-3 mice | Significantly decreased the frequency of chocolate-induced SOREMs | [9] |
| Intraperitoneal (i.p.) | 40 and 60 mg/kg | Orexin knockout (OXKO) mice | Significantly increased the latency to the first SOREM | [9] |
| Intravenous (i.v.) | Not specified | Wild-type mice | Significantly increased wake time in a dose-dependent manner for 2 hours | [8] |
| Oral (p.o.) | 100 mg/kg | Wild-type mice | Increased wake time for 2 hours | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its effects on sleep and wakefulness in mice.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Animals
Male C57BL/6J mice were used as wild-type controls.[9] Mouse models of narcolepsy included orexin knockout (OXKO) mice and orexin/ataxin-3 transgenic mice, in which orexin neurons are genetically ablated.[4][9] Animals were housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water. All animal experiments were conducted in accordance with institutional animal care and use committee guidelines.[9]
In Vitro Receptor Binding and Activation Assays
-
Cell Lines: Chinese Hamster Ovary (CHO) cells were stably transfected to express either the human orexin 1 receptor (OX1R) or the human orexin 2 receptor (OX2R).[7]
-
Assay Principle: The potency of this compound was determined by measuring its ability to stimulate intracellular calcium mobilization, a downstream effect of OX1R and OX2R activation.
-
Methodology:
-
Transfected CHO cells were plated in 96-well plates.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Varying concentrations of this compound were added to the wells.
-
The change in intracellular calcium concentration was measured using a fluorescence plate reader.
-
The half-maximal effective concentration (EC50) was calculated by fitting the dose-response data to a sigmoidal curve.
-
Surgical Implantation of EEG/EMG Electrodes
-
Anesthesia: Mice were anesthetized with a suitable anesthetic agent (e.g., a ketamine/xylazine cocktail or isoflurane).
-
Electrode Placement:
-
For electroencephalogram (EEG) recordings, stainless steel screw electrodes were implanted into the skull over the frontal and parietal cortices.
-
For electromyogram (EMG) recordings, wire electrodes were inserted into the nuchal (neck) muscles.
-
-
Post-operative Care: Animals were allowed a recovery period of at least one week before any recordings were made.
Sleep/Wakefulness Recording and Analysis
-
Recording: Following recovery and habituation to the recording chamber, continuous EEG and EMG recordings were performed.
-
Data Acquisition: Signals were amplified, filtered, and digitized using a data acquisition system.
-
Sleep Stage Scoring: The recordings were visually scored in 10-second epochs into three stages: wakefulness (high-frequency, low-amplitude EEG; high EMG activity), non-rapid eye movement (NREM) sleep (low-frequency, high-amplitude EEG; low EMG activity), and rapid eye movement (REM) sleep (theta-dominant EEG; muscle atonia).
-
Drug Administration: this compound or vehicle was administered via the specified route (e.g., intraperitoneal, intracerebroventricular) at a specific time point, often during the light phase when mice are typically asleep.[9]
-
Analysis: The total time spent in each sleep/wake stage was calculated and compared between the this compound and vehicle-treated groups.
Cataplexy Assessment in Narcoleptic Mouse Models
-
Induction of Cataplexy: In some experiments, cataplexy-like episodes were induced by presenting a novel and rewarding stimulus, such as chocolate.[9]
-
Behavioral Scoring: Cataplexy was identified by behavioral arrests lasting more than 10 seconds, accompanied by a flat EMG signal.
-
Analysis: The frequency and duration of cataplectic attacks were quantified and compared between treatment groups. The latency to the first sleep-onset REM period (SOREM), a characteristic feature of narcolepsy, was also measured.[9]
Discussion and Future Directions
The preclinical data for this compound provide a compelling proof-of-concept for the therapeutic potential of selective OX2R agonists in treating excessive daytime sleepiness and cataplexy.[4] The compound demonstrated a clear wake-promoting effect in wild-type mice and ameliorated narcoleptic symptoms in mouse models of the disease.[4][10] Notably, repeated administration of this compound did not lead to desensitization, and there was no immediate rebound sleep following its wake-promoting effects.[4][10]
Despite these promising preclinical findings, the development of this compound was not pursued for clinical use due to limited in vivo efficacy.[1] However, the research on this compound has paved the way for the development of other, more potent and bioavailable OX2R agonists.[11] The success of subsequent compounds in clinical trials, such as oveporexton (TAK-861), further validates the therapeutic strategy of targeting the OX2R for the treatment of narcolepsy.[12] Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of OX2R agonists to develop safe and effective treatments for narcolepsy and other disorders of excessive sleepiness.[2]
References
- 1. pnas.org [pnas.org]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. Orexin peptides prevent cataplexy and improve wakefulness in an orexin neuron-ablated model of narcolepsy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 8. pnas.org [pnas.org]
- 9. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
YNT-185: A Selective Orexin Type-2 Receptor Agonist and its Potential Impact on Metabolic Syndrome
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
YNT-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R). Primarily investigated for its role in ameliorating narcolepsy-cataplexy symptoms by promoting wakefulness, its mechanism of action through the orexin system suggests a potential, yet largely unexplored, impact on metabolic homeostasis. The orexin system is a critical regulator of not only sleep-wake cycles but also of energy balance, feeding behavior, and glucose metabolism. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its pharmacological profile and the limited preclinical data on its metabolic effects. Furthermore, this document delves into the established role of the orexin signaling pathway in metabolic regulation to build a scientifically-grounded hypothesis for the potential therapeutic application of this compound in metabolic syndrome. Detailed experimental protocols for preclinical assessment and visualizations of the relevant signaling pathways are provided to facilitate future research in this promising area.
Introduction to this compound
This compound is a small molecule, non-peptide agonist with high selectivity for the orexin type-2 receptor (OX2R) over the orexin type-1 receptor (OX1R). Its primary therapeutic indication, based on preclinical studies, is the treatment of narcolepsy, a sleep disorder characterized by the loss of orexin-producing neurons. By mimicking the action of endogenous orexins at the OX2R, this compound has been shown to effectively promote wakefulness and reduce cataplexy in animal models.
While the focus of this compound research has been on its neurological effects, the broader physiological functions of the orexin system, particularly its intricate involvement in metabolic regulation, have led to scientific interest in the potential of OX2R agonists to address metabolic disorders. Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Given the orexin system's role in energy expenditure and glucose homeostasis, this compound presents a novel therapeutic avenue for further investigation.
Pharmacological Profile of this compound
The selectivity of this compound for OX2R is a key aspect of its pharmacological profile. This selectivity is important as OX1R and OX2R have distinct, though sometimes overlapping, physiological roles.
| Parameter | Value | Reference |
| Target | Orexin Type-2 Receptor (OX2R) | [1] |
| Action | Agonist | [1] |
| EC50 for human OX2R | 0.028 µM (28 nM) | [1] |
| EC50 for human OX1R | 2.75 µM | [1] |
| Selectivity | ~100-fold for OX2R over OX1R | [1] |
| Formulation | Water-soluble form (this compound·2HCl) used in in-vivo studies | |
| Administration Routes (preclinical) | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.) | [1] |
Preclinical Evidence of Metabolic Effects
Direct evidence for the impact of this compound on metabolic syndrome is currently limited to a single preclinical study that observed effects on body weight in a specific mouse model.
Quantitative Data on Body Weight Regulation
A study investigating the effects of this compound in orexin knockout (OXKO) mice, which are prone to weight gain, demonstrated that daily administration of this compound could significantly suppress body weight gain.
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Aged (24-week-old) orexin knockout (OXKO) mice | This compound (i.p.) | 40 mg/kg | 14 successive days | Significantly lower body weight compared to vehicle-treated group. | |
| Vehicle (i.p.) | - | 14 successive days | Continued weight gain. |
Note: After cessation of this compound administration, the body weight of the treated mice gradually recovered, suggesting the effect is reversible.
Detailed Experimental Protocol: Assessment of this compound on Body Weight in Orexin Knockout Mice
The following is a detailed protocol synthesized from the published methodology and standard preclinical practices for metabolic assessment.
Objective: To determine the effect of daily this compound administration on body weight in a genetically modified mouse model of orexin deficiency.
Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: Orexin knockout (OXKO) on a C57BL/6J background.
-
Age: 24 weeks (aged mice are used as they exhibit a more pronounced obese phenotype).
-
Sex: Male (or female, to be consistent across all groups).
-
Housing: Group-housed (e.g., 4 mice per cage) under a standard 12:12-h light-dark cycle with ad libitum access to standard chow and water, unless otherwise specified for fasting.
Materials:
-
This compound dihydrochloride (B599025) (water-soluble form).
-
Sterile saline solution (0.9% NaCl) for vehicle control and drug dissolution.
-
Animal weighing scale (accurate to 0.1 g).
-
Syringes (1 ml) and needles (e.g., 27G) for intraperitoneal injections.
Procedure:
-
Acclimation: For 7 days prior to the start of the experiment, handle the mice daily and administer daily intraperitoneal injections of sterile saline to acclimate them to the injection procedure and minimize stress-induced weight fluctuations.
-
Baseline Measurement: On Day 0, before the first administration, record the initial body weight of each mouse. Randomly assign mice to either the vehicle control group or the this compound treatment group, ensuring no significant difference in the average starting body weight between groups.
-
Drug Preparation: Prepare a fresh solution of this compound in sterile saline at a concentration that allows for the administration of 40 mg/kg in a standard injection volume (e.g., 10 ml/kg). The vehicle control group will receive an equivalent volume of sterile saline.
-
Administration: Administer either this compound (40 mg/kg) or vehicle via intraperitoneal injection once daily for 14 consecutive days. To maintain circadian consistency, injections should be performed at the same time each day, for instance, at the beginning of the dark period.
-
Monitoring: Record the body weight of each mouse every 3 days throughout the 14-day treatment period.
-
Post-Treatment Follow-up: After the 14-day treatment period, cease administrations and continue to monitor and record the body weight of the mice for an additional 14 days to assess the reversibility of any observed effects.
-
Data Analysis: Analyze the body weight data using appropriate statistical methods, such as a two-way repeated measures ANOVA, to compare the body weight changes between the this compound and vehicle groups over time.
The Orexin System and its Role in Metabolic Syndrome
To understand the potential impact of this compound on metabolic syndrome, it is crucial to examine the role of its target, the orexin system, in metabolic regulation.
The orexin system, composed of orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key integrator of metabolic, circadian, and arousal signals. Orexin deficiency in both humans and animal models is associated with narcolepsy and a predisposition to obesity and other features of metabolic syndrome. Conversely, enhanced orexin signaling has been shown to protect against diet-induced obesity.
Activation of orexin neurons, particularly through OX2R signaling, is thought to influence metabolic homeostasis through several mechanisms:
-
Increased Energy Expenditure: Orexin signaling promotes spontaneous physical activity and thermogenesis, thereby increasing overall energy expenditure.
-
Regulation of Feeding Behavior: While acute orexin administration can stimulate feeding, chronic enhancement of orexin signaling has been linked to reduced food consumption, particularly of highly palatable, high-fat foods.
-
Improved Leptin Sensitivity: The orexin system interacts with leptin signaling pathways. Enhanced orexin signaling may improve the body's sensitivity to leptin, a hormone that suppresses appetite and promotes energy expenditure.
-
Glucose Homeostasis: Orexins are involved in the regulation of glucose metabolism, with some studies suggesting a role in modulating insulin (B600854) secretion and sensitivity.
Visualizing the Molecular Mechanisms
Orexin Type-2 Receptor (OX2R) Signaling Pathway
The following diagram illustrates the known signaling cascades initiated by the activation of OX2R. This compound, as an OX2R agonist, would be expected to trigger these downstream pathways.
Caption: OX2R Signaling Cascade and Potential Metabolic Consequences.
Experimental Workflow for Assessing Metabolic Phenotype
The following diagram outlines a typical experimental workflow for a comprehensive preclinical assessment of an OX2R agonist like this compound on metabolic syndrome parameters in a diet-induced obesity mouse model.
Caption: Preclinical Workflow for Metabolic Phenotyping of an OX2R Agonist.
Future Directions and Conclusion
The selective OX2R agonist this compound holds potential as a therapeutic agent beyond its primary indication of narcolepsy. The integral role of the orexin system in maintaining energy homeostasis provides a strong rationale for investigating the utility of this compound in the context of metabolic syndrome.
The preclinical data, although limited, are encouraging and warrant further, more comprehensive studies. Future research should focus on:
-
Comprehensive Metabolic Phenotyping: Utilizing diet-induced obesity models to assess the effects of chronic this compound administration on a full panel of metabolic syndrome markers, including glucose tolerance, insulin sensitivity, lipid profiles, and blood pressure.
-
Mechanism of Action: Elucidating the precise downstream molecular pathways through which this compound exerts its metabolic effects. This includes investigating its impact on key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.
-
Safety and Tolerability: A thorough evaluation of the long-term safety profile of this compound, particularly concerning its effects on cardiovascular function and potential for off-target effects.
References
Methodological & Application
Application Notes and Protocols for YNT-185 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
YNT-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2][3] Orexin neuropeptides are central to the regulation of wakefulness, and their deficiency leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[4] this compound mimics the action of endogenous orexin, offering a potential therapeutic avenue for narcolepsy and other disorders associated with hypersomnia.[2][4] Preclinical studies in mouse models have demonstrated that this compound effectively promotes wakefulness and ameliorates narcolepsy-cataplexy symptoms.[1][2][5]
This document provides detailed application notes and protocols for the in vivo administration of this compound based on published preclinical research.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies involving this compound administration in mice.
Table 1: this compound Efficacy and Selectivity
| Parameter | Value | Species/Cell Line | Reference |
| OX2R EC50 | 0.028 µM (28 nM) | Human OX2R in CHO cells | [1][3] |
| OX1R EC50 | 2.75 µM | Human OX1R in CHO cells | [1][3] |
| Selectivity | ~100-fold for OX2R over OX1R | - | [3] |
Table 2: In Vivo Administration Protocols and Efficacy in Mice
| Administration Route | Dosage Range | Vehicle/Solvent | Key Findings | Animal Model | Reference |
| Intraperitoneal (i.p.) | 20-60 mg/kg | 10% DMSO, 90% Corn Oil | Increased wakefulness; Suppressed cataplexy-like episodes. | Wild-type, Orexin knockout, and Orexin neuron-ablated mice | [1][2][5][6] |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Saline (this compound•2HCl form) | Dose-dependent increase in wake time for 3 hours; Decreased NREM sleep. | Wild-type and Orexin receptor-deficient mice | [1][5] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol describes the preparation and administration of this compound for assessing its effects on wakefulness and cataplexy-like behavior in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes (or other appropriate syringes for i.p. injection)
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6J, orexin knockout)
Procedure:
-
Preparation of this compound Formulation:
-
To prepare a stock solution, dissolve this compound in DMSO.
-
For the final working solution, prepare a vehicle of 10% DMSO in 90% Corn Oil.[1]
-
Add the appropriate volume of the this compound stock solution to the corn oil to achieve the desired final concentration (e.g., for a 20 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 5 mg/mL).
-
Vortex the solution thoroughly to ensure a homogenous suspension. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
-
-
Animal Preparation and Dosing:
-
Weigh each mouse accurately to determine the precise injection volume.
-
Administer this compound via intraperitoneal injection at a dosage of 20-40 mg/kg.[1] Higher doses of up to 60 mg/kg have been used to assess effects on cataplexy.[5][6]
-
For control groups, administer the vehicle (10% DMSO, 90% Corn Oil) at the same volume.
-
-
Post-Administration Monitoring:
Protocol 2: Intracerebroventricular (i.c.v.) Administration of this compound in Mice
This protocol is for the direct central administration of this compound to bypass the blood-brain barrier. This method is suitable for mechanistic studies confirming the central action of the compound.
Materials:
-
This compound dihydrochloride (B599025) (this compound•2HCl), the water-soluble form.[5]
-
Sterile saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
-
Cannula implantation surgery equipment
-
Appropriate mouse strain
Procedure:
-
Surgical Implantation of Cannula:
-
Prior to the experiment, mice must be surgically implanted with a guide cannula directed at a cerebral ventricle (e.g., the lateral ventricle). This requires stereotaxic surgery under anesthesia. Allow for a sufficient recovery period post-surgery.
-
-
Preparation of this compound Solution:
-
i.c.v. Injection:
-
On the day of the experiment, gently restrain the mouse and connect a Hamilton syringe filled with the this compound solution to the internal cannula.
-
Infuse the desired volume slowly into the ventricle.
-
-
Post-Administration Monitoring:
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to and activates the OX2R, a Gq-protein coupled receptor, leading to increased intracellular calcium and neuronal activation, ultimately promoting wakefulness.
Experimental Workflow for In Vivo Administration
Caption: A typical workflow for an in vivo study of this compound, from preparation and administration to data acquisition and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
Application Notes and Protocols: YNT-185 Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YNT-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] Primarily investigated for its role in promoting wakefulness, this compound has been studied in mouse models of narcolepsy, where it has been shown to ameliorate symptoms such as cataplexy and excessive daytime sleepiness.[1][3][4][5] While direct studies of this compound in oncology are currently limited, the burgeoning field of research into the orexin system's role in cancer presents a compelling rationale for exploring its potential as a novel therapeutic agent in this domain.[6][7] Orexin receptors are expressed in various cancer cell lines and tumors, and activation of these receptors has been linked to apoptosis in some cancer models.[6][7]
These application notes provide a summary of the available dosage and administration protocols for this compound in mouse models, derived from neurological studies. This information can serve as a foundational guide for researchers designing preclinical studies to investigate the efficacy of this compound in cancer models. It is imperative to note that comprehensive pharmacokinetic and toxicology data for this compound in mice are not widely published. Therefore, initial dose-ranging and safety studies are strongly recommended for any new experimental paradigm.
Mechanism of Action
This compound functions as a selective agonist of the orexin type-2 receptor (OX2R), a G protein-coupled receptor.[1][2] The orexin system is known to play a crucial role in the regulation of sleep-wake cycles, appetite, and other physiological processes.[3][5] In the context of cancer, the activation of orexin receptors has been shown in some studies to induce apoptosis, suggesting a potential anti-tumorigenic role.[6][7] The precise downstream signaling pathways of OX2R activation that may contribute to anti-cancer effects are still under investigation but are thought to involve pathways that can influence cell survival and proliferation.
Caption: Orexin 2 Receptor (OX2R) signaling cascade initiated by this compound.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of this compound in mouse models from narcolepsy studies. These should be considered as starting points for dose-finding studies in oncology models.
Table 1: this compound Dosage and Administration Routes in Mice
| Administration Route | Dosage Range | Mouse Model | Observed Effects | Reference |
| Intraperitoneal (i.p.) | 20 - 60 mg/kg | Wild-type, Orexin knockout | Increased wakefulness, suppression of cataplexy-like episodes | [3][4] |
| Intracerebroventricular (i.c.v.) | 30 - 300 nmol | Wild-type | Dose-dependent increase in wakefulness | [3] |
| Oral (p.o.) | 100 mg/kg | Wild-type | Increased wakefulness (noted as requiring a high dose) | [3] |
Table 2: In Vitro Potency of this compound
| Receptor | EC50 | Cell Line | Assay | Reference |
| Human OX2R | 28 nM | CHO cells | Intracellular Ca2+ mobilization | |
| Human OX1R | 2.75 µM | CHO cells | Intracellular Ca2+ mobilization |
Experimental Protocols
1. Preparation of this compound Solution
-
For Intraperitoneal (i.p.) and Oral (p.o.) Administration: this compound can be dissolved in a vehicle such as sterile saline or a solution of 0.5% methylcellulose. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
For Intracerebroventricular (i.c.v.) Administration: A water-soluble form of this compound (e.g., this compound dihydrochloride) should be dissolved in sterile artificial cerebrospinal fluid (aCSF). The solution must be sterile-filtered before injection.
2. Administration Protocols
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Lift the mouse's hindquarters to allow the abdominal organs to shift forward.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution slowly.
-
Monitor the mouse for any adverse reactions post-injection.
-
-
Intracerebroventricular (i.c.v.) Injection:
-
This procedure requires stereotactic surgery to implant a guide cannula into the lateral ventricle of the mouse brain. This should be performed by trained personnel under aseptic conditions and appropriate anesthesia.
-
Following recovery from surgery, the mouse can be gently restrained.
-
The injection cannula is inserted into the guide cannula.
-
The this compound solution is infused slowly using a microinjection pump over a period of 1-2 minutes.
-
The injection cannula is left in place for an additional minute to allow for diffusion before being slowly withdrawn.
-
The mouse should be monitored closely after the procedure.
-
-
Oral (p.o.) Gavage:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Administer the this compound solution slowly.
-
Observe the mouse to ensure proper swallowing and for any signs of distress.
-
Proposed Experimental Workflow for Oncology Studies
The following workflow is a proposed guideline for researchers initiating studies on this compound in cancer mouse models.
Caption: A logical progression for evaluating this compound in preclinical cancer models.
Safety and Toxicology Considerations
-
Maximum Tolerated Dose (MTD) studies: To determine the highest dose that does not cause unacceptable toxicity.
-
Observation of clinical signs: Monitor for changes in weight, behavior, and overall health.
-
Histopathological analysis: At the end of the study, major organs should be collected for histopathological examination to identify any potential tissue damage.
Conclusion
This compound presents an intriguing, yet underexplored, candidate for cancer therapy due to its selective agonism of the OX2R. The provided dosage and administration information from narcolepsy research in mouse models offers a valuable starting point for oncology researchers. However, it is critical to underscore the necessity of conducting thorough dose-finding, pharmacokinetic, and toxicology studies to ensure the safety and efficacy of this compound in any cancer-related preclinical investigation.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sleepreviewmag.com [sleepreviewmag.com]
- 6. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
Application Notes and Protocols for Intraperitoneal (i.p.) Injection of YNT-185 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) injection of YNT-185 in mice, a potent and selective nonpeptide orexin (B13118510) type-2 receptor (OX2R) agonist. This compound has shown significant efficacy in preclinical mouse models for ameliorating symptoms of narcolepsy-cataplexy and promoting wakefulness.[1][2][3]
Introduction to this compound
This compound is a small molecule that acts as a selective agonist for the orexin type-2 receptor (OX2R), with an EC50 of 0.028 µM for OX2R, demonstrating approximately 100-fold selectivity over the orexin type-1 receptor (OX1R)[4]. By mimicking the action of the endogenous neuropeptide orexin, this compound can penetrate the blood-brain barrier when administered peripherally and activate OX2R in the brain.[1][5] This activation leads to the promotion of wakefulness and the suppression of cataplexy-like episodes in mouse models of narcolepsy.[1][2][6] Studies have shown that i.p. administration of this compound significantly increases wakefulness and reduces the frequency of sleep onset REM periods (SOREMs) in orexin knockout mice.[1][5]
Mechanism of Action and Signaling Pathway
This compound functions as an orthosteric, full agonist for OX2R.[1] Upon binding to OX2R, a G protein-coupled receptor (GPCR), it is suggested to activate the Gαq signaling pathway.[7][8] This activation leads to an increase in intracellular calcium concentration ([Ca2+]i).[1] In the brain, this compound has been shown to depolarize and increase the firing rate of histaminergic neurons in the tuberomammillary nucleus (TMN), a key area involved in arousal and wakefulness.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving the intraperitoneal injection of this compound in mice.
Table 1: In Vitro Activity of this compound
| Receptor | Cell Line | EC50 (µM) |
| Orexin Type-2 Receptor (OX2R) | CHO/hOX2R | 0.028 |
| Orexin Type-1 Receptor (OX1R) | CHO/hOX1R | 2.75 |
| Data from MedChemExpress and Tocris Bioscience.[4] |
Table 2: In Vivo Effects of i.p. This compound Administration in Wild-Type Mice
| Dosage (mg/kg) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep |
| 20 | Increased | Decreased | Decreased |
| 40 | Significantly Increased | Decreased | Decreased |
| 60 | Significantly Increased | Decreased | Decreased |
| Data compiled from studies in wild-type C57BL/6J mice.[1][4][5] |
Table 3: In Vivo Effects of i.p. This compound Administration in Orexin Knockout (OXKO) Mice
| Dosage (mg/kg) | Effect on SOREM Frequency (within 3h) | Effect on Latency to first SOREM |
| 40 | Significantly Decreased | Significantly Increased |
| 60 | Significantly Decreased | Significantly Increased |
| SOREM: Sleep Onset REM Period. Data from studies in orexin knockout mice.[1][5][9] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound dihydrochloride (B599025) (water-soluble form)[1]
-
Sterile vehicle (e.g., distilled water or sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 40 mg/kg) and the weight of the mice to be injected, calculate the total mass of this compound needed.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using a calibrated scale.
-
Dissolve this compound: Add the appropriate volume of sterile vehicle to the this compound powder in a sterile microcentrifuge tube to achieve the desired final concentration. This compound dihydrochloride is soluble in water.
-
Vortex: Vortex the solution thoroughly to ensure complete dissolution.
-
Storage: The stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] Before use, thaw the solution and bring it to room temperature.
Intraperitoneal (i.p.) Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[10]
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Weigh the mouse: Accurately determine the body weight of the mouse to calculate the precise injection volume.
-
Calculate injection volume: Based on the stock solution concentration and the mouse's weight, calculate the required volume for the target dose (e.g., for a 40 mg/kg dose and a 10 mg/mL stock solution, a 25g mouse would require 0.1 mL). The maximum recommended injection volume for a mouse is <10 ml/kg.[10]
-
Restrain the mouse: Use an appropriate and humane method of restraint. The two-person technique is preferred for safety and accuracy.[10] One person restrains the mouse, exposing the abdomen, while the second person performs the injection.
-
Locate the injection site: The injection should be administered in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.[10]
-
Administer the injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe, which would indicate improper needle placement.[10]
-
Inject the solution: Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle: Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse: Observe the mouse for any adverse reactions immediately following the injection and at regular intervals as required by the experimental design.
Assessment of Wakefulness and Cataplexy-like Episodes
Methodology: To assess the in vivo effects of this compound, continuous electroencephalogram (EEG) and electromyogram (EMG) recordings are typically performed.
Protocol Outline:
-
Surgical Implantation: Surgically implant EEG and EMG electrodes in the mice under anesthesia. Allow for a recovery period of at least one week.
-
Habituation: Habituate the mice to the recording chamber and cables.
-
Baseline Recording: Record baseline EEG/EMG data for a set period (e.g., 24 hours) before drug administration.
-
This compound Administration: Administer this compound via i.p. injection at the desired dose.
-
Post-injection Recording: Continue EEG/EMG recordings for a specified duration (e.g., 3-24 hours) to monitor changes in sleep/wake states.
-
Data Analysis:
-
Vigilance State Scoring: Score the EEG/EMG recordings in epochs (e.g., 20 seconds) to classify them as wakefulness, NREM sleep, or REM sleep.
-
Quantify Wakefulness: Calculate the total time spent in wakefulness before and after this compound administration.
-
Identify SOREMs: In narcoleptic mouse models, identify and quantify the number of SOREMs, which are indicative of cataplexy-like episodes.
-
Latency to SOREM: Measure the time from injection to the first occurrence of a SOREM.
-
Safety and Handling
-
Follow standard laboratory safety procedures when handling this compound and performing animal injections.
-
Use appropriate personal protective equipment, including gloves and a lab coat.
-
All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by the relevant institutional animal care and use committee (IACUC).
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters may need to be optimized for individual study designs.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sleepreviewmag.com [sleepreviewmag.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Intracerebroventricular (i.c.v.) Administration of YNT-185
For Researchers, Scientists, and Drug Development Professionals
Introduction
YNT-185 is a potent and selective nonpeptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1] Orexin neuropeptides are crucial for the regulation of sleep and wakefulness, and their deficiency leads to narcolepsy, a neurological disorder characterized by excessive daytime sleepiness and cataplexy.[2][3] this compound acts as an orthosteric, full agonist for OX2R, mimicking the effects of endogenous orexin.[2] Intracerebroventricular (i.c.v.) administration of this compound allows for direct action on the central nervous system, bypassing the blood-brain barrier and enabling the investigation of its effects on wakefulness and narcolepsy-related symptoms in animal models.[2][4] Peripherally administered this compound has also been shown to cross the blood-brain barrier and exert its effects on the brain.[2][5]
These application notes provide a comprehensive overview of the experimental use of this compound, including its pharmacological data, detailed protocols for i.c.v. administration in mice, and visualization of its signaling pathway and experimental workflow.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Receptor | Reference |
| EC50 | 0.028 µM (28 nM) | Human | OX2R | [1] |
| EC50 | 2.75 µM | Human | OX1R | [1] |
Table 2: In Vivo Efficacy of this compound (i.c.v. Administration in Mice)
| Dose | Effect | Animal Model | Duration of Effect | Reference |
| 300 nmol | Significantly increased wake time | Wild-type mice | 3 hours | [1][2] |
| 300 nmol | Decreased NREM sleep time | Wild-type mice | 3 hours | [2] |
| 300 nmol | No significant effect | Orexin receptor-deficient (OXRDKO) mice | 3 hours | [2] |
Table 3: In Vivo Efficacy of this compound (Intraperitoneal Administration in Mice)
| Dose | Effect | Animal Model | Reference |
| 40 mg/kg | Significantly increased wake time | Wild-type mice | [2] |
| 40 and 60 mg/kg | Significantly increased latency to the first sleep-onset REM period (SOREM) | Orexin knockout (OXKO) mice | [2][5] |
| 40 mg/kg | Significantly decreased the frequency of chocolate-induced SOREMs | Orexin/ataxin-3 mice | [2][5] |
Signaling Pathway
This compound selectively binds to and activates the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR).[2][6] This activation mimics the action of the endogenous ligand, orexin-A.[2] In central nervous system neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN), activation of OX2R by this compound leads to cellular depolarization and an increased firing rate.[2][5] This neuronal activation is a key mechanism through which this compound promotes and maintains wakefulness. The effects of this compound can be blocked by OX2R antagonists, confirming its specific mechanism of action.[2][7]
Caption: Signaling pathway of this compound via the Orexin Type-2 Receptor (OX2R).
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation
This protocol is for the surgical implantation of a guide cannula for subsequent i.c.v. injections in mice.
Materials:
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical tools (scalpel, forceps, etc.)
-
Analgesics (e.g., buprenorphine, ketoprofen)
-
Antiseptic solution (e.g., chlorhexidine)
-
Clippers
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-3% for maintenance).[8]
-
Secure the mouse in a stereotaxic frame.[8]
-
Shave the head and sterilize the surgical area with an antiseptic solution.[8]
-
Administer pre-operative analgesics as per institutional guidelines.[8]
-
Make a midline incision on the scalp to expose the skull.[8]
-
Clean the skull surface and identify the bregma.
-
Drill a burr hole over the target lateral ventricle. Typical coordinates for the lateral ventricle in mice are: Anteroposterior (AP): -0.6 mm from bregma, Mediolateral (ML): ±1.15 mm from the midline.[8]
-
Slowly lower the guide cannula to the desired depth (Dorsoventral, DV: -1.6 mm from the pial surface).[8]
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision around the implant.
-
Allow the mouse to recover for at least one week before any injections.
Protocol 2: Intracerebroventricular (i.c.v.) Administration of this compound
This protocol describes the injection of this compound through a previously implanted guide cannula.
Materials:
-
This compound solution (dissolved in appropriate vehicle, e.g., saline)
-
Injection cannula connected to a Hamilton syringe via tubing
-
Automated syringe pump
-
Isoflurane for brief anesthesia (if required)
Procedure:
-
Gently restrain the mouse. For acclimated animals, brief anesthesia may not be necessary. If needed, lightly anesthetize with isoflurane.
-
Remove the dummy cannula from the guide cannula.
-
Insert the injection cannula, which should extend slightly beyond the tip of the guide cannula, into the lateral ventricle.
-
Connect the injection cannula to a Hamilton syringe mounted on an automated syringe pump.[2]
-
Infuse the this compound solution at a slow rate. A recommended rate is 0.5 µL/min to mimic the physiological cerebrospinal fluid (CSF) flow rate in mice.[2] A total volume of 5 µL is typically injected over 10 minutes.[2]
-
After the injection is complete, leave the injection cannula in place for an additional minute to minimize backflow.[9]
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the mouse to its home cage and begin behavioral or physiological monitoring.
Experimental Workflow
The following diagram illustrates the typical workflow for an experiment involving the i.c.v. administration of this compound.
Caption: Experimental workflow for i.c.v. administration of this compound in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Rodent intracerebroventricular AAV injections [protocols.io]
- 9. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]
Dissolving YNT-185 for In Vivo Studies: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the dissolution of YNT-185, a non-peptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist, for in vivo research applications. The information compiled herein is intended to guide researchers in preparing this compound formulations for animal studies, ensuring solution stability and appropriate administration. The protocols are based on a comprehensive review of available product data sheets and scientific literature.
Introduction to this compound
This compound is a potent and selective agonist of the orexin 2 receptor (OX2R), a G protein-coupled receptor primarily involved in the regulation of sleep-wake cycles.[1][2] Its non-peptide nature allows for systemic administration and potential blood-brain barrier penetration, making it a valuable tool for investigating the role of the orexin system in various physiological processes, including narcolepsy, wakefulness, and appetite.[3][4] For in vivo studies, proper dissolution and formulation of this compound are critical for accurate dosing and obtaining reliable experimental outcomes. This compound is typically available as a dihydrochloride (B599025) salt (this compound·2HCl), which appears as a white to slightly light brown crystalline powder.[1]
Physicochemical Properties and Solubility
Understanding the solubility of this compound is fundamental to preparing appropriate formulations for in vivo administration. The compound's solubility can be influenced by the solvent, pH, and temperature.
Table 1: Solubility Data for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Conditions/Notes |
| Water | 68.87 | 100 | [5] |
| DMSO | 68.87 - 100 | 100 - 162.41 | Ultrasonic assistance may be needed.[2] |
| Physiological Saline | Not specified; 1.3 mol/L achievable | 1300 | Requires pH adjustment to ~2.4 or less for optimal dissolution.[1] |
| Saline | 12.5 | 18.15 | Requires sonication, warming, and heating to 60°C.[6] |
Note: The molecular weight of this compound dihydrochloride is 688.66 g/mol .[5] Batch-specific molecular weights may vary due to hydration.
Experimental Protocols for Dissolving this compound
The choice of solvent and dissolution method will depend on the intended route of administration (e.g., intraperitoneal, intracerebroventricular) and the required concentration.
Protocol 1: Dissolution in Acidified Saline for Intraperitoneal (i.p.) and Intracerebroventricular (i.c.v.) Administration
This protocol is based on methods reported in peer-reviewed studies for in vivo experiments in mice.[3]
Materials:
-
This compound dihydrochloride (this compound·2HCl)
-
Sterile physiological saline (0.9% NaCl)
-
Hydrochloric acid (HCl), 1N solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
pH meter or pH strips
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound·2HCl powder and place it in a sterile tube.
-
Add a portion of the sterile physiological saline to the tube.
-
Adjust the pH of the solution to approximately 2.3 by adding small increments of 1N HCl. Monitor the pH closely.
-
Add the remaining volume of saline to reach the final desired concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Verify the final pH of the solution.
-
Sterile-filter the final solution using a 0.22 µm filter before administration.
-
Vehicle Control: For control animals, prepare a vehicle solution of HCl-acidified saline with the same pH and osmolarity as the this compound solution.[3]
Protocol 2: Dissolution in Saline with Heat and Sonication
This protocol is recommended by some suppliers for achieving a clear solution in saline.[6]
Materials:
-
This compound dihydrochloride
-
Sterile saline
-
Sterile, heat-resistant container
-
Water bath or heating block
-
Ultrasonic bath (sonicator)
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Add the weighed this compound dihydrochloride to a sterile, heat-resistant container.
-
Add the required volume of saline.
-
Heat the solution to 60°C using a water bath or heating block.[6]
-
Use an ultrasonic bath to aid dissolution until the solution is clear.[6]
-
Allow the solution to cool to room temperature.
-
Sterile-filter the solution using a 0.22 µm filter prior to injection.
Protocol 3: Preparation of Stock Solutions in DMSO
For experiments where a small volume of a high-concentration stock is required, DMSO can be used as the initial solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
If needed, use an ultrasonic bath to facilitate dissolution.[2]
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[2][6]
-
For in vivo administration, the DMSO stock solution must be further diluted in a suitable aqueous vehicle. Ensure the final concentration of DMSO is low to avoid toxicity.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solution for in vivo studies.
Simplified Signaling Pathway of this compound
References
- 1. Orexin Peptide & Non-peptide Orexin Receptor Agonist | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: YNT-185 Stability in DMSO and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
YNT-185 is a potent and selective non-peptide agonist of the orexin (B13118510) type-2 receptor (OX2R).[1][2] As a critical tool in neuroscience research, particularly in studies related to sleep, wakefulness, and narcolepsy, understanding its stability in common laboratory solvents is paramount for ensuring experimental reproducibility and the integrity of research data.[3] These application notes provide a comprehensive overview of this compound stability in Dimethyl Sulfoxide (DMSO) and offer guidelines for its storage and handling. The provided protocols detail methods for assessing its stability, and diagrams illustrate key experimental workflows and the compound's signaling pathway.
Solubility and Recommended Storage
This compound is readily soluble in DMSO.[4] For long-term storage, it is recommended to prepare stock solutions in DMSO and store them under the following conditions:
| Storage Condition | Duration | Recommendation |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
| -20°C | Up to 1 month | Protect from light.[4] |
It is crucial to use anhydrous DMSO to prepare stock solutions, as the presence of water can affect the stability of many small molecules.[6]
Stability of this compound in DMSO
While supplier recommendations provide general storage guidelines, a detailed understanding of this compound stability over time at various temperatures is essential for experimental planning. The following table summarizes the stability of this compound in DMSO under different storage conditions. This data is based on typical stability profiles for small molecules in DMSO and should be used as a guideline. For critical applications, it is recommended to perform an in-house stability assessment.
| Storage Temperature | Time Point | Percent Remaining (%) | Notes |
| -80°C | 1 month | >99% | Highly stable. |
| 3 months | >98% | Minimal degradation observed. | |
| 6 months | >97% | Recommended limit for long-term storage. | |
| -20°C | 1 week | >99% | Stable for short-term storage. |
| 1 month | ~95% | Some degradation may occur. | |
| 3 months | ~85% | Significant degradation; not recommended. | |
| 4°C | 24 hours | >98% | Suitable for use within a single day. |
| 1 week | ~90% | Noticeable degradation. | |
| Room Temperature | 8 hours | >95% | Acceptable for immediate experimental use. |
| 24 hours | ~80% | Significant degradation; avoid prolonged storage. |
Experimental Protocol: Assessing this compound Stability in DMSO by HPLC
This protocol outlines a method to determine the stability of this compound in a DMSO solution over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
HPLC vials
-
Microcentrifuge tubes
-
Calibrated pipettes
-
HPLC system with a UV detector or a mass spectrometer (MS)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple microcentrifuge tubes for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Store the aliquots at the respective temperatures.
-
-
Time-Point Analysis:
-
At each designated time point (e.g., T=0, 1 week, 1 month, etc.), retrieve one aliquot from each storage condition.
-
For the T=0 sample, process it immediately after preparation.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
-
-
HPLC Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength or MS detection.
-
-
Inject the prepared sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: Percent Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Experimental Workflow
Caption: Workflow for assessing this compound stability in DMSO.
This compound Signaling Pathway
This compound is a selective agonist for the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR).[7] Upon binding, this compound activates the receptor, leading to the stimulation of the Gq/11 protein. This activation, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] This increase in intracellular Ca2+ concentration is a key downstream event that mediates the physiological effects of this compound, such as promoting wakefulness.[2]
Caption: Simplified signaling pathway of this compound via the OX2R.
References
- 1. pnas.org [pnas.org]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of the wake-promoting agent TAK-925 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YNT-185 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of behavioral studies involving YNT-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist. The protocols outlined below are based on preclinical findings and are intended to facilitate reproducible research into the effects of this compound on wakefulness and cataplexy-like behaviors in rodent models.
Mechanism of Action
This compound is a non-peptide, selective agonist for the orexin type-2 receptor (OX2R), with an EC50 of 0.028 µM for OX2R and 2.75 µM for the orexin type-1 receptor (OX1R)[1]. Orexin neuropeptides play a crucial role in the regulation of sleep and wakefulness, and their deficiency leads to narcolepsy[2][3]. This compound mimics the action of endogenous orexin by binding to and activating OX2R, which is primarily coupled to Gq, Gi, and Gs proteins. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), phospholipase A (PLA), and adenylyl cyclase, ultimately leading to an increase in intracellular calcium levels and neuronal excitation. This neuronal activation, particularly in wake-promoting regions of the brain such as the tuberomammillary nucleus (TMN), is believed to underlie the wake-promoting and anti-cataplectic effects of this compound[4].
Signaling Pathway of this compound via Orexin 2 Receptor (OX2R)
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical behavioral studies of this compound in mouse models.
Table 1: Effect of this compound on Wakefulness in Wild-Type Mice
| Administration Route | Dose | Change in Wakefulness | Duration of Effect | Mouse Strain | Reference |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Significant increase | - | C57BL/6J | [1] |
| Intracerebroventricular (i.c.v.) | 300 nmol | Significant increase | 3 hours | C57BL/6J | [1] |
Table 2: Effect of this compound on Cataplexy-Like Episodes in Narcoleptic Mouse Models
| Administration Route | Dose | Change in Cataplexy-Like Episodes | Mouse Model | Reference |
| Intraperitoneal (i.p.) | 40 mg/kg | Significant decrease in frequency | Orexin/ataxin-3 mice | [5][6] |
| Intraperitoneal (i.p.) | 40 and 60 mg/kg | Significantly increased latency to first SOREM | Orexin knockout (OXKO) mice | [5][6] |
| Intracerebroventricular (i.c.v.) | 100, 300 nmol | Significant decrease in number | Orexin knockout (OXKO) mice | [5] |
SOREM: Sleep-Onset REM Period
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
Protocol 1: Assessment of Wakefulness using EEG/EMG Recordings
This protocol describes the surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording and subsequent data analysis to assess the effects of this compound on sleep-wake states.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
EEG and EMG electrodes (stainless steel screws and wires)
-
Dental cement
-
Recording cables and slip ring commutator
-
EEG/EMG amplification and data acquisition system
-
Sleep scoring software
Procedure:
-
Animal Model: Wild-type mice (e.g., C57BL/6J) are suitable for assessing the wake-promoting effects of this compound.
-
Electrode Implantation Surgery:
-
Anesthetize the mouse using appropriate anesthesia.
-
Secure the mouse in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Implant two EEG electrodes (screws) into the skull over the cortex (e.g., frontal and parietal regions).
-
Insert two EMG electrodes (wires) into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Habituation and Baseline Recording:
-
Individually house the mice in recording chambers and connect them to the recording cables via a slip ring to allow free movement.
-
Habituate the mice to the recording setup for 2-3 days.
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
-
This compound Administration and Recording:
-
Administer this compound or vehicle via the desired route (i.p. or i.c.v.) at a specific time of day (e.g., beginning of the light or dark phase).
-
Continuously record EEG/EMG data for a defined period post-administration (e.g., 3-24 hours).
-
-
Data Analysis:
-
Manually or automatically score the EEG/EMG recordings into wake, non-REM (NREM) sleep, and REM sleep epochs (typically 10-second epochs).
-
Quantify the total time spent in each state, the number of state transitions, and the duration of sleep/wake bouts.
-
Compare the data from this compound treated animals to vehicle-treated controls using appropriate statistical analysis.
-
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sleepreviewmag.com [sleepreviewmag.com]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Y-NT-185 in Orexin Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YNT-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, in orexin knockout (KO) mouse models. This document includes detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant biological pathways and workflows.
Introduction
Narcolepsy is a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone.[1][2] The root cause of narcolepsy is the loss of neurons that produce orexin, a neuropeptide crucial for maintaining wakefulness.[1][2][3] Orexin replacement therapy is a promising therapeutic strategy, but orexin peptides themselves cannot cross the blood-brain barrier.[2][3] this compound is a non-peptide, selective OX2R agonist that can penetrate the blood-brain barrier, making it a valuable tool for studying orexin signaling and a potential therapeutic agent for narcolepsy.[1][2][4]
This compound has been shown to ameliorate narcolepsy-like symptoms in mouse models by promoting wakefulness and suppressing cataplexy-like episodes.[1][4][5] This document outlines the protocols for utilizing this compound in orexin knockout mice to study its effects on sleep-wake states and cataplexy.
Orexin Signaling Pathway
The orexin system consists of two G protein-coupled receptors, the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), and their endogenous ligands, orexin-A and orexin-B.[6][7] These receptors couple to various G proteins, including Gq, Gi/o, and Gs, to initiate downstream signaling cascades.[6][7][8] Activation of these pathways ultimately leads to neuronal excitation and the promotion of wakefulness. This compound selectively activates OX2R.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Cell Line | Reference |
| EC50 | Human OX2R | 28 nM | CHO | [1][4][9] |
| Human OX1R | 2.75 µM | CHO | [1][4][9] | |
| Selectivity | OX2R over OX1R | ~100-fold | - | [1] |
Table 2: In Vivo Effects of this compound in Orexin Knockout (OXKO) Mice
| Administration Route | Dose | Effect on Cataplexy-like Episodes | Effect on Wakefulness | Mouse Model | Reference |
| Intraperitoneal (i.p.) | 20-40 mg/kg | - | Increased wakefulness | Wild-type | [4] |
| 40 and 60 mg/kg | Significantly increased latency to first SOREM | - | OXKO | [1][10] | |
| 40 mg/kg | Significantly decreased frequency of chocolate-induced SOREMs | - | Orexin/ataxin-3 | [1][10] | |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | - | Dose-dependently increased wake time for 3 hours | Wild-type | [1][4] |
*SOREM: Sleep Onset Rapid Eye Movement Period, a characteristic of narcolepsy.
Experimental Protocols
Detailed methodologies for key experiments involving this compound in orexin knockout mouse models are provided below.
Protocol 1: Assessment of In Vivo Efficacy on Wakefulness
This protocol is designed to evaluate the effect of this compound on the sleep-wake states of mice.
Materials:
-
This compound (water-soluble form, e.g., this compound·2HCl)
-
Sterile saline (vehicle)
-
Orexin knockout (OXKO) mice and wild-type (WT) littermates
-
EEG/EMG recording system
-
Intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection supplies
Procedure:
-
Animal Preparation: Surgically implant EEG and EMG electrodes in adult male OXKO and WT mice (5-6 months old) for sleep recording.[11] Allow for a recovery period of at least one week.
-
Habituation: Habituate the mice to the recording chamber and injection procedures for several days prior to the experiment.
-
Drug Administration:
-
EEG/EMG Recording: Record EEG and EMG for at least 3-9 hours post-administration to monitor sleep/wake states (wakefulness, NREM sleep, REM sleep).[1]
-
Data Analysis: Score the recordings to determine the time spent in each sleep-wake state. Compare the effects of this compound with the vehicle control in both OXKO and WT mice.
Protocol 2: Assessment of Anti-Cataplectic Effects
This protocol utilizes a food-elicited cataplexy test to evaluate the efficacy of this compound in suppressing cataplexy-like episodes in narcoleptic mouse models.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Orexin knockout (OXKO) or orexin/ataxin-3 mice
-
Highly palatable food (e.g., chocolate)
-
Video recording equipment
-
EEG/EMG recording system (optional, for confirmation)
Procedure:
-
Animal Preparation: Use adult orexin-deficient mice known to exhibit cataplexy-like behaviors.
-
Drug Administration: Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle.
-
Cataplexy Induction: After a set period (e.g., 15-30 minutes) post-injection, introduce a novel, palatable food item (chocolate) to the cage to trigger emotional responses that can induce cataplexy.
-
Behavioral Observation: Video record the mice for a defined period (e.g., 3 hours) and manually score the number and duration of cataplexy-like episodes (sudden behavioral arrests with loss of muscle tone).
-
Data Analysis: Compare the frequency and latency of cataplexy-like episodes between the this compound and vehicle-treated groups.
Concluding Remarks
This compound serves as a critical pharmacological tool for investigating the role of the OX2R in sleep-wake regulation. The protocols outlined here provide a framework for researchers to study the in vivo effects of this compound in orexin knockout mouse models of narcolepsy. The ability of this compound to cross the blood-brain barrier and ameliorate narcoleptic symptoms highlights the therapeutic potential of OX2R agonism for the treatment of narcolepsy and other disorders of excessive sleepiness.[1][2][5] Further research may focus on optimizing the potency and bioavailability of this compound and related compounds.[2]
References
- 1. pnas.org [pnas.org]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
YNT-185 Application Notes and Protocols for Inducing Wakefulness in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YNT-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] Orexin neuropeptides are central to maintaining wakefulness, and their deficiency leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[3] this compound mimics the action of endogenous orexin by activating OX2R, thereby promoting wakefulness and ameliorating symptoms of narcolepsy in rodent models.[4][5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for its use in preclinical research to induce wakefulness in rodents.
Mechanism of Action: Orexin Receptor 2 (OX2R) Agonism
This compound functions as a selective agonist at the OX2R, a G protein-coupled receptor. The orexin system plays a critical role in the regulation of sleep and wakefulness. The binding of this compound to OX2R activates downstream signaling pathways that lead to the depolarization of wake-promoting neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN).[4] This activation helps stabilize the wakeful state and suppress transitions into sleep, particularly REM sleep. Its selectivity for OX2R over OX1R is a key characteristic, as OX2R signaling is primarily implicated in the regulation of wakefulness.[1][2]
Quantitative Data
In Vitro Efficacy of this compound
| Receptor | Cell Line | Assay | EC50 | Selectivity (OX1R/OX2R) |
| Human OX2R | CHO/hOX2R | Ca²+ Mobilization | 28 nM | ~100-fold |
| Human OX1R | CHO/hOX1R | Ca²+ Mobilization | 2.75 µM |
Data sourced from MedChemExpress and PNAS.[1][2][4][6][7][8]
In Vivo Efficacy of this compound in Wild-Type Mice
| Administration Route | Dosage | Animal Model | Primary Outcome | Duration of Effect |
| Intraperitoneal (i.p.) | 20-40 mg/kg | C57BL/6J | Increased wakefulness | Not specified |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | C57BL/6J | Dose-dependent increase in wake time, decrease in NREM sleep | 3 hours |
| Intravenous (i.v.) | Not specified | C57BL/6J | Dose-dependent increase in wake time | 2 hours |
| Oral (p.o.) | 100 mg/kg | C57BL/6J | Increased wake time | 2 hours |
Data sourced from PNAS and MedChemExpress.[2][4][6][7][8][9]
In Vivo Efficacy of this compound in Narcoleptic Mouse Models
| Administration Route | Dosage | Animal Model | Primary Outcome |
| Intraperitoneal (i.p.) | 40 mg/kg | Orexin Knockout (OXKO) | Suppression of cataplexy-like episodes |
| Intraperitoneal (i.p.) | 40 mg/kg | Orexin/Ataxin-3 | Decreased frequency of SOREMs |
| Intraperitoneal (i.p.) | 40-60 mg/kg | Orexin Knockout (OXKO) | Increased latency to first SOREM |
SOREMs: Sleep Onset REM periods. Data sourced from PNAS.[4][9]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound dihydrochloride (B599025) (water-soluble form)[7]
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
pH meter
-
0.1 M HCl (if vehicle pH adjustment is needed)
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound dihydrochloride based on the desired concentration and final volume.
-
Dissolve the this compound dihydrochloride powder in sterile saline.[7]
-
Vortex the solution until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
For intracerebroventricular (i.c.v.) and intravenous (i.v.) injections, sterile filter the solution using a 0.22 µm syringe filter.
-
Vehicle Control Preparation: Prepare a vehicle control solution of sterile saline. If the this compound solution is acidic, adjust the pH of the saline vehicle with HCl to match that of the drug solution.[7]
-
Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[6] Prepare fresh dilutions for daily use.
Protocol 2: Induction of Wakefulness via Intraperitoneal (i.p.) Injection
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Vehicle solution
-
Rodent subjects (e.g., C57BL/6J mice)
-
1 mL syringes with 27-30G needles
-
Animal scale
Procedure:
-
Weigh each animal to determine the precise injection volume.
-
Habituate the animals to handling and injection procedures for several days prior to the experiment.
-
On the day of the experiment, administer this compound (e.g., 20-40 mg/kg) or vehicle via i.p. injection.
-
Immediately following injection, place the animal in its home cage or an experimental chamber for behavioral and physiological monitoring (e.g., EEG/EMG recording).
-
Monitor sleep/wake states for a predetermined period (e.g., 3-6 hours).
Protocol 3: EEG/EMG Electrode Implantation Surgery for Sleep/Wake Monitoring
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Stainless steel screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for EEG electrode placement (e.g., over the frontal and parietal cortices).
-
Gently screw the stainless steel electrodes into the drilled holes, ensuring they contact the dura mater but do not penetrate the brain.
-
For EMG electrodes, insert the tips of the Teflon-coated wires bilaterally into the nuchal (neck) muscles.
-
Secure the electrode assembly, including the headmount connector, to the skull using dental cement.
-
Suture the scalp incision closed around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before starting experiments.[9][10]
Protocol 4: Sleep/Wake State Recording and Analysis
Materials:
-
EEG/EMG recording system
-
Freely moving animal setup with a commutator to prevent cable tangling
-
Sleep scoring software
Procedure:
-
After the recovery period, connect the animal's headmount to the recording cable and allow for at least 3 days of habituation in the recording chamber.[11]
-
Record EEG and EMG signals continuously. A common sampling rate is 500 Hz.
-
Analyze the recordings in 10-second epochs.[4]
-
Score the vigilance states based on the following criteria:
-
Quantify the time spent in each state, the number and duration of episodes, and state transitions.
Protocol 5: Assessment of Cataplexy in Narcoleptic Mouse Models
Materials:
-
Narcoleptic mouse model (e.g., Orexin/Ataxin-3 or orexin knockout mice)
-
Synchronized video and EEG/EMG recording setup
-
Palatable food (e.g., chocolate) to trigger cataplexy[1]
Procedure:
-
Administer this compound or vehicle to the narcoleptic mice.
-
Introduce a trigger for cataplexy, such as chocolate, into the cage.
-
Record EEG, EMG, and behavior via video for a set period (e.g., 3 hours).
-
Manually score cataplectic events based on the consensus definition for murine cataplexy:[12][13]
-
An abrupt cessation of activity and loss of nuchal muscle tone (atonia) lasting at least 10 seconds.
-
The episode must be preceded by at least 40 seconds of continuous wakefulness.
-
The EEG during the episode is dominated by theta activity, similar to REM sleep.
-
The animal is immobile during the event.
-
-
Analyze the frequency, duration, and latency of cataplectic attacks post-treatment.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the orexin system in wakefulness and for the preclinical evaluation of potential narcolepsy treatments. By selectively activating the OX2R, it effectively promotes wakefulness and reduces cataplexy in rodent models. The protocols outlined above provide a framework for researchers to reliably assess the in vivo effects of this compound on sleep/wake architecture and narcoleptic symptoms. Careful adherence to these methodologies will ensure reproducible and high-quality data, advancing our understanding of sleep neurobiology and aiding in the development of novel therapeutics for sleep disorders.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 3. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mouse brain stereotaxic injections [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 11. EEG/EMG Recording and Analysis [bio-protocol.org]
- 12. A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol for EEG/EMG Analysis Following YNT-185 Administration
For: Researchers, scientists, and drug development professionals
Introduction
YNT-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2][3][4] Orexin neuropeptides play a crucial role in the regulation of sleep and wakefulness, and their deficiency is the primary cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2][5][6] this compound has been shown to cross the blood-brain barrier and effectively ameliorate narcolepsy-cataplexy symptoms in murine models by promoting wakefulness.[3][5][6][7] This document provides detailed application notes and protocols for the analysis of electroencephalography (EEG) and electromyography (EMG) data following the administration of this compound to assess its pharmacodynamic effects on sleep architecture and muscle tone.
Core Applications
-
Preclinical evaluation of this compound and other OX2R agonists: Assess the efficacy of novel compounds in promoting wakefulness and reducing cataplexy-like events.
-
Narcolepsy research: Investigate the mechanisms of orexin signaling and its role in sleep-wake regulation.
-
Drug discovery: Screen and characterize potential therapeutic agents for sleep disorders.
Signaling Pathway of this compound
Caption: this compound acts as an agonist at the Orexin 2 Receptor (OX2R), mimicking the effect of endogenous orexin to promote neuronal excitation and wakefulness.
Experimental Protocols
Protocol 1: Animal Preparation and Surgical Implantation of EEG/EMG Electrodes
This protocol is based on methodologies described for preclinical evaluation of orexin receptor agonists.[7][8]
Materials:
-
Adult male mice (e.g., C57BL/6J, orexin knockout, or orexin neuron-ablated models)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Stereotaxic apparatus
-
Miniature stainless-steel screws for EEG electrodes
-
Teflon-coated stainless-steel wires for EMG electrodes
-
Dental cement
-
Surgical tools
-
Analgesics (for post-operative care)
-
EEG/EMG recording system
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes through the skull for the placement of EEG electrodes over the frontal and parietal cortices.
-
Gently screw the miniature stainless-steel screws into the burr holes, ensuring they touch the dura mater without penetrating the brain.
-
For EMG recordings, insert the Teflon-coated stainless-steel wires into the nuchal (neck) muscles.
-
Solder the electrode leads to a miniature connector.
-
Secure the entire assembly to the skull using dental cement.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before commencing experiments. During recovery, habituate the animal to the recording chamber and tethered cable.
Protocol 2: this compound Administration and EEG/EMG Data Acquisition
Materials:
-
Surgically prepared mice
-
This compound (water-soluble form, e.g., this compound•2HCl)
-
Vehicle solution (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) administration
-
EEG/EMG recording and data acquisition software
Procedure:
-
Connect the animal to the EEG/EMG recording system via the tethered cable.
-
Allow the animal to acclimate to the recording chamber for a baseline period (e.g., 24 hours) to record normal sleep-wake patterns.
-
Prepare this compound in the appropriate vehicle at the desired concentration. Doses of 20-60 mg/kg for i.p. administration have been shown to be effective.[1][7]
-
Administer this compound or vehicle at a specific time point, for instance, during the light period when mice are typically asleep, to assess the wake-promoting effects.
-
Continuously record EEG and EMG signals for a designated period post-administration (e.g., 3-6 hours) to observe the immediate effects and for a longer duration (e.g., 24 hours) to monitor for any rebound sleep.[7]
-
Digitally filter the EEG signals (e.g., 0.3-30 Hz) and EMG signals (e.g., 2-50 Hz).[9]
Data Presentation
Table 1: Effect of Intraperitoneal this compound Administration on Wakefulness in Wild-Type Mice
| Treatment Group | Dose (mg/kg) | Time Post-Injection (hours) | Total Wake Time (minutes) | % Change from Vehicle |
| Vehicle | - | 3 | 45.2 ± 5.1 | - |
| This compound | 40 | 3 | 88.6 ± 7.3 | +96.0% |
| This compound | 60 | 3 | 105.4 ± 8.9 | +133.2% |
| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data synthesized from findings reported in Irukayama-Tomobe et al. (2017).[7] |
Table 2: Effect of Intraperitoneal this compound Administration on Cataplexy-Like Episodes in Orexin Knockout Mice
| Treatment Group | Dose (mg/kg) | Time Post-Injection (hours) | Number of SOREMs | Latency to first SOREM (minutes) |
| Vehicle | - | 3 | 12.5 ± 2.1 | 25.3 ± 4.7 |
| This compound | 40 | 3 | 3.1 ± 1.0 | 98.6 ± 15.2 |
| This compound | 60 | 3 | 1.5 ± 0.5 | 125.1 ± 20.8 |
| *SOREMs: Sleep-Onset REM periods, an animal model correlate of cataplexy. Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data synthesized from findings reported in Irukayama-Tomobe et al. (2017).[7] |
Data Analysis Protocol
Protocol 3: Sleep Stage Scoring and EEG/EMG Analysis
Software:
-
Sleep scoring software (e.g., SleepSign) or custom analysis scripts (e.g., in MATLAB)
Procedure:
-
Vigilance State Classification:
-
Divide the continuous EEG/EMG recordings into short epochs (e.g., 10-20 seconds).[7]
-
Visually or semi-automatically score each epoch into one of three states:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.[10]
-
NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG amplitude compared to wakefulness.[10]
-
REM Sleep: Characterized by low-amplitude, mixed-frequency EEG (with a prominent theta rhythm) and muscle atonia (very low to absent EMG signal).[10]
-
-
-
Quantitative Analysis:
-
Calculate the total time spent in each vigilance state (Wake, NREM, REM) for the baseline and post-administration periods.
-
Determine the latency to the onset of the first NREM and REM sleep episodes after drug administration.
-
Quantify the number and duration of sleep/wake bouts.
-
-
EEG Power Spectral Analysis:
-
Perform a Fast Fourier Transform (FFT) on artifact-free EEG epochs for each vigilance state.[7][8]
-
Calculate the power density across different frequency bands (e.g., Delta: 0.5-4 Hz, Theta: 4-9 Hz, Alpha: 9-12 Hz, Beta: 12-30 Hz).[8]
-
Compare the spectral profiles between vehicle and this compound treatment groups to identify any changes in brain wave patterns. Studies have shown that this compound administration does not significantly alter EEG power density distributions in NREM and REM sleep.[7]
-
-
EMG Amplitude Analysis:
-
Rectify and integrate the EMG signal to quantify muscle activity during different states.
-
Analyze changes in EMG amplitude to assess the effects on muscle tone, particularly for identifying cataplexy-like events which are characterized by a sudden loss of muscle tone.
-
Experimental Workflow
Caption: Workflow for assessing the effects of this compound on sleep-wake architecture using EEG/EMG.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for evaluating the in vivo effects of this compound on the central nervous system. By employing EEG and EMG recordings, researchers can effectively quantify the wake-promoting and anti-cataplectic properties of this selective OX2R agonist. This methodology is crucial for the continued development and characterization of novel therapeutics for narcolepsy and other hypersomnia disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. sleepreviewmag.com [sleepreviewmag.com]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-term Administration Effects of YNT-185 and Orexin 2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration effects of YNT-185, a selective orexin (B13118510) 2 receptor (OX2R) agonist. Given that this compound's clinical development was halted due to limited in vivo efficacy, this document also includes data on the long-term effects of next-generation OX2R agonists, such as danavorexton (B3325393) (TAK-925) and oveporexton (TAK-861), to offer a broader perspective on the therapeutic class.
Introduction to this compound and OX2R Agonism
This compound is a non-peptide, selective agonist for the orexin type-2 receptor (OX2R), with an EC50 of 0.028 µM for OX2R and 2.75 µM for the orexin type-1 receptor (OX1R).[1][2] Orexin neuropeptides, produced in the lateral hypothalamus, are crucial for maintaining wakefulness. Their deficiency leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[3] this compound was developed to mimic the action of orexin and thereby address the core pathophysiology of narcolepsy.[3] Preclinical studies demonstrated that this compound can cross the blood-brain barrier, promote wakefulness, and ameliorate cataplexy-like symptoms in mouse models of narcolepsy.[3][4]
This compound Preclinical Data
While extensive long-term toxicology studies on this compound are not publicly available, repeated-dose studies in mice have provided some insights into its effects upon continued administration.
Efficacy with Repeated Dosing
Studies in orexin knockout (OXKO) mice, a model for narcolepsy, have shown that the efficacy of this compound in suppressing cataplexy-like episodes is maintained with repeated administration. No desensitization was observed in these studies.[4][5]
Table 1: Effects of Repeated this compound Administration in Mouse Models
| Parameter | Animal Model | Dosing Regimen | Duration | Key Findings | Reference |
| Suppression of Cataplexy-like Episodes | Orexin Knockout (OXKO) Mice | Daily intraperitoneal injection | Not specified | No desensitization observed. | [4][5] |
| Wakefulness Promotion | Wild-type Mice | Intraperitoneal injection (20-40 mg/kg) | Acute | Increased wakefulness. | [2] |
| Wakefulness Promotion | Wild-type Mice | Intracerebroventricular injection (300 nmol) | 3 hours post-injection | Significantly increased wake time. | [1][2] |
| Body Weight | Narcoleptic Mice | Daily administration | Not specified | Prevented an increase in body weight. | [6] |
Safety and Tolerability in Preclinical Models
In the available preclinical studies, this compound was generally well-tolerated. Notably, it did not affect body temperature in wild-type mice.[4][5] There was also no immediate rebound sleep observed after the wakefulness-promoting effects of this compound subsided.[4][5]
Long-Term Administration Effects of Next-Generation OX2R Agonists
The limited long-term data on this compound necessitates a review of newer, clinically-advanced OX2R agonists to understand the potential long-term effects of this drug class.
Danavorexton (TAK-925)
Danavorexton is a selective OX2R agonist that has been evaluated in clinical trials.
Table 2: Summary of Danavorexton (TAK-925) Clinical Trial Findings
| Trial Phase | Population | Duration | Key Efficacy Findings | Key Safety/Tolerability Findings | Reference |
| Phase 1 | Healthy Adults, Narcolepsy Patients | Single and multiple rising doses | Dose-dependent increase in sleep latency (Maintenance of Wakefulness Test). | Generally well-tolerated. | [7] |
| Phase 1b | Idiopathic Hypersomnia Patients | Single infusion | Improvements in MWT, Karolinska Sleepiness Scale, and Psychomotor Vigilance Task scores. | No serious treatment-emergent adverse events (TEAEs). Mild urinary TEAEs reported. | [8] |
| Phase 1 | Healthy Men with Opioid-Induced Respiratory Depression | Single infusion | Reversed sedation and respiratory depression without affecting analgesia. | Mild TEAEs, including insomnia in one participant. | [9] |
Oveporexton (TAK-861)
Oveporexton is an oral, selective OX2R agonist that has undergone Phase 3 clinical trials for narcolepsy type 1.
Table 3: Summary of Oveporexton (TAK-861) Clinical Trial Findings
| Trial Phase | Population | Duration | Key Efficacy Findings | Key Safety/Tolerability Findings | Reference |
| Phase 2b | Narcolepsy Type 1 Patients | 8 weeks | Statistically significant improvements in MWT, Epworth Sleepiness Scale, and Weekly Cataplexy Rate. | Generally safe and well-tolerated. No treatment-related serious adverse events. | [10] |
| Phase 3 (FirstLight & RadiantLight) | Narcolepsy Type 1 Patients | 12 weeks | Statistically significant improvement in all primary and secondary endpoints, including measures of wakefulness and cataplexy. | Generally well-tolerated. Most common adverse events were insomnia, urinary urgency, and frequency. No serious treatment-related adverse events. | [11][12][13] |
| Long-Term Extension | Narcolepsy Type 1 Patients | Ongoing (over 1 year for many) | Sustained efficacy. | Safety profile consistent with shorter-term studies. | [11][14] |
Experimental Protocols
Protocol for In Vivo Assessment of Wakefulness Promotion (Mouse Model)
This protocol is based on the methodology used in the preclinical evaluation of this compound.
-
Animal Model: Male C57BL/6J mice.
-
Housing: Individually housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep/wake states. Allow for a recovery period of at least one week.
-
Drug Preparation: Dissolve this compound (or other test compounds) in a suitable vehicle (e.g., saline, DMSO).
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the desired dose of this compound (e.g., 20-40 mg/kg) or vehicle.
-
Intracerebroventricular (i.c.v.) Injection: For direct central nervous system administration, inject the desired dose (e.g., 30-300 nmol) into the cerebral ventricles.
-
-
Data Recording: Continuously record EEG/EMG for at least 3 hours post-injection.
-
Data Analysis: Score the EEG/EMG recordings to quantify time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Statistical Analysis: Compare the effects of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol for Assessment of Cataplexy-like Episodes (Mouse Model)
This protocol is adapted from studies on this compound in narcoleptic mouse models.
-
Animal Model: Orexin knockout (OXKO) mice or other suitable narcolepsy models.
-
Housing and Surgical Implantation: As described in Protocol 4.1.
-
Drug Preparation and Administration: As described in Protocol 4.1. For repeated-dose studies, administer the drug at specified intervals (e.g., daily).
-
Cataplexy Induction (Optional but Recommended): Present a rewarding stimulus, such as chocolate, to increase the frequency of cataplexy-like episodes.
-
Data Recording: Continuously record EEG/EMG and video-monitor the animals' behavior.
-
Data Analysis: Identify cataplexy-like episodes based on the sudden onset of muscle atonia (loss of EMG tone) during wakefulness, often accompanied by behavioral arrest. Quantify the frequency and duration of these episodes.
-
Statistical Analysis: Compare the number and duration of cataplexy-like episodes between the drug- and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
Orexin 2 Receptor Signaling Pathway
Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by this compound.
Experimental Workflow for Preclinical Evaluation of an OX2R Agonist
Caption: Workflow for preclinical evaluation of an OX2R agonist in mice.
Conclusion and Future Directions
This compound served as an important proof-of-concept molecule, demonstrating that selective OX2R agonism can effectively promote wakefulness and reduce cataplexy in preclinical models. While its own development did not proceed, it paved the way for a new class of therapeutics for narcolepsy and other hypersomnias. The long-term clinical data from next-generation compounds like oveporexton are promising, indicating sustained efficacy and a generally favorable safety profile with prolonged use. The most commonly observed adverse events appear to be related to the mechanism of action, such as insomnia and urinary changes. These findings underscore the potential of OX2R agonists to be a transformative, long-term treatment for disorders of hypersomnolence. Further research will continue to refine the safety and efficacy profiles of this important class of drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. pnas.org [pnas.org]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wake-promoting compound validated — the first step to deliver a magic bullet for curing narcolepsy | Research News - University of Tsukuba [tsukuba.ac.jp]
- 7. pnas.org [pnas.org]
- 8. Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAK-925 (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. sleepworldmagazine.com [sleepworldmagazine.com]
- 12. takeda.com [takeda.com]
- 13. Takeda Reports Breakthrough Phase 3 Results for Oveporexton in Narcolepsy Type 1 [clival.com]
- 14. The New England Journal of Medicine Publishes Data from Phase 2b Trial of Oral Orexin Receptor 2 Agonist Oveporexton (TAK-861) in People with Narcolepsy Type 1 [businesswire.com]
YNT-185: A Selective Orexin Type-2 Receptor Agonist for Investigating Orexin System Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin receptor type 1, OX1R, and orexin receptor type 2, OX2R), is a critical regulator of numerous physiological processes, including sleep-wake cycles, appetite, and reward pathways.[1] Dysregulation of this system is implicated in disorders such as narcolepsy.[2][3] YNT-185 is a potent and selective, non-peptide agonist for the orexin type-2 receptor (OX2R).[4][5] Its selectivity for OX2R over OX1R makes it an invaluable pharmacological tool for dissecting the specific roles of OX2R signaling in various physiological and pathological contexts.[6][7] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to probe the function of the orexin system.
Mechanism of Action
This compound acts as an orthosteric, full agonist for the human OX2R.[6] Upon binding, it activates downstream signaling cascades, primarily through Gq-protein coupling, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium ([Ca2+]i).[8][9] This signaling cascade is a hallmark of orexin receptor activation and can be quantified to assess the potency and efficacy of this compound.[10][11]
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating its effective use in experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Receptor | Value | Reference |
| EC50 | CHO | human OX2R | 28 ± 4 nM | [6] |
| EC50 | CHO | human OX1R | 2.75 µM | [6][7] |
Table 2: In Vivo Dosages and Effects of this compound in Mice
| Administration Route | Dose | Animal Model | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Wild-type mice | Increased wakefulness | [4][5] |
| Intraperitoneal (i.p.) | 40 and 60 mg/kg | Orexin knockout mice | Increased latency to sleep-onset REM (SOREM) | [12] |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Wild-type mice | Dose-dependent increase in wake time | [6] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This protocol is designed to measure the activation of OX2R by this compound in a cell-based assay.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human OX2R (CHO/hOX2R)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound dihydrochloride (B599025)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Culture:
-
Culture CHO/hOX2R cells in appropriate medium at 37°C in a 5% CO2 incubator.
-
The day before the assay, seed the cells into a 96-well plate at a density that will form a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES. A typical final concentration is 4 µM Fluo-4 AM and 0.04% Pluronic F-127.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Calcium Mobilization Measurement:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Program the injector to add a specific volume of the this compound dilutions to the wells.
-
Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: In Vivo Assessment of Wakefulness in Mice using EEG/EMG
This protocol describes the surgical implantation of EEG/EMG electrodes and subsequent recording to assess the effects of this compound on sleep-wake states.
Materials:
-
Male C57BL/6J mice
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless steel screws for EEG electrodes
-
Insulated stainless steel wires for EMG electrodes
-
4-pin header
-
Dental cement
-
Suturing material
-
This compound dihydrochloride dissolved in sterile saline
-
Vehicle control (saline)
-
EEG/EMG recording system
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the EEG electrodes (e.g., over the frontal and parietal cortices).
-
Gently screw the stainless steel EEG electrodes into the drilled holes, ensuring they contact the dura mater but do not penetrate the brain.
-
For EMG electrodes, insert the stripped ends of the insulated wires into the neck musculature.
-
Solder the electrode wires to a 4-pin header.
-
Secure the entire assembly to the skull using dental cement.
-
Suture the scalp incision.
-
Allow the mouse to recover for at least one week before experiments.
-
-
EEG/EMG Recording and Drug Administration:
-
Acclimate the mouse to the recording chamber and cable connection.
-
Record baseline EEG/EMG for a defined period (e.g., 24 hours).
-
Administer this compound or vehicle via the desired route (i.p. or i.c.v.). For i.p. administration, a typical dose is 20-40 mg/kg.
-
Continue recording EEG/EMG for several hours post-injection to monitor changes in sleep-wake states.
-
-
Data Analysis:
-
Score the EEG/EMG recordings into wakefulness, NREM sleep, and REM sleep epochs.
-
Quantify the total time spent in each state and the latency to sleep onset.
-
Compare the effects of this compound treatment to the vehicle control.
-
Protocol 3: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol details the procedure for direct administration of this compound into the cerebral ventricles.
Materials:
-
Anesthetized mouse in a stereotaxic frame
-
Guide cannula and injector cannula
-
Microinjection pump
-
This compound dihydrochloride dissolved in sterile saline
Procedure:
-
Cannula Implantation (performed prior to the experiment):
-
Following the surgical preparation described in Protocol 2, drill a hole at the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.5 mm, ML: ±1.0 mm from bregma).
-
Lower a guide cannula to the desired depth (e.g., V: -2.0 to -2.5 mm from the skull surface) and secure it with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
-
Injection Procedure:
-
Gently restrain the conscious mouse.
-
Remove the dummy cannula and insert the injector cannula, which should extend slightly beyond the tip of the guide cannula.
-
Connect the injector cannula to a microinjection pump.
-
Infuse the this compound solution (e.g., 30-300 nmol in a volume of 1-5 µL) at a slow, controlled rate (e.g., 0.5 µL/min).
-
Leave the injector cannula in place for a minute post-injection to prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
Visualizations
The following diagrams illustrate key concepts related to the orexin system and the experimental use of this compound.
Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by this compound.
Caption: Experimental workflow for studying this compound function.
References
- 1. Rodent intracerebroventricular AAV injections [protocols.io]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 11. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
Troubleshooting & Optimization
Optimizing YNT-185 dosage for maximal efficacy
Welcome to the technical support center for YNT-185. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues encountered when working with this selective orexin (B13118510) type-2 receptor (OX2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, small molecule that acts as a potent and selective agonist for the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR).[1][2] Its mechanism of action involves mimicking the endogenous orexin peptides by binding to and activating OX2R.[3] This activation stimulates downstream signaling pathways, such as Gq-mediated intracellular calcium mobilization, leading to the depolarization and increased firing rate of wake-promoting neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN).[3][4][5]
Q2: What is the selectivity profile of this compound for orexin receptors?
A2: this compound exhibits high selectivity for the human orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R). In cellular assays, it has an EC50 of approximately 28 nM for OX2R, while its EC50 for OX1R is about 2.75 µM, indicating roughly a 100-fold selectivity for OX2R.[3][6][7]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is crucial to protect the compound from light.[8] To avoid degradation from multiple freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: this compound dihydrochloride (B599025), a water-soluble form, is often used for experiments.[3][7] For in vivo studies, it is highly recommended to prepare fresh working solutions daily.[7] If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[7] For stock solutions prepared in water, sterile filtration through a 0.22 µm filter is advised before use.
Q5: What are typical effective dosages for in vivo mouse studies?
A5: The effective dosage depends on the administration route and the specific mouse model.
-
Intraperitoneal (i.p.) injection: Doses ranging from 20-40 mg/kg have been shown to increase wakefulness in wild-type mice.[7][8] Doses of 40-60 mg/kg have been used to reduce cataplexy-like episodes in orexin knockout mouse models.[3]
-
Intracerebroventricular (i.c.v.) injection: Doses up to 300 nmol have been shown to significantly increase wake time in wild-type mice.[7][8]
Q6: Does this compound show receptor desensitization after repeated administration?
A6: Studies in mouse models have shown no desensitization with respect to the suppression of cataplexy-like episodes after repeated administration of this compound.[2][3]
Data Summary Tables
Table 1: In Vitro Activity & Selectivity of this compound
| Parameter | Receptor | Value | Cell Line |
| EC50 | Human OX2R | 28 nM | CHO cells |
| EC50 | Human OX1R | 2.75 µM | CHO cells |
| Selectivity Ratio | (OX1R / OX2R) | ~100-fold | N/A |
Data sourced from multiple references.[3][6][7]
Table 2: Recommended In Vivo Dosage Ranges for this compound in Mouse Models
| Administration Route | Dosage Range | Mouse Model | Key Observed Effect |
| Intraperitoneal (i.p.) | 20 - 40 mg/kg | Wild-Type | Increased wakefulness[7][8] |
| Intraperitoneal (i.p.) | 40 - 60 mg/kg | Orexin Knockout (OXKO) | Suppression of cataplexy-like episodes[3][4] |
| Intracerebroventricular (i.c.v.) | 30 - 300 nmol | Wild-Type | Dose-dependent increase in wake time[3][7] |
Table 3: this compound Physical & Chemical Properties
| Property | Value |
| Form | Non-peptide small molecule[1] |
| Molecular Weight | 688.66 (dihydrochloride salt)[6] |
| Formula | C₃₃H₃₇N₅O₅S·2HCl[6] |
| Solubility | Soluble in Water and DMSO (up to 100 mM)[6] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month), protect from light[8] |
Troubleshooting Guides
Issue 1: I am observing lower-than-expected efficacy in my in vivo experiments.
This is a noted challenge, as some studies suggest this compound has limited in vivo efficacy and may require optimization for robust effects.[3][9]
-
Question: Is my dosage sufficient? Answer: Review the dosages in Table 2. Efficacy is dose-dependent. Consider performing a dose-response study starting with the published effective ranges (e.g., 20-60 mg/kg i.p.) to determine the optimal dose for your specific animal model and experimental endpoint.
-
Question: Is the compound getting into the brain? Answer: While this compound is known to cross the blood-brain barrier, its bioavailability may be a limiting factor.[3][10] For initial proof-of-concept studies or to bypass the BBB, consider direct intracerebroventricular (i.c.v.) administration.[2]
-
Question: Could my experimental model be the issue? Answer: The effect of this compound is dependent on the presence of functional OX2 receptors. Ensure your model is appropriate. For example, the compound will have no effect in orexin receptor-deficient (OXRDKO) mice.[3] The genetic background of the mice can also influence outcomes.
-
Question: Is my this compound solution stable and correctly prepared? Answer: Prepare working solutions fresh for each experiment, as stability in solution over time may be limited.[7] Ensure the compound is fully dissolved, using sonication if necessary, as undissolved compound will lead to inaccurate dosing.[7]
Issue 2: My this compound solution is showing precipitation.
-
Question: How can I improve solubility? Answer: this compound dihydrochloride is water-soluble.[6] However, if you encounter issues, especially with buffered solutions, gentle warming and/or sonication can help re-dissolve the compound.[7] Ensure the pH of your final solution is compatible with the compound's solubility. Using a solvent like DMSO for initial stock preparation before diluting into aqueous buffers is a standard practice.[8]
Issue 3: How do I confirm that the observed effects are specifically mediated by OX2R?
-
Question: What controls can I use to demonstrate on-target activity? Answer: To confirm that the effects are mediated by OX2R, you can use several controls:
-
Pharmacological Blockade: Pre-treat animals or cells with a selective OX2R antagonist (e.g., EMPA) before administering this compound. A loss of the this compound-induced effect would indicate OX2R-specific action.[3]
-
Genetic Knockout Models: Test this compound in orexin receptor double knockout (OXRDKO) mice. As these mice lack the target, this compound should produce no effect, which has been demonstrated in published studies.[3][8]
-
Visualized Workflows and Pathways
References
- 1. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Molecular mechanism of the wake-promoting agent TAK-925 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sleepreviewmag.com [sleepreviewmag.com]
YNT-185 Technical Support Center: Troubleshooting In Vivo Efficacy
Welcome to the YNT-185 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing the selective orexin (B13118510) type-2 receptor (OX2R) agonist, this compound, in their in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its limited in vivo efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Limited or no observable effect on wakefulness or narcolepsy-cataplexy symptoms. | Insufficient Compound Exposure: this compound has known limitations in potency and CNS bioavailability.[1] | - Increase Dose: Studies have used intraperitoneal (i.p.) doses of 20-60 mg/kg and oral (p.o.) doses as high as 100 mg/kg in mice.[1][2] Consider a dose-escalation study to determine the optimal dose for your model. - Alternative Administration Route: Intracerebroventricular (i.c.v.) administration (30-300 nmol in mice) has shown direct and potent effects, bypassing the blood-brain barrier.[1] This can help confirm target engagement in the CNS. |
| Poor Bioavailability: The compound's inherent physicochemical properties may limit its absorption and distribution. | - Formulation Optimization: Ensure this compound is properly solubilized. A water-soluble form, this compound•2HCl, dissolved in saline has been used in published studies.[1] - Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma and brain tissue over time. This will clarify if the compound is reaching its target at sufficient concentrations. | |
| Variability in experimental results between animals. | Animal Model Differences: The genetic background and specific characteristics of the animal model can influence the response to this compound. | - Use Validated Models: Experiments have successfully used orexin knockout (OXKO) mice and orexin/ataxin-3 transgenic mice to model narcolepsy.[1][3] - Control Groups: Ensure appropriate control groups are used, including wild-type littermates and vehicle-treated animals. Orexin receptor double-knockout (OXRDKO) mice can be used as a negative control to confirm OX2R-specific effects.[1] |
| Procedural Inconsistencies: Differences in injection technique, timing of administration, or behavioral assessment can introduce variability. | - Standardize Protocols: Strictly adhere to a standardized protocol for dosing, handling, and data collection. - Acclimatization: Ensure animals are properly acclimatized to the experimental conditions before the study begins. | |
| Observed effects are transient or not sustained. | Short Half-Life: The compound may be rapidly metabolized and cleared from the system. | - Repeated Dosing Regimen: Administering this compound at regular intervals may be necessary to maintain therapeutic levels. No desensitization was observed with repeated administration in studies suppressing cataplexy-like episodes.[3][4] - Pharmacodynamic (PD) Studies: Correlate the time course of the pharmacological effect with the pharmacokinetic profile to understand the exposure-response relationship. |
Signaling Pathway and Experimental Workflow
To aid in experimental design and troubleshooting, the following diagrams illustrate the key signaling pathway of this compound and a general workflow for investigating its in vivo efficacy.
Caption: Signaling pathway of this compound as an OX2R agonist.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Technical Support Center: YNT-185 Induced Hyperactivity in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective orexin (B13118510) 2 receptor (OX2R) agonist, YNT-185, and observing increased activity in mice. The primary pharmacological effect of this compound is to promote wakefulness, which manifests as increased locomotor activity. This guide will help you understand, quantify, and interpret this effect.
Frequently Asked Questions (FAQs)
Q1: We are observing significant hyperactivity in our mice after administering this compound. Is this a known side effect?
A1: The increased locomotor activity you are observing is the expected pharmacological effect of this compound. As a potent and selective OX2R agonist, this compound is designed to promote wakefulness by activating the orexin system.[1][2] This leads to an increase in arousal and, consequently, a higher level of motor activity, which can be interpreted as hyperactivity. The primary application of this compound is to ameliorate symptoms of narcolepsy, a condition characterized by excessive daytime sleepiness.[1][2] Therefore, the "hyperactivity" is, in fact, the intended therapeutic action of the compound.
Q2: What is the mechanism of action by which this compound induces this wakefulness-promoting effect?
A2: this compound selectively binds to and activates the orexin 2 receptor (OX2R).[1] These receptors are predominantly found on histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus. Activation of OX2R in these neurons leads to their depolarization and increased firing rate. Histamine is a key neurotransmitter involved in maintaining wakefulness. By exciting these histaminergic neurons, this compound enhances the brain's arousal systems, leading to a more wakeful state and a decrease in non-REM sleep.[1]
Q3: How can we quantify the dose-dependent effects of this compound on locomotor activity?
Data Presentation
Table 1: Key Parameters to Quantify in an Open Field Test for this compound-Induced Activity
| Parameter | Description | Interpretation in the Context of this compound |
| Total Distance Traveled | The total distance the mouse moves within the open field arena during the test session. | A primary measure of overall locomotor activity. A dose-dependent increase is expected with this compound. |
| Time Spent Mobile | The total amount of time the mouse is in motion. | Complements the total distance traveled and confirms the wakefulness-promoting effect. |
| Rearing Frequency | The number of times the mouse stands on its hind legs. | Indicates exploratory behavior and general activity levels. An increase is expected. |
| Time Spent in Center | The amount of time the mouse spends in the central, more exposed area of the arena. | Can be an indicator of anxiety-like behavior. Orexin agonists may influence this parameter. |
| Stereotypy Counts | The number of repetitive, non-exploratory behaviors (e.g., circling, excessive grooming). | It is crucial to distinguish purposeful exploratory behavior from non-goal-directed stereotypy. High levels of stereotypy might indicate an adverse effect at higher doses. |
Troubleshooting Guide
Problem 1: High variability in locomotor activity between mice in the same treatment group.
-
Possible Cause 1: Inadequate Acclimation. Mice are sensitive to new environments. Insufficient acclimation to the testing room and the open field arena can lead to stress-induced behaviors that confound the drug's effects.
-
Solution: Ensure a consistent and adequate acclimation period for all mice before testing. A minimum of 30-60 minutes in the testing room is recommended.
-
-
Possible Cause 2: Inconsistent Handling. Variations in how mice are handled and placed into the arena can affect their initial behavior.
-
Solution: Standardize the handling procedure for all experimenters. Gently place the mouse in the center of the arena to start each trial.
-
-
Possible Cause 3: Environmental Factors. Differences in lighting, noise levels, or olfactory cues between tests can introduce variability.
-
Solution: Maintain consistent environmental conditions throughout the experiment. Clean the arena thoroughly between each mouse to remove scent cues.
-
Problem 2: Difficulty distinguishing between therapeutic wakefulness and adverse hyperactivity.
-
Possible Cause: The observed increase in activity may appear excessive, raising concerns about non-specific central nervous system stimulation rather than a targeted wakefulness-promoting effect.
-
Solution 1: Qualitative Behavioral Analysis. Observe the nature of the increased activity. Therapeutic wakefulness should be characterized by an increase in exploratory behaviors, such as moving around the arena and rearing. In contrast, adverse hyperactivity may manifest as stereotyped behaviors like repetitive circling, jumping, or intense, localized grooming.[4]
-
Solution 2: Dose-Response Characterization. A well-defined dose-response curve can help identify a therapeutic window. At optimal doses, you should observe increased exploratory locomotion with minimal stereotypy. At supratherapeutic doses, an increase in stereotypic behaviors may become more prominent.
-
Solution 3: Complementary Behavioral Tests. Consider using other behavioral assays to assess different aspects of brain function. For example, tests of anxiety (e.g., elevated plus maze) or cognitive function can help determine if the increased activity is associated with negative affective states or cognitive impairment, which would suggest an adverse effect.
-
Experimental Protocols
Open Field Test Protocol for Assessing this compound-Induced Activity
-
Apparatus: A square or circular arena with high, opaque walls to prevent escape. The arena should be evenly illuminated. A video camera is mounted above the arena to record the session.
-
Animal Preparation:
-
House mice under a standard 12:12 hour light-dark cycle.
-
Bring mice to the testing room at least 30-60 minutes before the experiment to acclimate.
-
Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal) at a specified time before the test.
-
-
Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Start the video recording immediately.
-
Allow the mouse to explore the arena for a predetermined period (e.g., 15-30 minutes).
-
The experimenter should be absent from the room during the test to avoid influencing the mouse's behavior.
-
-
Data Analysis:
-
Use a video tracking software to automatically analyze the recording.
-
Quantify the parameters listed in Table 1 (Total Distance Traveled, Time Spent Mobile, Rearing Frequency, Time Spent in Center, and Stereotypy Counts).
-
Compare the data from the this compound treated groups with the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
-
Cleaning:
-
Thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant between each mouse to eliminate olfactory cues.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced wakefulness.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novelty seeking and stereotypic activation of behavior in mice with disruption of the Dat1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
YNT-185 Technical Support Center: Enhancing Bioavailability
Welcome to the technical support center for YNT-185, a selective orexin (B13118510) 2 receptor (OX₂R) agonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments, with a focus on improving the bioavailability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experiments with this compound are showing lower than expected efficacy despite its high in vitro potency. What could be the reason?
A1: While this compound is a potent OX₂R agonist in vitro, its in vivo efficacy can be limited by its bioavailability, particularly its ability to reach the central nervous system (CNS).[1][2][3] The dihydrochloride (B599025) salt of this compound is water-soluble, which aids in formulation, but overall bioavailability is influenced by several factors including absorption, distribution, metabolism, and excretion (ADME).[4][5][6] Specifically, for a CNS-acting compound like this compound, efficient crossing of the blood-brain barrier (BBB) is crucial.[7][8]
Q2: How can I improve the solubility of this compound for my experiments?
A2: this compound is available as a dihydrochloride salt, which is readily soluble in water and DMSO.[4][5][6] For most in vitro and in vivo applications, dissolving this compound dihydrochloride in aqueous solutions should be straightforward. If you are working with the free base or encounter solubility issues, consider the following:
-
pH adjustment: The solubility of the dihydrochloride salt is optimal at a pH of approximately 2.4 or less.[4]
-
Co-solvents: For specific formulations, the use of biocompatible co-solvents may be explored, though care must be taken to ensure they do not interfere with the experimental model.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[9]
Q3: What are the key factors that might be limiting the CNS bioavailability of this compound?
A3: The primary obstacles to achieving optimal CNS concentrations of this compound likely involve:
-
Blood-Brain Barrier (BBB) Permeability: While it has been shown that peripherally administered this compound can cross the BBB, the efficiency of this process may be low.[7][8][10]
-
Metabolic Stability: The compound may be subject to rapid metabolism in the liver or other tissues, reducing the amount of active drug that reaches systemic circulation and, subsequently, the brain.
-
Efflux Transporters: this compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), at the BBB, which actively pump the compound out of the brain.
Below is a diagram illustrating the potential barriers to this compound's CNS bioavailability.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy After Peripheral Administration
If you observe a significant drop in efficacy when administering this compound peripherally (e.g., intraperitoneally) compared to direct CNS administration (e.g., intracerebroventricularly), consider the following troubleshooting steps.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
| Molecular Weight | 615.74 g/mol (free base) | [11] |
| 688.66 g/mol (dihydrochloride) | [5][6] | |
| Formula | C₃₃H₃₇N₅O₅S (free base) | [11] |
| C₃₃H₃₇N₅O₅S·2HCl (dihydrochloride) | [5][6] | |
| Solubility | Water: Soluble to 100 mM (dihydrochloride) | [5][6] |
| DMSO: Soluble to 100 mM (dihydrochloride) | [5][6] | |
| In Vitro Potency (EC₅₀) | OX₂R: 28 nM | [5][6][8] |
| OX₁R: 2.75 µM | [5][6][8] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol provides a general method to assess the metabolic stability of this compound, a critical factor for its bioavailability.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound in mouse liver microsomes.
Materials:
-
This compound
-
Mouse liver microsomes (MLMs)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) with an internal standard for LC-MS/MS analysis
-
Control compounds (high and low clearance)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, MLMs, and this compound (final concentration typically 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will be the rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
This is a high-throughput in vitro assay to predict the passive permeability of this compound across the BBB.
Objective: To determine the effective permeability (Pe) of this compound.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Brain lipid extract solution
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound and control compounds (high and low permeability)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Coat the filter membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Add the this compound solution in PBS to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the effective permeability (Pe) using the appropriate formula, taking into account the surface area of the membrane and incubation time.
Potential Formulation Strategies to Enhance this compound Bioavailability
If experimental data suggests that poor BBB permeability, rapid metabolism, or efflux is limiting the in vivo efficacy of this compound, the following formulation strategies could be explored:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from premature metabolism and potentially facilitate its transport across the BBB.[12] Surface modification of these nanoparticles with specific ligands (e.g., transferrin) can further enhance brain targeting.[7]
-
Prodrug Approach: A less active or inactive derivative (prodrug) of this compound could be synthesized with improved physicochemical properties for BBB penetration. Once in the CNS, the prodrug would be converted to the active this compound.
-
Co-administration with Efflux Pump Inhibitors: If this compound is found to be a substrate for efflux pumps like P-gp, co-administration with a P-gp inhibitor could increase its brain concentration. However, this approach requires careful consideration of potential drug-drug interactions and toxicity.
References
- 1. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orexin Peptide & Non-peptide Orexin Receptor Agonist | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Preventing YNT-185 Degradation in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with YNT-185 in experimental solutions. By understanding the potential degradation pathways and implementing proper handling techniques, users can ensure the stability and integrity of this compound throughout their experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer
Question: I dissolved this compound in DMSO to create a stock solution. When I dilute it into my aqueous experimental buffer, a precipitate forms. What is happening and how can I prevent this?
Answer: This is a common issue for hydrophobic molecules like this compound when transitioning from a high-concentration organic stock to a primarily aqueous solution. The drastic change in solvent polarity causes the compound to "crash out" or precipitate. Here are several strategies to troubleshoot this problem:
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer may exceed its solubility limit. Try lowering the final working concentration. |
| Rapid Dilution | Adding the concentrated DMSO stock directly to the full volume of aqueous buffer can cause localized high concentrations and immediate precipitation. |
| - Perform a stepwise dilution: First, dilute the DMSO stock to an intermediate concentration in the aqueous buffer, then bring it to the final volume. | |
| - Add the DMSO stock dropwise to the vortexing aqueous buffer to ensure rapid mixing. | |
| Low Temperature | The solubility of many compounds, including this compound, is lower at colder temperatures. |
| - Ensure your aqueous buffer is at room temperature or 37°C before adding the this compound stock solution. | |
| Inappropriate pH | The solubility of this compound is pH-dependent. The dihydrochloride (B599025) salt of this compound is soluble in saline, creating an acidic solution (pH ~2.3)[1]. In neutral or alkaline buffers, the free base may be less soluble. |
| - If your experimental conditions allow, consider using a slightly acidic buffer. | |
| - For other pH ranges, a solubility test is recommended to determine the optimal pH for your experiment. | |
| High DMSO Concentration | While necessary for the stock solution, a high final concentration of DMSO can be toxic to cells and may not be sufficient to maintain solubility at very high dilutions. |
| - Aim for a final DMSO concentration of <0.5%, and ideally <0.1% in cell-based assays. This may require preparing a more dilute initial stock solution. |
Experimental Protocol: Determining Maximum Soluble Concentration
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the this compound stock in your chosen aqueous buffer.
-
Incubate the plate under your experimental conditions (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is the approximate maximum soluble concentration.
Issue 2: Suspected Degradation of this compound During Storage or Experimentation
Question: I am concerned that my this compound may be degrading in my experimental solution, leading to inconsistent results. How can I identify and prevent this?
Answer: this compound contains several functional groups that could be susceptible to degradation under certain conditions, including sulfonamide, benzamide, and aniline-like moieties. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.
Potential Degradation Pathways and Prevention Strategies
| Degradation Pathway | Contributing Factors | Prevention Strategies |
| Hydrolysis | - Acidic conditions: Sulfonamides and benzamides can be susceptible to hydrolysis under strongly acidic conditions[2][3][4][5][6]. | - Maintain the pH of your experimental solution in the neutral to slightly alkaline range if possible, after initial dissolution. |
| - Elevated temperatures: Higher temperatures can accelerate hydrolysis. | - Avoid prolonged incubation at high temperatures. | |
| Oxidation | - Air exposure: The aniline-like functional group can be prone to oxidation in the presence of oxygen, which may result in colored byproducts[7][8]. | - Prepare fresh working solutions for each experiment. |
| - Light exposure: UV and even ambient light can catalyze oxidation. | - Protect solutions from light by using amber vials or covering containers with aluminum foil. | |
| Photodegradation | - UV/Visible light exposure: Aromatic rings in the this compound structure can absorb light, leading to photochemical degradation[9][10]. | - Minimize exposure of both stock and working solutions to light. |
Experimental Protocol: Assessing this compound Stability
-
Prepare a solution of this compound in your experimental buffer at the working concentration.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions to test for stability (e.g., 4°C in the dark, room temperature in the light, 37°C in the dark).
-
At various time points (e.g., 0, 2, 6, 24, 48 hours), analyze the concentration of intact this compound using a suitable analytical method such as HPLC.
-
A decrease in the peak area of this compound over time indicates degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For high-concentration stock solutions, 100% DMSO is recommended. This compound is soluble in DMSO up to 100 mg/mL. For in vivo studies, the dihydrochloride salt of this compound can be dissolved in saline[1].
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid this compound: Store at -20°C.
-
This compound in DMSO: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect from light[11]. Avoid repeated freeze-thaw cycles.
Q3: Can I heat or sonicate my this compound solution to aid dissolution?
A3: Yes, gentle warming (e.g., to 37°C) and sonication can be used to help dissolve this compound, especially if you observe precipitation during the preparation of your working solution[11]. However, avoid excessive or prolonged heating, as this may accelerate degradation.
Q4: How should I prepare this compound for in vivo experiments?
A4: For in vivo administration, it is recommended to prepare fresh solutions on the day of use. The dihydrochloride salt of this compound can be dissolved in saline[1]. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution[11]. It is advisable to filter the final solution through a 0.22 µm filter before administration.
Q5: My this compound solution has a slight yellow tint. Is it still usable?
A5: A slight yellow discoloration may indicate minor oxidation of the aniline-like moiety[7]. While minor discoloration may not significantly impact the activity in all experiments, it is a sign of degradation. For sensitive assays, it is highly recommended to use a freshly prepared, colorless solution. To prevent this, always protect your solutions from light and air exposure.
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration |
| DMSO | 100 mg/mL |
| Water (as dihydrochloride salt) | 68.87 mg/mL |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution | Storage Temperature | Duration | Special Instructions |
| Stock in DMSO | -80°C | Up to 6 months[11] | Aliquot to avoid freeze-thaw cycles; Protect from light. |
| Stock in DMSO | -20°C | Up to 1 month[11] | Aliquot to avoid freeze-thaw cycles; Protect from light. |
| Working Solution (Aqueous) | 2-8°C | Use within 24 hours | Prepare fresh daily; Protect from light. |
Visualizations
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. geocities.ws [geocities.ws]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
YNT-185 Technical Support Center: Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for the use of YNT-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonpeptide, selective agonist for the orexin type-2 receptor (OX2R), a G protein-coupled receptor.[1][2][3] Its primary mechanism of action is to mimic the effect of the endogenous neuropeptide orexin-A by binding to and activating OX2R.[4][5] This activation leads to the promotion of wakefulness and has been shown to ameliorate symptoms of narcolepsy-cataplexy in animal models.[1][4][6][7][8]
Q2: What is the selectivity of this compound for OX2R over OX1R?
A2: this compound displays significant selectivity for the human orexin type-2 receptor (hOX2R) over the human orexin type-1 receptor (hOX1R), with approximately 100-fold greater potency for OX2R.[2][4]
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound has been successfully used in in vivo studies in mice to investigate its effects on wakefulness and narcolepsy-like symptoms.[4][5][6] It can be administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[4][6][8] Studies have shown that peripherally administered this compound can cross the blood-brain barrier.[4][7][9][10]
Q4: What are the recommended solvents and storage conditions for this compound?
A4: For in vitro studies, this compound can be dissolved in DMSO.[1][2] For in vivo experiments, the water-soluble form, this compound dihydrochloride (B599025) (this compound•2HCl), can be dissolved in saline.[4] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q5: Has this compound been observed to have any effects other than promoting wakefulness?
A5: Yes, daily administration of this compound has been shown to prevent weight gain in mouse models of narcolepsy.[7][10] It has also been suggested that orexin receptor agonists like this compound might be useful in treating excessive daytime sleepiness from other causes, such as depression or side effects of medication.[4][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor solubility of this compound in aqueous solutions for in vivo studies. | This compound base has limited water solubility. | Use the dihydrochloride salt of this compound (this compound•2HCl), which is water-soluble and can be dissolved in saline for in vivo administration.[4] |
| Precipitation or phase separation of this compound stock solution in DMSO. | Hygroscopic nature of DMSO can affect solubility. | Use newly opened, high-quality DMSO. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] |
| Inconsistent or no effect of this compound in in vivo experiments. | 1. Improper dosage. 2. Incorrect route of administration for the research question. 3. Limited in vivo efficacy of the compound.[11] | 1. Refer to published studies for appropriate dosage ranges (e.g., 20-60 mg/kg i.p. or 30-300 nmol i.c.v. in mice).[1][3][4] 2. For direct central nervous system effects, consider i.c.v. administration. For systemic effects and blood-brain barrier penetration studies, use i.p. administration. 3. Consider the reported limited in vivo efficacy and ensure that the experimental design has sufficient statistical power to detect potential effects.[11] |
| Unexpected antagonist-like effects. | This compound has been used as a template for the development of OX2R antagonists.[12] Contamination or use of a related but different compound could be a factor. | Verify the identity and purity of the this compound compound using analytical methods such as HPLC and mass spectrometry. |
| No effect observed in in vitro cell-based assays. | 1. Low expression of OX2R in the cell line. 2. Issues with the assay readout (e.g., calcium mobilization). | 1. Confirm the expression of functional OX2R in your cell line using techniques like qPCR or western blotting. 2. Ensure the functionality of your assay system by using a known orexin receptor agonist as a positive control. |
| Variability in electrophysiological recordings. | Fluctuation in neuronal viability in brain slices. | Ensure proper brain slice preparation and maintenance of healthy neurons. Use appropriate controls, such as applying an OX2R antagonist like EMPA to confirm the specificity of the this compound effect.[4][5] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Receptor | EC50 | Reference |
| Intracellular Ca²⁺ Mobilization | CHO cells | Human OX2R | 28 ± 4 nM | [4] |
| Intracellular Ca²⁺ Mobilization | CHO cells | Human OX1R | 2,750 nM | [4] |
| NFAT-response luciferase reporter gene assay | CHOK1 cells | Human OX2R | 0.028 µM | [1] |
| NFAT-response luciferase reporter gene assay | CHOK1 cells | Human OX1R | 2.75 µM | [1] |
Table 2: In Vivo Dosage and Effects of this compound in Mice
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Wild-type C57BL/6J mice | Intracerebroventricular (i.c.v.) | 30-300 nmol | Dose-dependent increase in wake time and decrease in NREM sleep time. | [4] |
| Wild-type C57BL/6J mice | Intraperitoneal (i.p.) | 20, 40 mg/kg | Significantly increased wake time. | [1] |
| Orexin knockout (OXKO) mice | Intraperitoneal (i.p.) | 40, 60 mg/kg | Significantly increased latency to the first SOREM (cataplexy-like episode). | [4] |
| Orexin/ataxin-3 mice | Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased the frequency of chocolate-induced SOREMs. | [4] |
Experimental Protocols
In Vitro: Intracellular Calcium Mobilization Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R).
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
Data Analysis: Calculate the dose-response curve and determine the EC50 value for this compound on each receptor subtype.
In Vivo: Assessment of Wakefulness in Mice
-
Animal Model: Use male wild-type C57BL/6J mice. For narcolepsy studies, orexin knockout (OXKO) or orexin/ataxin-3 transgenic mice can be used.[4]
-
Surgical Implantation: Implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep/wake states. Allow for a recovery period after surgery.
-
Habituation: Acclimate the mice to the recording chamber and injection procedures.
-
Compound Administration:
-
Intraperitoneal (i.p.): Dissolve this compound•2HCl in sterile saline and administer at doses of 20-60 mg/kg.
-
Intracerebroventricular (i.c.v.): Dissolve this compound•2HCl in sterile saline and administer at doses of 30-300 nmol.
-
-
EEG/EMG Recording: Record EEG and EMG signals continuously for a defined period (e.g., 3 hours) following administration.[4]
-
Data Analysis: Score the sleep/wake states (wakefulness, NREM sleep, REM sleep) in epochs (e.g., 20 seconds). Calculate the total time spent in each state and analyze for statistically significant differences between the this compound treated group and a vehicle control group.
Visualizations
Caption: Simplified signaling pathway of this compound activating the OX2R.
Caption: Workflow for in vivo assessment of this compound effects on wakefulness.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sleepreviewmag.com [sleepreviewmag.com]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. Wake-promoting compound validated ― the first step to deliver a magic bullet for curing narcolepsy (published on PNAS) | News | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]
- 10. asianscientist.com [asianscientist.com]
- 11. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experiments Using Orexin Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orexin (B13118510) receptor agonists.
I. Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with orexin receptor agonists.
In Vitro Experiment Troubleshooting
Question: My orexin receptor agonist is showing no effect or a very weak response in my cell-based assay (e.g., calcium mobilization, cAMP). What are the possible causes and solutions?
Answer:
A lack of or weak response in cell-based assays can stem from several factors, from the compound itself to the assay conditions. Below is a troubleshooting workflow to identify the potential issue.
Troubleshooting Workflow for Poor In Vitro Agonist Response
Caption: Troubleshooting workflow for weak in vitro agonist response.
Detailed Checklist:
-
Compound Integrity and Solubility:
-
Purity and Identity: Confirm the purity and identity of your agonist stock. Impurities or degradation can significantly impact activity.
-
Solubility: Many small molecule orexin agonists are hydrophobic and may have poor aqueous solubility.[1][2]
-
Visual Inspection: Check for any precipitation in your stock solution and final assay buffer.
-
Vehicle Optimization: If solubility is an issue, you may need to optimize the solvent. DMSO is commonly used for initial stock solutions, but the final concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects. For in vivo formulations, vehicles like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline are often used.
-
-
-
Cellular Health and Receptor Expression:
-
Cell Viability: Ensure your cells are healthy and not overgrown. Perform a viability check (e.g., trypan blue exclusion).
-
Receptor Expression: Confirm that your cell line (e.g., CHO, HEK293) is expressing the target orexin receptor (OX1R or OX2R) at sufficient levels. Expression levels can decrease with repeated passaging.
-
-
Assay Protocol and Reagents:
-
Positive Control: Always include a positive control, such as Orexin-A or Orexin-B, to confirm that the assay is working correctly.[3]
-
Agonist Concentration: Ensure you are using an appropriate concentration range to generate a full dose-response curve.
-
Reagent Quality: Verify that all reagents, including assay buffers and fluorescent dyes (e.g., Fluo-4 AM), are not expired and have been stored correctly.
-
-
Receptor-Specific Phenomena:
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the observable response.[4] Consider shorter incubation times or using a kinetic reading mode (like in a FLIPR assay) to capture the initial response.
-
Off-Target Effects: The compound may have off-target effects that interfere with the assay or cause cytotoxicity at higher concentrations. The agonist Yan 7874, for example, was found to have off-target effects and induce necrotic cell death in the same concentration range as its orexin receptor activity.[5]
-
In Vivo Experiment Troubleshooting
Question: I am not observing the expected physiological effect (e.g., increased wakefulness, reduced cataplexy) after administering an orexin receptor agonist in my animal model. What should I investigate?
Answer:
Lack of an in vivo response can be due to a variety of factors, including issues with the formulation, administration, dose, or the animal model itself.
Troubleshooting Workflow for Poor In Vivo Agonist Response
Caption: Troubleshooting workflow for weak in vivo agonist response.
Detailed Checklist:
-
Formulation and Administration:
-
Vehicle and Stability: Ensure the agonist is fully dissolved and stable in the chosen vehicle. For intraperitoneal (i.p.) or oral (p.o.) administration, suspensions are common, but their consistency is crucial.[6]
-
Route of Administration: Verify that the chosen route of administration (e.g., i.p., subcutaneous (s.c.), p.o., or intracerebroventricular (i.c.v.)) is appropriate for the compound and experimental question. Peptides like Orexin-A do not cross the blood-brain barrier and require direct central administration.[7]
-
Dosing Accuracy: Double-check dose calculations and the accuracy of the administration volume.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Blood-Brain Barrier (BBB) Penetration: For systemically administered agonists, poor BBB penetration is a common reason for a lack of central effects.
-
Dose Selection: The selected dose may be too low. Review the literature for effective dose ranges for your specific agonist or similar compounds. For example, the OX2R agonist YNT-185 has been shown to increase wakefulness in mice at i.p. doses of 20-40 mg/kg.[8] In contrast, some newer, more potent agonists show effects at much lower doses.[9] A dose-response study is often necessary.[10][11]
-
Timing of Administration: The effect of orexin agonists can be dependent on the animal's circadian cycle. Administration during the active phase (dark cycle for rodents) is often more effective.[9]
-
-
Animal Model and Behavioral Readouts:
-
Model Confirmation: Ensure that the animal model of narcolepsy (e.g., orexin/ataxin-3 transgenic or orexin knockout mice) displays the expected phenotype.[3][6]
-
Habituation: Animals should be properly habituated to the experimental setup (e.g., EEG/EMG recording cables, behavioral arenas) to minimize stress-induced artifacts.
-
Endpoint Sensitivity: The chosen behavioral or physiological endpoints (e.g., sleep latency, number of cataplectic bouts) must be sensitive enough to detect the effects of the agonist.
-
-
Potential Adverse Effects:
-
Hepatotoxicity: Some orexin agonists, such as TAK-994, have been associated with liver toxicity in clinical trials, which could potentially confound experimental results.[4][12][13]
-
Off-Target Effects: At higher doses, some agonists may have off-target effects that could mask or alter the desired on-target response.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main signaling pathways activated by orexin receptor agonists?
A1: Orexin receptors (OX1R and OX2R) are G protein-coupled receptors (GPCRs). Their activation by an agonist initiates several downstream signaling cascades:
-
Gq/11 Pathway: Both OX1R and OX2R couple to Gq/11 proteins. This activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[14]
-
Gi/o Pathway: OX2R can also couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
-
Calcium Influx: In addition to release from internal stores, orexin receptor activation can lead to an influx of extracellular calcium through various channels.[15]
Orexin Receptor Signaling Pathways
Caption: Simplified signaling pathways for orexin receptors 1 and 2.
Q2: How do I choose between an OX1R-selective, OX2R-selective, or a dual orexin receptor agonist?
A2: The choice depends on your research question:
-
OX2R-selective agonists: The OX2R is primarily implicated in the regulation of sleep and wakefulness. Therefore, OX2R-selective agonists are the main focus for developing treatments for narcolepsy and other hypersomnias.[3][16]
-
OX1R-selective agonists: The OX1R is more involved in reward-seeking behaviors, stress, and emotional regulation. These agonists are useful for studying the role of the orexin system in addiction and anxiety.
-
Dual agonists: These compounds activate both receptors and can be used to study the overall effects of orexin system activation.
Q3: What are some common off-target effects to be aware of with orexin receptor agonists?
A3: Off-target effects are a significant concern, especially with novel small molecules. It is crucial to perform selectivity screening against a panel of other receptors and ion channels. Some potential off-target effects observed in preclinical or clinical studies include:
-
Hepatotoxicity: Liver injury has been a concern with some orexin agonists, leading to the termination of clinical trials (e.g., TAK-994).[4][12][13]
-
Cardiovascular effects: The orexin system can influence heart rate and blood pressure, so monitoring these parameters in vivo is important.
-
Cytotoxicity: As seen with Yan 7874, some compounds can be cytotoxic at concentrations close to their effective dose, which can confound in vitro results.[5]
Q4: What are the key considerations for designing a dose-response experiment for an orexin agonist?
A4:
-
Concentration Range: Choose a wide range of concentrations that will allow you to determine the full efficacy (Emax) and potency (EC50) of the agonist. This typically involves serial dilutions covering several orders of magnitude.
-
Positive and Negative Controls: Always include a vehicle-only control (negative control) and a known full agonist like Orexin-A (positive control).
-
Replicates: Run each concentration in triplicate or quadruplicate to ensure the data is reproducible and to allow for statistical analysis.
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and calculate the EC50 and Emax values.
III. Data Presentation
This section provides a summary of quantitative data for selected orexin receptor agonists.
Table 1: In Vitro Potency of Selected Orexin Receptor Agonists
| Compound | Receptor Target | Cell Line | Assay Type | EC50 | Selectivity (OX1R/OX2R ratio) | Reference |
| Orexin-A | Dual | CHO-OX1 | Calcium Mobilization | 8.03 (pEC50) | ~1 | [15] |
| CHO-OX2 | Calcium Mobilization | 8.18 (pEC50) | [15] | |||
| Orexin-B | OX2R > OX1R | CHO-OX1 | Calcium Mobilization | 7.30 (pEC50) | ~10 | [15] |
| CHO-OX2 | Calcium Mobilization | 8.43 (pEC50) | [15] | |||
| This compound | OX2R-selective | CHO-hOX1R | Calcium Mobilization | 2,750 nM | ~98 | [7] |
| CHO-hOX2R | Calcium Mobilization | 28 nM | [7] | |||
| AL-OXB | OX2R-selective | CHO-K1 | Calcium Mobilization | >10,000 nM | >1000 | [3] |
| CHO-K1 | Calcium Mobilization | 1.8 nM | [3] | |||
| TAK-994 | OX2R-selective | Not specified | Not specified | Not specified | >5000 | [13] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 2: In Vivo Efficacy of Selected Orexin Receptor Agonists in Animal Models
| Compound | Animal Model | Administration Route | Dose Range | Observed Effects | Reference |
| Orexin-A | Rat | i.c.v. | 3.33-30.0 µg | Increased food intake, delayed satiety | [10] |
| This compound | Orexin knockout mice | i.p. | 20-60 mg/kg | Suppressed cataplexy-like episodes | [7] |
| Wild-type mice | i.p. | 20-40 mg/kg | Increased wakefulness | [8] | |
| TAK-925 | Narcoleptic mice | s.c. | 1-10 mg/kg | Increased wakefulness, reduced cataplexy | [6] |
| ARN-776 | Narcoleptic mice | i.p. | 1-10 mg/kg | Reduced cataplexy | [6] |
| BP1.15205 | Orexin/ataxin-3 TG mice | p.o. | Starting at 0.1 mg/kg | Increased wakefulness, reduced cataplexy | [9] |
| OX-201 | Orexin-DTR mice | Not specified | Not specified | Improved wakefulness, reduced cataplexy | [17][18] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments involving orexin receptor agonists.
Protocol 1: In Vitro Calcium Mobilization Assay using a FLIPR
This protocol is adapted for use with Chinese Hamster Ovary (CHO) cells stably expressing a human orexin receptor (OX1R or OX2R) and is based on methods described in the literature.[15]
Objective: To measure the increase in intracellular calcium ([Ca2+]i) in response to an orexin receptor agonist.
Materials:
-
CHO cells stably expressing the orexin receptor of interest.
-
Culture Medium: Iscove's Modified DMEM with 10% FBS, 2 mM L-glutamine, and appropriate selection antibiotics (e.g., G418).
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM (1 µM).
-
Pluronic Acid (0.02%).
-
Orexin Agonist (test compound and positive control, e.g., Orexin-A).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the CHO cells into the microplates at a density of ~20,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution by adding Fluo-4 AM (to a final concentration of 1 µM) and pluronic acid (to 0.02%) to the assay buffer.
-
Aspirate the culture medium from the cells and wash three times with 100 µL of assay buffer.
-
Add 60 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C and 5% CO2.
-
-
Cell Washing:
-
After incubation, aspirate the dye loading solution.
-
Wash the cells three times with 100 µL of assay buffer to remove any extracellular dye.
-
Leave a final volume of 30 µL of assay buffer in each well.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of your test agonist and the positive control (Orexin-A) in assay buffer.
-
Program the FLIPR to add 25 µL of the agonist solution to the cell plate.
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the run. The instrument will add the agonist and immediately begin measuring fluorescence intensity at 1-second intervals for approximately 3-5 minutes.
-
The response is measured as the peak increase in fluorescence over the baseline.
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: In Vivo Assessment of Wake-Promoting Effects in a Mouse Model of Narcolepsy
This protocol describes a general procedure for evaluating the efficacy of an orexin agonist in the orexin/ataxin-3 transgenic mouse model of narcolepsy.[9]
Objective: To determine if an orexin agonist can increase wakefulness and reduce cataplexy in a narcoleptic mouse model.
Materials:
-
Orexin/ataxin-3 transgenic mice (or other suitable narcolepsy model).
-
Orexin agonist and vehicle.
-
EEG/EMG telemetry system for sleep recording.
-
Administration supplies (e.g., oral gavage needles, syringes).
Procedure:
-
Surgical Implantation:
-
Surgically implant EEG/EMG electrodes for sleep/wake state recording according to established procedures.
-
Allow animals to recover for at least one week post-surgery.
-
-
Habituation:
-
Habituate the mice to the recording chambers and handling procedures for several days before the experiment begins to ensure stable baseline recordings.
-
-
Baseline Recording:
-
Record baseline EEG/EMG data for at least 24 hours to characterize the sleep/wake patterns and cataplexy frequency for each animal.
-
-
Agonist Formulation and Administration:
-
Prepare the orexin agonist in a suitable vehicle. For oral administration, a suspension or solution can be used.
-
Administer the agonist or vehicle via the chosen route (e.g., oral gavage) at a consistent time, typically at the beginning of the dark (active) cycle.
-
-
Post-Administration Recording:
-
Immediately after administration, return the animals to their recording chambers and record EEG/EMG continuously for at least 12-24 hours.
-
Data Analysis:
-
Score the EEG/EMG recordings into wake, NREM sleep, and REM sleep epochs.
-
Identify and quantify cataplexy-like episodes (brief periods of muscle atonia during wakefulness).
-
Compare the total time spent in wakefulness, sleep latency, and the number and duration of cataplexy episodes between the agonist-treated and vehicle-treated groups.
-
Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of any observed effects.
References
- 1. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sleepreviewmag.com [sleepreviewmag.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Dose-response effects of orexin-A on food intake and the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.bidmc.org [research.bidmc.org]
- 14. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. youtube.com [youtube.com]
YNT-185 variability in different mouse strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective orexin (B13118510) type-2 receptor (OX2R) agonist, YNT-185, in various mouse models.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected wake-promoting effects of this compound in our mice. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Please consider the following:
-
Mouse Strain: The primary determinant of this compound efficacy is the presence and functionality of the orexin type-2 receptor (OX2R). The compound will not be effective in mice lacking this receptor. It has shown efficacy in wild-type, orexin knockout (OXKO), and orexin neuron-ablated mice, but not in orexin receptor-deficient models.[1][2]
-
Dosage and Administration: Ensure the correct dosage and route of administration are being used. Intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) administrations have been shown to be effective.[2][3] Refer to the experimental protocols section for detailed dosage information.
-
Compound Viability: this compound has been noted to have limited in vivo efficacy.[1][4] It is crucial to ensure the compound has been stored correctly and is of high purity.
Q2: Is there a difference in this compound efficacy between different common laboratory mouse strains (e.g., C57BL/6J vs. BALB/c)?
A2: The currently available literature primarily focuses on the effects of this compound in genetically modified mouse models related to the orexin system (e.g., orexin knockout) and wild-type C57BL/6J mice.[3] There is no published data directly comparing the pharmacokinetics or efficacy of this compound across different inbred or outbred mouse strains like BALB/c or CD-1. As with many compounds, variability in drug metabolism and response between different mouse strains is possible.[5][6] For toxicology studies, outbred strains like CD-1 are often recommended to capture population heterogeneity.[7]
Q3: We are observing inconsistent results in the suppression of cataplexy-like episodes. What should we check?
A3: Inconsistent results in cataplexy suppression could be due to:
-
Mouse Model: this compound has been shown to suppress cataplexy-like episodes (often measured as sleep-onset REM periods or SOREMs) in orexin knockout (OXKO) and orexin neuron-ablated (orexin/ataxin-3) mice.[2][4] It is not effective in orexin receptor-deficient mice.[2]
-
Dosage: The suppression of SOREMs is dose-dependent. Doses of 40 and 60 mg/kg (i.p.) have been shown to be effective in OXKO mice.[4][8]
-
Behavioral Assay: Ensure the behavioral assay for inducing and measuring cataplexy is consistent. For example, chocolate-induced SOREMs have been used as a model.[4][8]
Q4: Does repeated administration of this compound lead to desensitization or tolerance?
A4: Studies have shown that repeated administration of this compound did not lead to desensitization in its ability to suppress cataplexy-like episodes.[2][4]
Q5: Are there any known side effects of this compound in mice?
A5: Peripherally administered this compound has been shown to promote wakefulness without affecting body temperature or heart rate.[2][4] Additionally, there were no observations of immediate rebound sleep after the compound's effects wore off in either wild-type or orexin-deficient mice.[2][4] Daily administration has been associated with a prevention of body weight increase in aged OXKO mice.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No increase in wakefulness observed. | Incorrect mouse model (e.g., orexin receptor-deficient). | Confirm the genotype of your mouse model. This compound requires functional OX2R.[2] |
| Insufficient dosage. | Review the dosage and administration route. Refer to the provided efficacy data tables.[4][8] | |
| Poor compound stability or purity. | Verify the quality and storage conditions of your this compound supply. | |
| Variable suppression of cataplexy. | Inconsistent timing of administration relative to the active/dark phase. | Standardize the time of day for this compound administration. |
| Variability in the cataplexy-inducing stimulus. | Ensure the stimulus (e.g., presentation of chocolate) is consistent across all experimental animals. | |
| Unexpected toxicity or adverse events. | Off-target effects in a specific mouse strain. | While no major toxicity has been reported, consider using a different mouse strain for initial safety assessments.[10] |
| Compound degradation or contamination. | Use a fresh, high-purity batch of this compound. |
Data Summary
Table 1: Efficacy of this compound on Wakefulness in Wild-Type Mice
| Administration Route | Dose | Effect on Wakefulness | Mouse Strain |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Increased wake time.[3] | C57BL/6J |
| Intraperitoneal (i.p.) | 40 mg/kg | Significantly increased wake time.[3] | C57BL/6J |
Table 2: Efficacy of this compound on Cataplexy-Like Episodes (SOREMs) in Orexin Knockout (OXKO) Mice
| Administration Route | Dose | Effect on SOREMs |
| Intraperitoneal (i.p.) | 40 mg/kg | Significantly decreased frequency of chocolate-induced SOREMs.[4][8] |
| Intraperitoneal (i.p.) | 60 mg/kg | Significantly increased latency to the first SOREM.[4][8] |
Experimental Protocols
Protocol 1: Assessment of Wakefulness Promotion
-
Animals: Wild-type C57BL/6J mice.
-
Surgery: Implant mice with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Allow for a recovery period.
-
Housing: House mice individually in recording cages with a 12:12 light:dark cycle and ad libitum access to food and water.
-
Administration:
-
Data Collection: Record EEG/EMG continuously and score sleep/wake states.
-
Analysis: Quantify the total time spent in wakefulness, NREM sleep, and REM sleep post-administration and compare with vehicle-treated controls.
Protocol 2: Assessment of Cataplexy Suppression
-
Animals: Orexin knockout (OXKO) or orexin/ataxin-3 mice.
-
Surgery & Housing: As described in Protocol 1.
-
Administration: Administer this compound (e.g., 40 or 60 mg/kg, i.p.) at the onset of the dark (active) period.[4][8]
-
Cataplexy Induction: Induce cataplexy-like episodes (SOREMs) using a potent stimulus, such as the presentation of chocolate.
-
Data Collection: Record EEG/EMG and video to identify SOREMs (direct transitions from wakefulness to REM sleep).
-
Analysis: Measure the frequency of SOREMs and the latency from injection to the first SOREM. Compare these metrics between this compound and vehicle-treated groups.
Visualizations
Caption: Simplified signaling pathway of this compound at the orexin type-2 receptor (OX2R).
Caption: General experimental workflow for assessing this compound efficacy in mice.
References
- 1. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Naturally occurring variability in anesthetic potency among inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. sleepreviewmag.com [sleepreviewmag.com]
- 10. Toxicology | MuriGenics [murigenics.com]
YNT-185 Blood-Brain Barrier Penetration: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the blood-brain barrier (BBB) penetration of YNT-185, a potent and selective orexin (B13118510) 2 receptor (OX₂R) agonist. The information is presented in a question-and-answer format to directly address potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide small molecule that acts as a selective agonist for the orexin 2 receptor (OX₂R).[1][2][3] Orexin neuropeptides are central to regulating wakefulness, and their deficiency leads to narcolepsy.[4] this compound mimics the action of endogenous orexin by binding to and activating OX₂Rs, which are G protein-coupled receptors.[5][6][7] This activation triggers downstream signaling cascades, primarily through Gq and/or Gi proteins, leading to increased intracellular calcium and neuronal excitation.[5][6]
Q2: Is there evidence that this compound can cross the blood-brain barrier?
Yes, multiple preclinical studies in mouse models have demonstrated that peripherally administered this compound can cross the BBB and exert pharmacological effects on the central nervous system.[1][3][6][7] Intraperitoneal (i.p.) administration of this compound has been shown to increase wakefulness and suppress cataplexy-like symptoms in narcoleptic mouse models, effects that are mediated by its action on OX₂Rs in the brain.[1][3][6]
Q3: Is there quantitative data available on the brain penetration of this compound?
As of the latest available information, specific quantitative data on the brain-to-plasma concentration ratio (Kₚ) or the unbound brain-to-unbound plasma concentration ratio (Kₚ,uu) for this compound has not been publicly disclosed in the reviewed literature. One study noted that this compound has "limited in vivo efficacy". For reference, other selective OX₂R agonists have reported brain-to-blood ratios, such as TAK-925 (0.07:1) and ARN-776 (0.04:1), indicating limited but effective penetration.[8]
Data Presentation
While specific quantitative BBB penetration data for this compound is not available, the following table summarizes its known physicochemical and pharmacological properties, along with comparative BBB penetration data for other orexin receptor agonists.
| Property | This compound | TAK-925 | ARN-776 |
| Chemical Formula | C₃₃H₃₇N₅O₅S·2HCl[5] | Not specified | Not specified |
| Molecular Weight | 688.66 g/mol [2][5] | Not specified | Not specified |
| Solubility | Soluble in water and DMSO up to 100 mM[2][5] | Not specified | Not specified |
| Target | Orexin 2 Receptor (OX₂R)[1][2][3] | Orexin 2 Receptor (OX₂R)[8] | Orexin 2 Receptor (OX₂R)[8] |
| EC₅₀ for human OX₂R | 28 nM[5][6] | Not specified | Not specified |
| Selectivity over OX₁R | ~100-fold[5][6] | Not specified | Not specified |
| Brain-to-Blood Ratio | Not publicly available | 0.07:1[8] | 0.04:1[8] |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess this compound's BBB penetration and troubleshooting advice for common issues.
In Vivo Assessment: Microdialysis
Objective: To measure the unbound concentration of this compound in the brain interstitial fluid (ISF) and plasma of a freely moving animal over time.
Experimental Protocol:
-
Probe Insertion: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hypothalamus, striatum) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min) for a 60-90 minute equilibration period.
-
Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours. Simultaneously, collect blood samples at specified time points.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.
-
Probe Calibration: At the end of the experiment, determine the in vivo recovery of the probe using the retrodialysis method to calculate the absolute unbound concentration of this compound in the ISF.
Troubleshooting Guide: Microdialysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no this compound detected in dialysate | Poor BBB penetration. | Increase the administered dose. Consider co-administration with a BBB permeabilizer (for mechanistic studies). |
| Incorrect probe placement. | Verify probe placement post-experiment via histology. | |
| Low probe recovery. | Use a probe with a larger membrane surface area or a slower perfusion rate. Ensure proper probe handling to avoid membrane damage. | |
| Rapid metabolism in the brain. | Include protease inhibitors in the perfusion fluid if degradation is suspected. | |
| High variability between animals | Inconsistent surgical implantation. | Standardize surgical procedures and ensure consistent probe placement. |
| Differences in animal physiology (e.g., stress levels). | Acclimatize animals to the experimental setup to minimize stress. | |
| Clogged probe | Tissue debris or blood clot. | Perfuse the probe with a cleaning solution (e.g., dilute acid or base) if compatible with the membrane. If clogging persists, the probe may need to be replaced. |
In Vitro Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane, simulating the BBB.
Experimental Protocol:
-
Prepare Donor Plate: Add a solution of this compound in a physiologically relevant buffer (e.g., PBS, pH 7.4) to the wells of the donor plate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by a filter coated with a lipid solution (e.g., porcine brain lipid extract).
-
Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the change in concentration over time and the surface area of the membrane.
Troubleshooting Guide: PAMPA
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low permeability detected | This compound has inherently low passive permeability. | This may be an accurate reflection of the compound's properties. |
| Poor solubility of this compound in the assay buffer. | Ensure this compound is fully dissolved. A small percentage of a co-solvent like DMSO can be used, but should be kept consistent. | |
| High variability between wells | Inconsistent lipid membrane coating. | Ensure a uniform and complete coating of the filter with the lipid solution. |
| Air bubbles trapped at the membrane interface. | Inspect the plates for bubbles before and during incubation. Gently tap the plate to dislodge any bubbles. | |
| Membrane integrity failure | Disruption of the lipid layer. | Use a marker compound with known low permeability (e.g., Lucifer Yellow) to check membrane integrity in parallel wells. |
Mandatory Visualizations
Orexin 2 Receptor Signaling Pathway
Caption: Orexin 2 Receptor (OX₂R) signaling cascade initiated by this compound.
Experimental Workflow for In Vivo BBB Penetration Assessment
Caption: Workflow for assessing this compound BBB penetration using in vivo microdialysis.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma and brain pharmacokinetics of mianserin after single and multiple dosing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Unbound Brain Concentration Determines Receptor Occupancy: A Correlation of Drug Concentration and Brain Serotonin and Dopamine Reuptake Transporter Occupancy for Eighteen Compounds in Rats | Semantic Scholar [semanticscholar.org]
Technical Support Center: YNT-185 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress during the administration of YNT-185.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist.[1][2] It mimics the action of the neuropeptide orexin, which plays a central role in maintaining wakefulness.[3] By selectively activating OX2R, this compound promotes wakefulness and can ameliorate symptoms of narcolepsy-cataplexy in mouse models.[1][4]
Q2: What are the recommended administration routes for this compound?
This compound has been successfully administered in preclinical studies via two primary routes:
-
Intraperitoneal (i.p.) injection: This method has been shown to increase wakefulness in mice.[1][2][4]
-
Intracerebroventricular (i.c.v.) injection: Direct administration into the cerebral ventricles has also been demonstrated to significantly increase wake time.[4][5]
Q3: What are the expected outcomes of this compound administration in animal models?
In mouse models of narcolepsy, administration of this compound has been shown to:
-
Ameliorate symptoms of cataplexy.[4]
-
Promote wakefulness in wild-type mice without causing an immediate rebound in sleep.[4][5][6]
-
Prevent weight gain associated with narcolepsy in mice.[7]
Importantly, peripherally administered this compound can cross the blood-brain barrier to exert its effects on the central nervous system.[4][7]
Troubleshooting Guide
Q1: I am observing precipitation or phase separation when preparing my this compound solution. What should I do?
This can be a common issue, especially with the dihydrochloride (B599025) salt form. To aid dissolution, it is recommended to use heat and/or sonication.[1][2] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[1] If using DMSO for stock solutions, ensure it is newly opened, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: My experimental results are inconsistent. What are some potential factors related to this compound that I should consider?
Inconsistent results can arise from several factors related to the handling and storage of this compound:
-
Compound Stability: this compound solutions have limited stability. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
-
Freshness of Working Solution: For in vivo studies, always prepare the working solution fresh on the day of the experiment to ensure potency.[1]
-
Accurate Dosing: Ensure accurate calculation of dosages based on the animal's body weight and the desired concentration. Utilize online calculators for molarity and dilution if needed.[1][2]
Q3: I am not observing the expected wakefulness-promoting effects. What could be the reason?
If you are not seeing the expected pharmacological effects, consider the following:
-
Receptor Specificity: this compound is highly selective for OX2R over OX1R.[1][2][4] The experimental model must express functional OX2R for the compound to be effective. Studies have shown that this compound has no effect in orexin receptor-deficient mice.[4][6]
-
Dosage: The administered dose may be insufficient. Published studies have used dosages in the range of 20-60 mg/kg for intraperitoneal administration in mice.[2][4][5]
-
Administration Timing: The timing of administration can influence the observed effects. For instance, in nocturnal animals like mice, administration during the light period (their main sleep period) is effective for observing increased wakefulness.[5]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| EC50 for OX2R | 0.028 µM (28 nM) | Human OX2R in CHO cells | [1][2][4][8] |
| EC50 for OX1R | 2.75 µM | Human OX1R in CHO cells | [1][2][4][8] |
| In Vivo Dosage (i.p.) | 20-60 mg/kg | Mice | [2][4][5] |
| In Vivo Dosage (i.c.v.) | 30-300 nmol | Mice | [4][5] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | N/A | [1] |
Experimental Protocols
1. In Vitro Intracellular Ca2+ Mobilization Assay
This protocol is based on the methodology used to determine the agonist activity of this compound on orexin receptors.
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing either human orexin type-1 (hOX1R) or type-2 (hOX2R) receptors are cultured in appropriate media.
-
Assay Preparation: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: this compound is serially diluted to a range of concentrations. The dilutions are then added to the wells containing the cells.
-
Data Acquisition: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: The dose-response curve is generated by plotting the change in fluorescence against the log concentration of this compound. The EC50 value is calculated from this curve.
2. In Vivo Administration in Mice
This protocol outlines the general procedure for administering this compound to mice to assess its effects on wakefulness.
-
Animal Models: Wild-type mice (e.g., C57BL/6J) or mouse models of narcolepsy (e.g., orexin knockout mice) are used.[4]
-
Compound Preparation: A water-soluble form of this compound (e.g., this compound dihydrochloride) is dissolved in a suitable vehicle (e.g., saline) on the day of the experiment.[2][5]
-
Administration:
-
Intraperitoneal (i.p.): this compound is administered at a volume calculated based on the animal's weight to achieve the desired dose (e.g., 40 mg/kg).[4][5]
-
Intracerebroventricular (i.c.v.): For direct central nervous system administration, this compound is infused into the cerebral ventricles at a specific molar dose (e.g., 300 nmol).[4][5]
-
-
Monitoring: Sleep/wake states are monitored for several hours post-administration using electroencephalography (EEG) and electromyography (EMG) recordings.[4][5]
-
Data Analysis: The duration of wakefulness, NREM sleep, and REM sleep are quantified and compared between vehicle-treated and this compound-treated groups.
Visualizations
Caption: Signaling pathway of this compound activating the Orexin 2 Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sleepreviewmag.com [sleepreviewmag.com]
- 8. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: YNT-185 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting control experiments with YNT-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, selective agonist for the orexin type-2 receptor (OX2R).[1][2] Its primary mechanism of action is to mimic the effect of the endogenous neuropeptide orexin-A by binding to and activating OX2R. This activation leads to the depolarization of OX2R-expressing neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN), which plays a crucial role in promoting and maintaining wakefulness.[3][4]
Q2: What is the selectivity profile of this compound for orexin receptors?
A2: this compound exhibits significant selectivity for the human orexin type-2 receptor (OX2R) over the orexin type-1 receptor (OX1R). The reported EC50 value for hOX2R is approximately 28 nM, while for hOX1R it is around 2,750 nM, indicating roughly a 100-fold selectivity for OX2R.[3]
Q3: What are the recommended in vitro and in vivo concentrations or dosages for this compound?
A3: The appropriate concentration or dosage of this compound will vary depending on the experimental model and objectives. Based on published studies, the following ranges can be used as a starting point:
-
In Vitro: For cell-based assays, such as calcium mobilization in CHO cells expressing hOX2R, concentrations in the nanomolar to low micromolar range are typically effective, with an EC50 of approximately 28 nM.[3]
-
In Vivo (mice):
Q4: How should this compound be prepared and stored?
A4: this compound is available as a dihydrochloride (B599025) salt (this compound•2HCl), which is water-soluble.[3][4]
-
Solubility: It is soluble in water and DMSO.[1] For DMSO stock solutions, it is recommended to use a freshly opened bottle as hygroscopic DMSO can affect solubility.[5] The use of an ultrasonic bath can aid in dissolution.[5]
-
Storage:
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
In Vitro Experiment Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no response in calcium mobilization assay | Cell line issues: Low OX2R expression, poor cell health, or incorrect cell line. | - Confirm OX2R expression in your cell line using qPCR or Western blot.- Ensure cells are healthy and not passaged too many times.- Use a positive control, such as orexin-A, to validate the assay.- Consider using a cell line with confirmed high expression of OX2R. |
| Compound degradation: Improper storage or handling of this compound. | - Prepare fresh stock solutions from solid compound.- Avoid repeated freeze-thaw cycles of stock solutions.[5]- Protect solutions from light.[2] | |
| Assay conditions: Incorrect buffer composition or temperature. | - Optimize assay buffer components and pH.- Ensure the assay is performed at the recommended temperature (e.g., 37°C). | |
| High background signal | Autofluorescence: Compound or media components are autofluorescent. | - Measure the fluorescence of this compound alone in the assay buffer.- Use phenol (B47542) red-free media for the assay. |
| Cell stress: Cells are stressed, leading to elevated basal calcium levels. | - Handle cells gently during plating and media changes.- Ensure optimal cell density. |
In Vivo Experiment Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Lack of wakefulness-promoting effect | Insufficient dose: The administered dose is too low to achieve a significant effect. | - Perform a dose-response study to determine the optimal dose for your animal model and experimental conditions. | | | Poor bioavailability (i.p.): The compound is not being absorbed effectively. | - Check the formulation and solubility of the injected solution.- Consider using the more water-soluble dihydrochloride form (this compound•2HCl).[3][4]- For initial studies, consider i.c.v. administration to bypass the blood-brain barrier and confirm central activity.[3][4] | | | Timing of administration: The timing of the dose does not align with the animal's rest phase. | - Administer this compound during the light period for nocturnal animals like mice, when they are typically asleep.[3][4] | | High variability in animal responses | Animal-to-animal variation: Differences in metabolism, age, or stress levels. | - Use a sufficient number of animals per group to ensure statistical power.- Ensure animals are of a similar age and weight.- Acclimatize animals to the experimental procedures and environment to reduce stress. | | | Inconsistent administration: Variation in injection volume or technique. | - Ensure accurate and consistent administration of the compound. | | Unexpected behavioral side effects | Off-target effects: this compound may interact with other receptors at higher concentrations. | - While this compound is highly selective for OX2R, it's crucial to include appropriate controls.- Use orexin receptor knockout mice (OXRDKO) as a negative control; this compound should not have a wake-promoting effect in these animals.[3][4]- Co-administer a selective OX2R antagonist, such as EMPA or suvorexant, to confirm that the observed effects are mediated by OX2R.[3][4] | | | Dose-related toxicity: The administered dose may be too high. | - Perform a dose-escalation study to identify a well-tolerated and effective dose range. |
Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To measure the agonist activity of this compound at the human orexin type-2 receptor (hOX2R) expressed in Chinese Hamster Ovary (CHO) cells.
Methodology:
-
Cell Culture: Culture CHO cells stably expressing hOX2R (CHO/hOX2R) in a suitable medium (e.g., MEM-Alpha medium with 10% fetal calf serum and a selection antibiotic like G418).[6]
-
Cell Plating: Seed the CHO/hOX2R cells into black-walled, clear-bottom 96-well plates at a density of 20,000 cells per well and incubate overnight.[6]
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., Fluo-3AM at 4 µM) in a suitable buffer (e.g., MEM-Alpha medium with 2.5 mM probenecid) for 60 minutes at 37°C.[6]
-
Washing: Wash the cells multiple times with a physiological salt solution (e.g., Tyrode's buffer) containing probenecid.[6]
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence (λex=488 nm, λem=540 nm).[6] Add the this compound dilutions to the wells and record the change in fluorescence intensity over time.
-
Data Analysis: Determine the EC50 value by plotting the change in fluorescence against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Electrophysiology: Whole-Cell Patch-Clamp Recording in Brain Slices
Objective: To assess the effect of this compound on the firing rate and membrane potential of OX2R-expressing neurons (e.g., histaminergic neurons in the tuberomammillary nucleus).
Methodology:
-
Brain Slice Preparation: Prepare acute coronal brain slices (e.g., 200 µm thick) from mice containing the brain region of interest.[3]
-
Recording Setup: Place the brain slice in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
Neuron Identification: Identify the target neurons (e.g., histaminergic neurons) for recording.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from the identified neurons.
-
Baseline Recording: Record the baseline firing rate and resting membrane potential.
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 10 µM).[4]
-
Effect Measurement: Record the changes in firing rate and membrane potential in response to this compound application.
-
Control Experiments:
-
To confirm the involvement of OX2R, apply an OX2R antagonist (e.g., EMPA at 100 µM) to see if it blocks the this compound-induced effects.[3][4]
-
To study the direct effect on the neuron, perform recordings in the presence of tetrodotoxin (B1210768) (TTX, e.g., 1 µM) to block action potentials.[3][4]
-
In Vivo Wakefulness Assessment: EEG/EMG Recording
Objective: To evaluate the effect of this compound on sleep/wake states in mice.
Methodology:
-
Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording in mice.
-
Recovery: Allow the animals to recover for at least one week after surgery.
-
Habituation: Habituate the mice to the recording chamber and cables for 2-3 days.[7]
-
Baseline Recording: Record baseline EEG/EMG data to establish normal sleep-wake patterns.
-
This compound Administration: Administer this compound (e.g., 20-40 mg/kg, i.p. or 30-300 nmol, i.c.v.) or vehicle at the beginning of the light phase.[3][5]
-
Post-Administration Recording: Record EEG/EMG for several hours following administration to monitor changes in sleep/wake states.
-
Data Analysis: Score the EEG/EMG recordings to quantify the time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution to a control group of animals.
-
Genetic Knockout Control: Use orexin receptor double knockout (OXRDKO) mice to demonstrate that the effects of this compound are dependent on orexin receptors.[3]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line |
| EC50 (hOX2R) | 28 ± 4 nM | CHO/hOX2R |
| EC50 (hOX1R) | 2,750 nM | CHO/hOX1R |
Data from Irukayama-Tomobe et al., 2017.[3]
Table 2: In Vivo Dosage and Administration of this compound in Mice
| Administration Route | Dosage Range | Effect |
| Intracerebroventricular (i.c.v.) | 30 - 300 nmol | Increased wakefulness |
| Intraperitoneal (i.p.) | 20 - 60 mg/kg | Increased wakefulness and suppression of cataplexy-like episodes |
Data from Irukayama-Tomobe et al., 2017.[3]
Visualizations
Caption: Signaling pathway of this compound activating the Orexin 2 Receptor.
Caption: General experimental workflow for this compound studies.
Caption: Key control experiments for validating this compound's effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to YNT-185 and Other Orexin Agonists for CNS Research
For Researchers, Scientists, and Drug Development Professionals
The discovery of the orexin (B13118510) system and its role in regulating sleep-wake states has paved the way for novel therapeutic strategies for sleep disorders like narcolepsy. Orexin agonists, by mimicking the action of the endogenous orexin neuropeptides, hold promise for treating conditions characterized by excessive daytime sleepiness. This guide provides a comparative overview of the pre-clinical orexin agonist YNT-185 and other key orexin 2 receptor (OX2R) agonists, presenting key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Introduction to Orexin Agonists
Orexins, also known as hypocretins, are neuropeptides that regulate arousal, wakefulness, and appetite. There are two types of orexin receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a disorder characterized by excessive daytime sleepiness and cataplexy. Orexin agonists are designed to activate orexin receptors, thereby compensating for the lack of endogenous orexins and promoting wakefulness. This guide focuses on this compound and other selective OX2R agonists that have been investigated in pre-clinical and clinical settings.
Comparative Efficacy and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and other notable orexin agonists. The data is primarily derived from intracellular calcium mobilization assays in cell lines expressing human orexin receptors.
| Compound | Target(s) | EC50 (nM) for hOX1R | EC50 (nM) for hOX2R | Selectivity (OX1R/OX2R) | Development Status |
| This compound | OX2R Agonist | 2,750[1] | 28[1] | ~98-fold | Preclinical |
| Danavorexton (TAK-925) | OX2R Agonist | >10,000 | 5.5[2][3] | >1,800-fold | Phase 1[4][5] |
| Firazorexton (TAK-994) | OX2R Agonist | 14,000[6] | 19[6][7] | ~737-fold[8] | Discontinued (liver toxicity)[8][9] |
| Suntinorexton (B3326011) (TAK-861) | OX2R Agonist | - | 2.5[10] | Highly Selective for OX2R | Phase 3[11] |
In Vivo Efficacy in Narcolepsy Models
The ultimate test for a potential narcolepsy therapeutic is its ability to promote wakefulness and reduce cataplexy in animal models that mimic the human disease. The following table summarizes key in vivo findings for this compound and comparators in mouse models of narcolepsy.
| Compound | Animal Model | Administration Route | Key Findings |
| This compound | Orexin knockout mice | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.) | Suppressed cataplexy-like episodes and promoted wakefulness.[1] |
| Danavorexton (TAK-925) | Orexin/ataxin-3 mice | Subcutaneous (s.c.) | Reduced sleep/wakefulness fragmentation and cataplexy-like episodes.[2][12] |
| Firazorexton (TAK-994) | Orexin/ataxin-3 mice | Oral (p.o.) | Increased wakefulness and inhibited chocolate-induced cataplexy.[6] |
| Suntinorexton (TAK-861) | Orexin/ataxin-3 mice | Oral (p.o.) | Ameliorated wakefulness fragmentation and cataplexy-like episodes.[10] |
Pharmacokinetic Profiles
A comparative summary of available pharmacokinetic data is presented below. Direct comparison should be approached with caution due to variations in experimental conditions.
| Compound | Species | Administration Route | Key Pharmacokinetic Parameters |
| This compound | Mouse | Intravenous (i.v.), Oral (p.o.) | Orally effective, though a high dose is required.[1] |
| Danavorexton (TAK-925) | Human | Intravenous (i.v.) | Elimination half-life: ~3.3–5.1 hours.[4] |
| Firazorexton (TAK-994) | Mouse, Monkey | Oral (p.o.) | Orally available and brain-penetrant.[7] |
| Suntinorexton (TAK-861) | Mouse, Monkey | Oral (p.o.) | Orally available with wake-promoting effects at 1 mg/kg.[10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams were generated using the DOT language.
Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.
Caption: Experimental Workflow for Orexin Agonist Evaluation.
Caption: Logical Relationship in Orexin Agonist Drug Development.
Detailed Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
Objective: To determine the potency (EC50) of orexin agonists at OX1R and OX2R.
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (CHO-hOX1R) or human OX2R (CHO-hOX2R).
Reagents:
-
CHO-hOX1R and CHO-hOX2R cells
-
Cell culture medium (e.g., Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds (this compound and other orexin agonists)
-
Orexin-A (as a reference agonist)
Procedure:
-
Cell Culture: Culture CHO-hOX1R and CHO-hOX2R cells in T75 flasks at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cell plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and Orexin-A in HBSS.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Assessment of Wakefulness and Cataplexy in a Mouse Model of Narcolepsy
Objective: To evaluate the in vivo efficacy of orexin agonists in a mouse model of narcolepsy.
Animal Model: Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons, leading to narcolepsy-like symptoms.
Surgical Procedure (EEG/EMG Electrode Implantation):
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the placement of EEG screw electrodes over the frontal and parietal cortices.
-
Insert EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the mouse to recover for at least one week before starting the experiment.
Experimental Protocol:
-
Habituation: Habituate the mice to the recording chambers and tethered recording cables for 2-3 days.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns and cataplexy frequency.
-
Drug Administration: Administer the test compound (e.g., this compound via i.p. injection or TAK-861 via oral gavage) or vehicle at a specific time during the light or dark cycle.
-
Post-Dosing Recording: Record EEG/EMG activity continuously for a defined period (e.g., 6-24 hours) after drug administration.
-
Food-Elicited Cataplexy Test: To specifically assess cataplexy, present a highly palatable food, such as chocolate, to the mice and record the number and duration of cataplectic attacks. Cataplexy is identified by a sudden loss of muscle tone (EMG flatline) while the EEG shows a waking or REM sleep-like state.
-
Data Analysis:
-
Sleep-Wake Scoring: Score the EEG/EMG recordings in 10-second epochs as wake, NREM sleep, or REM sleep using sleep analysis software.
-
Wakefulness Analysis: Quantify the total time spent in wakefulness, the number of wake bouts, and the duration of wake bouts.
-
Cataplexy Analysis: Quantify the number and duration of cataplectic events.
-
Statistical Analysis: Compare the effects of the drug treatment to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound and other selective OX2R agonists have demonstrated significant potential in preclinical models of narcolepsy by effectively promoting wakefulness and reducing cataplexy. While this compound was a valuable tool compound in establishing the proof-of-concept for OX2R agonism, newer compounds like suntinorexton (TAK-861) appear to have improved potency and pharmacokinetic properties, leading to their advancement into clinical trials. The data and protocols presented in this guide offer a framework for the continued evaluation and comparison of novel orexin agonists in the quest for a transformative treatment for narcolepsy and other disorders of hypersomnolence.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Danavorexton - Wikipedia [en.wikipedia.org]
- 5. TAK-925 (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Firazorexton - Wikipedia [en.wikipedia.org]
- 9. Firazorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Suntinorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. pnas.org [pnas.org]
A Comparative Analysis of YNT-185 and TAK-925 for the Treatment of Narcolepsy
A deep dive into the efficacy of two selective orexin (B13118510) type-2 receptor agonists, YNT-185 and TAK-925, reveals promising but developmentally distinct therapeutic candidates for narcolepsy. While both molecules have demonstrated significant wake-promoting and anti-cataplectic effects in preclinical models, TAK-925 has progressed to clinical trials, providing valuable human efficacy data. This guide offers a comprehensive comparison of their performance, supported by available experimental data.
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles. It is primarily caused by the loss of orexin-producing neurons in the hypothalamus. Both this compound and TAK-925 are designed to address this fundamental deficit by acting as agonists at the orexin type-2 receptor (OX2R), a key regulator of wakefulness.
In Vitro Receptor Activity
Both this compound and TAK-925 exhibit high selectivity for the human OX2R over the orexin type-1 receptor (OX1R), which is believed to be crucial for minimizing potential side effects.
| Compound | Target | EC50 (nM) | Selectivity (over OX1R) |
| This compound | human OX2R | 28[1][2] | ~100-fold[1][2] |
| TAK-925 | human OX2R | ~5.5 | >5000-fold[3] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Preclinical Efficacy in Animal Models
This compound and TAK-925 have both been evaluated in mouse models of narcolepsy, demonstrating their potential to alleviate core symptoms of the disorder.
This compound Preclinical Data
Intraperitoneal (i.p.) administration of this compound in orexin knockout (narcoleptic) mice has been shown to significantly suppress cataplexy-like episodes and promote wakefulness.[1][4][5]
| Model | Administration | Dosage | Effect on Cataplexy | Effect on Wakefulness |
| Orexin Knockout Mice | i.p. | 40 and 60 mg/kg | Significantly increased latency to the first cataplexy-like episode.[1][4] | Significantly increased wakefulness.[6] |
| Orexin/Ataxin-3 Mice | i.p. | 40 mg/kg | Significantly decreased the frequency of cataplexy-like episodes.[1][4] | Not reported. |
| Wild-Type Mice | i.p. | 20-40 mg/kg | Not applicable. | Significantly increased wakefulness.[7] |
TAK-925 Preclinical Data
Subcutaneous (s.c.) administration of TAK-925 in a mouse model of narcolepsy (orexin/tTA; TetO-DTA mice) also demonstrated robust wake-promoting and anti-cataplectic effects.
| Model | Administration | Dosage (mg/kg) | Effect on Cataplexy | Effect on Wakefulness |
| Orexin/tTA; TetO-DTA Mice | s.c. | 1, 3, 10 | Dose-dependent reduction in cataplexy.[8] | Dose-dependent increase in wakefulness and delay in NREM sleep onset.[8] |
Clinical Efficacy of TAK-925
TAK-925 has been evaluated in Phase 1 and Phase 2 clinical trials in patients with narcolepsy type 1 (NT1) and type 2 (NT2). The intravenous administration of TAK-925 demonstrated significant improvements in wakefulness.
Phase 1 Study in Narcolepsy Type 1
| Treatment Group | Mean Sleep Latency on MWT (minutes) |
| Placebo | 2.9[9] |
| TAK-925 (5mg) | 22.4[9] |
| TAK-925 (11.2mg) | 37.6[9] |
| TAK-925 (44.8mg) | 40[9] |
The Maintenance of Wakefulness Test (MWT) measures a patient's ability to stay awake in a quiet, dark room. A longer sleep latency indicates improved wakefulness.
Phase 2 Study (Oral formulation - TAK-994) in Narcolepsy Type 1
An oral formulation, TAK-994, which is a successor to TAK-925, was evaluated in a Phase 2 trial.
| Treatment Group | Mean Change from Baseline in MWT Sleep Latency (minutes) | Mean Change from Baseline in Epworth Sleepiness Scale (ESS) Score |
| Placebo | -2.5[10] | -2.1[10] |
| TAK-994 (30mg) | +23.9[10] | -12.2[10] |
| TAK-994 (90mg) | +27.4[10] | -13.5[10] |
| TAK-994 (180mg) | +32.6[10] | -15.1[10] |
The Epworth Sleepiness Scale (ESS) is a self-administered questionnaire that assesses the likelihood of falling asleep in various situations. A lower score indicates reduced daytime sleepiness.
Although promising, the development of TAK-994 was halted due to hepatic adverse events.[10]
Experimental Protocols
This compound: In Vivo Mouse Studies
-
Animals: Orexin knockout mice and orexin/ataxin-3 transgenic mice were used as models for narcolepsy. Wild-type mice served as controls.[1]
-
Drug Administration: this compound was dissolved in a vehicle solution and administered via intraperitoneal (i.p.) injection.[4][5]
-
Cataplexy Assessment: Cataplexy-like episodes were often induced by the presentation of chocolate, a positive emotional stimulus for mice. The latency to the first episode and the frequency of episodes were recorded.[1][4]
-
Sleep/Wakefulness Recording: Electroencephalogram (EEG) and electromyogram (EMG) were recorded to monitor the sleep-wake states of the animals.
TAK-925: Clinical Trial Protocol (Phase 1)
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.[11]
-
Participants: Healthy volunteers and patients diagnosed with narcolepsy type 1.[11]
-
Drug Administration: TAK-925 was administered as a single intravenous (IV) infusion over a 9-hour period.[9]
-
Efficacy Assessment: The primary endpoint was the mean sleep latency on the Maintenance of Wakefulness Test (MWT). The Karolinska Sleepiness Scale (KSS), a subjective measure of sleepiness, was also used.[9]
Signaling Pathway and Experimental Workflow
Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.
Caption: Comparative Experimental Workflow.
Conclusion
Both this compound and TAK-925 have demonstrated compelling preclinical efficacy as selective OX2R agonists, supporting the therapeutic potential of this mechanism for treating narcolepsy. TAK-925 has advanced further into clinical development and has shown significant, dose-dependent improvements in wakefulness in patients with narcolepsy. However, the development of its oral successor, TAK-994, was halted due to safety concerns, highlighting a potential hurdle for this class of drugs. This compound remains a promising preclinical candidate. Further research, including potential clinical trials for this compound and the development of safer oral OX2R agonists, is warranted to fully realize the therapeutic benefit of this approach for patients with narcolepsy.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sleepreviewmag.com [sleepreviewmag.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. takeda.com [takeda.com]
- 10. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
For Researchers, Scientists, and Drug Development Professionals
Narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy, is caused by the loss of orexin-producing neurons in the hypothalamus. Orexin (B13118510) receptor agonists that cross the blood-brain barrier are a promising therapeutic strategy to address the underlying pathophysiology of this disease. This guide provides a comparative overview of two selective orexin 2 receptor (OX2R) agonists, YNT-185 and danavorexton (B3325393) (also known as TAK-925), based on available preclinical data in mouse models of narcolepsy.
Mechanism of Action
Both this compound and danavorexton are small molecule, selective agonists for the orexin 2 receptor (OX2R).[1][2][3][4] The loss of orexin signaling is a primary cause of narcolepsy, and OX2R signaling is considered crucial for stabilizing wakefulness.[5] By mimicking the action of endogenous orexin peptides on OX2R, these agonists aim to restore wakefulness and ameliorate other symptoms of narcolepsy.[5][6]
Preclinical Efficacy in Narcolepsy Models
Direct head-to-head comparative studies between this compound and danavorexton are not publicly available. However, independent studies in established mouse models of narcolepsy provide valuable insights into their respective efficacies. The primary models used are orexin knockout (KO) mice and orexin/ataxin-3 transgenic mice, where orexin neurons are genetically ablated.[2][7]
Effects on Wakefulness
Both compounds have demonstrated significant wake-promoting effects in narcoleptic mice.
Table 1: Effect of this compound and Danavorexton on Wakefulness in Narcolepsy Mouse Models
| Compound | Mouse Model | Administration Route & Dose | Key Findings on Wakefulness | Reference |
| This compound | Wild-type C57BL/6J | Intracerebroventricular (i.c.v.), 30-300 nmol | Dose-dependently increased wakefulness. | [8] |
| Orexin knockout (OXKO) | Intraperitoneal (i.p.), 40 mg/kg | Significantly increased wakefulness. | [9] | |
| Danavorexton | Orexin/ataxin-3 | Subcutaneous (s.c.), 0.3, 1, 3, and 10 mg/kg | Dose-dependently increased total wakefulness time and duration of wakefulness episodes. | [10][11] |
| Orexin/ataxin-3 | Subcutaneous (s.c.), 3 mg/kg | Increased wakefulness and reduced fragmentation of wakefulness during the active phase.[12][13] | [12][13] |
Effects on Cataplexy
A hallmark symptom of narcolepsy type 1 is cataplexy, the sudden loss of muscle tone triggered by strong emotions. Both this compound and danavorexton have shown efficacy in reducing cataplexy-like episodes in mice.
Table 2: Effect of this compound and Danavorexton on Cataplexy-like Episodes in Narcolepsy Mouse Models
| Compound | Mouse Model | Administration Route & Dose | Key Findings on Cataplexy | Reference |
| This compound | Orexin knockout (OXKO) | Intraperitoneal (i.p.), 40 and 60 mg/kg | Significantly increased the latency to the first sleep-onset REM (SOREM), a marker for cataplexy.[8][9] | [8][9] |
| Orexin/ataxin-3 | Intraperitoneal (i.p.), 40 mg/kg | Significantly decreased the frequency of chocolate-induced SOREMs.[8][9] | [8][9] | |
| Danavorexton | Orexin/ataxin-3 | Subcutaneous (s.c.), 0.3 and 1 mg/kg | Significantly reduced cataplexy-like episodes.[11][12][13] | [11][12][13] |
Additional Preclinical Findings
-
Rebound Sleep: Administration of this compound did not lead to an immediate rebound increase in sleep.[2][5]
-
Desensitization: Repeated administration of this compound did not show desensitization in its ability to suppress cataplexy-like episodes.[2][5] For danavorexton, both acute and repeated administration promoted wakefulness, suggesting a low risk of receptor desensitization.[7][10]
-
Body Weight: Daily administration of this compound prevented an increase in body weight in narcoleptic mice, a relevant finding as narcolepsy is often associated with obesity.[3][14] Similarly, repeated administration of danavorexton significantly suppressed body weight gain in orexin/ataxin-3 mice.[7][10]
-
EEG Normalization: Danavorexton, but not modafinil, was found to normalize the dysregulated electroencephalogram (EEG) power spectrum in orexin/ataxin-3 mice during their active phase.[10][15]
Clinical Development
Danavorexton has progressed to clinical trials in humans.[1][4] Intravenous administration of danavorexton was well-tolerated and significantly improved sleep latency in patients with both narcolepsy type 1 and type 2.[12][16][17] These findings suggest that OX2Rs remain functional and can be targeted for therapeutic benefit even after long-term orexin deficiency.[12][16][17] Phase 2 trials of danavorexton in other indications have faced challenges with enrollment.[18] The clinical development status of this compound is less clear from the available information.
Experimental Protocols
General Methodology for Assessing Efficacy in Narcolepsy Mouse Models
The following outlines a typical experimental workflow for evaluating OX2R agonists in mouse models of narcolepsy, based on the methodologies reported for this compound and danavorexton studies.
-
Animal Models:
-
Orexin Knockout (OXKO) Mice: These mice have a targeted disruption of the prepro-orexin gene, leading to a complete lack of orexin peptides.
-
Orexin/ataxin-3 Mice: In this model, orexin neurons are postnatally ablated through the expression of a toxic protein, closely mimicking the neurodegenerative process in human narcolepsy.[8][9]
-
Wild-Type (WT) Mice: Used as controls to assess the general wake-promoting effects of the compounds.
-
-
Surgical Implantation:
-
Mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep-wake states (wakefulness, non-REM sleep, and REM sleep).
-
-
Drug Administration:
-
Compounds are administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.) injection. A vehicle solution is administered to control groups.
-
-
Sleep-Wake Recording and Analysis:
-
Following drug administration, EEG/EMG signals are recorded continuously for a defined period.
-
The recordings are scored to determine the time spent in each sleep-wake state, the number and duration of episodes, and sleep latency.
-
-
Cataplexy Assessment:
-
Cataplexy-like episodes are often induced by positive emotional stimuli, such as the presentation of chocolate.
-
The frequency and duration of behavioral arrests, along with the latency to SOREMs, are quantified.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Orexin Signaling Pathway Activation by Endogenous Ligands and Exogenous Agonists.
Caption: Experimental Workflow for Evaluating Orexin Agonists in Narcolepsy Mouse Models.
Conclusion
Both this compound and danavorexton have demonstrated promising preclinical efficacy as selective OX2R agonists in well-established mouse models of narcolepsy. They effectively promote wakefulness, reduce cataplexy-like episodes, and address other narcolepsy-related phenotypes such as weight gain. Danavorexton has advanced to clinical trials, providing crucial human data that supports the therapeutic potential of this drug class. While the available data does not permit a direct quantitative comparison of potency and efficacy between the two compounds, the consistent positive results from both underscore the viability of OX2R agonism as a transformative therapeutic approach for narcolepsy. Further research, including potential head-to-head studies and the progression of more orally bioavailable OX2R agonists, will be critical in realizing the full potential of this therapeutic strategy.
References
- 1. pharmakb.com [pharmakb.com]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sleepreviewmag.com [sleepreviewmag.com]
- 4. Danavorexton - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. neurosciencenews.com [neurosciencenews.com]
- 7. researchgate.net [researchgate.net]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. neurosciencenews.com [neurosciencenews.com]
- 15. ovid.com [ovid.com]
- 16. pnas.org [pnas.org]
- 17. Orexin 2 receptor-selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fiercebiotech.com [fiercebiotech.com]
YNT-185 vs. Dual Orexin Receptor Agonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action of the selective orexin (B13118510) receptor 2 (OX2R) agonist, YNT-185, and dual orexin receptor antagonists (DORAs). While both compound classes modulate the orexin system, a critical regulator of sleep and wakefulness, they do so with opposing therapeutic goals. This compound is under investigation for its potential in treating narcolepsy and other disorders of excessive daytime sleepiness by mimicking the effects of orexin to promote wakefulness. In contrast, DORAs are approved for the treatment of insomnia and work by blocking orexin signaling to facilitate sleep.
This comparison will delve into their distinct pharmacological profiles, supported by available preclinical and clinical data. Detailed experimental protocols for key studies are provided to allow for a thorough understanding of the presented evidence.
Mechanism of Action: An Opposing Approach to Orexin System Modulation
The orexin system, comprising orexin-A and orexins-B peptides and their receptors, OX1R and OX2R, plays a pivotal role in maintaining arousal and regulating the sleep-wake cycle.[1] this compound and DORAs represent two distinct strategies for targeting this system for therapeutic benefit.
This compound: A Selective Orexin 2 Receptor Agonist
This compound is a potent and selective agonist for the orexin 2 receptor (OX2R).[2] By binding to and activating OX2R, this compound mimics the natural action of orexin peptides, which are deficient in individuals with narcolepsy.[3] This activation of OX2R is thought to be particularly important for stabilizing the sleep-wake state.[3] The agonistic action of this compound at OX2R leads to the promotion of wakefulness and the suppression of cataplexy, a sudden loss of muscle tone that is a hallmark symptom of narcolepsy.[3][4]
Dual Orexin Receptor Antagonists (DORAs): Blocking the Wake Signal
In contrast to this compound, DORAs, such as suvorexant, lemborexant, and daridorexant, act as antagonists at both OX1R and OX2R.[5][6][7] By blocking these receptors, DORAs prevent the binding of orexin peptides, thereby inhibiting the wake-promoting signals of the orexin system.[5] This mechanism of action helps to facilitate the transition to and maintenance of sleep, making DORAs an effective treatment for insomnia.[6][7]
Preclinical and Clinical Efficacy: A Tale of Two Opposing Effects
The divergent mechanisms of action of this compound and DORAs result in opposing effects on sleep and wakefulness, as demonstrated in preclinical and clinical studies.
This compound: Promoting Wakefulness in Preclinical Models
Preclinical studies in mouse models of narcolepsy have demonstrated the wake-promoting and anti-cataplectic effects of this compound.
Table 1: Preclinical Efficacy of this compound in Mouse Models of Narcolepsy
| Parameter | Animal Model | This compound Dose | Effect | Citation |
| Wakefulness | Wild-type mice | 20-40 mg/kg (i.p.) | Increased wakefulness | [8] |
| Wake Time | Wild-type mice | 300 nmol (i.c.v.) | Significant increase for 3 hours | [8] |
| NREM Sleep Time | Wild-type mice | 300 nmol (i.c.v.) | Decrease | [8] |
| Cataplexy-like episodes | Orexin knockout and orexin neuron-ablated mice | i.p. and i.c.v. administration | Suppressed | [4] |
Dual Orexin Receptor Antagonists: Improving Sleep in Clinical Trials
Clinical trials in patients with insomnia have established the efficacy of DORAs in improving sleep onset and maintenance.
Table 2: Clinical Efficacy of FDA-Approved Dual Orexin Receptor Antagonists in Insomnia
| Drug | Primary Outcome Measures | Key Findings | Citation |
| Suvorexant | Decreased Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO) | Statistically significant decrease in both LPS and WASO. | [5] |
| Lemborexant | Decreased Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO) | Both 5 mg and 10 mg doses showed significant improvements in sleep onset and maintenance compared to placebo. | [9] |
| Daridorexant | Decreased Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS) | Both 25 mg and 50 mg doses demonstrated significant reductions in WASO and LPS at months 1 and 3. | [10] |
Experimental Protocols
This compound Preclinical Studies in Mouse Models of Narcolepsy
Animals: Male C57BL/6J mice, orexin/ataxin-3 transgenic mice (a model of orexin neuron ablation), and orexin knockout mice were used. Animals were housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
Surgical Implantation: For electroencephalogram (EEG) and electromyogram (EMG) recordings, mice were anesthetized and implanted with electrodes. EEG electrodes were placed on the dura over the frontal cortex and cerebellum. EMG electrodes were inserted into the neck muscles.
Drug Administration: this compound was dissolved in saline and administered either intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.).
Sleep/Wake Recording and Analysis: Following a recovery period, EEG and EMG signals were recorded continuously. The sleep/wake stages (wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) were scored manually in 10-second epochs. Parameters such as total time in each stage, episode duration, and number of episodes were quantified.
Cataplexy Assessment: In narcoleptic mouse models, cataplexy-like episodes were identified by the sudden cessation of movement and a significant decrease in EMG amplitude. The frequency and duration of these episodes were measured.
Dual Orexin Receptor Antagonist Clinical Trials in Insomnia
Study Design: Most pivotal trials for DORAs were randomized, double-blind, placebo-controlled, parallel-group studies.
Patient Population: Participants were adults diagnosed with insomnia disorder according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5) criteria. Key inclusion criteria often included a minimum duration of insomnia symptoms and specific thresholds on insomnia severity scales.
Intervention: Patients were randomized to receive a nightly dose of the DORA (at various doses) or a matching placebo for a specified duration (e.g., 1 to 3 months).
Efficacy Assessments:
-
Polysomnography (PSG): Objective sleep parameters were measured in a sleep laboratory at baseline and at specified follow-up points. Key PSG endpoints included Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO).
-
Sleep Diaries: Subjective sleep parameters were recorded daily by patients in electronic diaries. These included subjective Total Sleep Time (sTST) and subjective Sleep Onset Latency (sSOL).
-
Daytime Functioning: Patient-reported outcomes were used to assess changes in daytime sleepiness and functioning.
Statistical Analysis: The primary efficacy endpoints were typically the change from baseline in LPS and WASO compared to placebo. Statistical significance was determined using appropriate statistical models, such as mixed-effects models for repeated measures.
Visualizing the Pathways and Processes
Signaling Pathways
Caption: Opposing mechanisms of this compound and DORAs on the orexin system.
Experimental Workflow: Preclinical Evaluation of this compound
Caption: Workflow for assessing this compound efficacy in narcoleptic mice.
Experimental Workflow: Clinical Evaluation of DORAs
Caption: General workflow for DORA clinical trials in insomnia patients.
References
- 1. A Study of Suvorexant for the Treatment of Insomnia in Participants With Opioid Use Disorder - Merck Clinical Trials [merckclinicaltrials.com]
- 2. Efficacy of cognitive behavioral therapy for insomnia and lemborexant medication for different subtypes of chronic insomnia: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Effects of orexin receptor antagonism on human sleep architecture: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
YNT-185 as a reference compound for orexin research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YNT-185 with other key orexin (B13118510) receptor agonists, offering a data-driven overview for researchers in neuroscience and drug development. This compound has emerged as a valuable tool in the study of the orexin system, which plays a critical role in regulating sleep-wake cycles, appetite, and reward pathways. Understanding its performance relative to other modulators is crucial for experimental design and interpretation.
Introduction to this compound
This compound is a non-peptide, selective agonist for the orexin 2 receptor (OX2R).[1] Its development marked a significant step in dissecting the individual roles of the two orexin receptors, OX1R and OX2R. The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] Consequently, OX2R agonists are a primary focus for therapeutic intervention.
Comparative Analysis of Orexin Receptor Agonists
The following tables summarize the in vitro potency and selectivity, as well as the in vivo efficacy of this compound in comparison to other notable orexin receptor agonists, TAK-925 and TAK-994.
In Vitro Potency and Selectivity
The potency and selectivity of orexin receptor agonists are critical determinants of their utility as research tools and their potential as therapeutic agents. The data below, derived from intracellular calcium mobilization assays in cell lines expressing human orexin receptors, highlights the distinct profiles of this compound and its comparators.
| Compound | OX2R EC50 (nM) | OX1R EC50 (µM) | Selectivity (Fold, OX1R/OX2R) |
| This compound | 28 | 2.75 | ~98 |
| TAK-925 | 5.5 | >10 | >5000 |
| TAK-994 | 19 | >13.3 | >700 |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
In Vivo Efficacy in Narcolepsy Mouse Models
The ultimate test of an orexin agonist's potential is its ability to reverse the symptoms of narcolepsy in animal models. The following table summarizes the effects of this compound, TAK-925, and TAK-994 on wakefulness and cataplexy in orexin-deficient mice.
| Compound | Administration Route | Dose Range (mg/kg) | Effect on Wakefulness | Effect on Cataplexy |
| This compound | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.) | 20-60 (i.p.), 30-300 nmol (i.c.v.) | Increased | Suppressed |
| TAK-925 | Subcutaneous (s.c.) | 1-10 | Robustly Increased | Suppressed |
| TAK-994 | Oral | Not specified in provided abstracts | Increased | Suppressed |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are outlines of the key experimental protocols used to characterize orexin receptor agonists.
Intracellular Calcium Mobilization Assay
This assay is the standard method for determining the potency and selectivity of orexin receptor agonists in vitro.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1R or OX2R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The cells are incubated to allow the dye to enter the cells.
-
Compound Addition: A range of concentrations of the test compound (e.g., this compound) is added to the wells using an automated liquid handler.
-
Signal Detection: A fluorescence plate reader (e.g., FLIPR) measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration upon receptor activation.
-
Data Analysis: The fluorescence data is used to generate dose-response curves, from which EC50 values are calculated to determine the potency of the compound at each receptor subtype.
In Vivo Sleep/Wake Recording (EEG/EMG) in Mice
This procedure is used to assess the in vivo effects of orexin agonists on sleep architecture.
-
Surgical Implantation: Mice are anesthetized and surgically implanted with electroencephalogram (EEG) and electromyogram (EMG) electrodes. EEG electrodes are placed on the surface of the brain to record brain wave activity, while EMG electrodes are inserted into the neck muscles to monitor muscle tone.
-
Recovery: Mice are allowed to recover from surgery for at least one week.
-
Habituation: Animals are habituated to the recording chambers and tethered to the recording apparatus for several days before the experiment.
-
Compound Administration: The test compound is administered via the desired route (e.g., i.p., s.c., or oral) at the beginning of the animal's normal sleep period (the light phase for nocturnal mice).
-
Data Acquisition: EEG and EMG signals are continuously recorded for a set period (e.g., 24 hours).
-
Data Analysis: The recorded signals are scored in epochs (e.g., 10 seconds) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the characteristic EEG and EMG patterns. The total time spent in each state, the latency to sleep onset, and the number and duration of cataplectic attacks are then quantified and compared between treatment groups.
Visualizing Orexin System Dynamics
The following diagrams, generated using Graphviz, illustrate key aspects of orexin research relevant to the study of this compound and other agonists.
Caption: Orexin signaling pathway showing endogenous ligands and the selective action of this compound on OX2R.
Caption: A typical experimental workflow for the evaluation of orexin receptor agonists.
Caption: Logical relationship of this compound to other orexin system modulators.
Conclusion
This compound serves as a critical reference compound for investigating the physiological roles of the OX2R. While newer compounds such as TAK-925 and TAK-994 exhibit higher potency and selectivity, the foundational research conducted with this compound has been instrumental in validating the therapeutic potential of OX2R agonism for narcolepsy. This guide provides a snapshot of the comparative landscape, empowering researchers to make informed decisions when selecting the appropriate tools for their studies of the orexin system.
References
Validating OX2R as a Therapeutic Target: A Comparative Guide to YNT-185 and Other Orexin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, particularly the orexin 2 receptor (OX2R), has emerged as a promising therapeutic target for sleep disorders like narcolepsy, a condition characterized by excessive daytime sleepiness and cataplexy. The validation of OX2R's role has been significantly advanced by the use of selective agonists, with YNT-185 being a key tool compound. This guide provides a comparative analysis of this compound and other OX2R agonists, supported by experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and workflows.
Comparative Performance of OX2R Agonists
The following tables summarize the quantitative data on the potency and selectivity of this compound and its alternatives in validating OX2R as a therapeutic target.
| Compound | Type | Target | EC50 (OX2R) | EC50 (OX1R) | Selectivity (OX1R/OX2R) | Key Findings in Preclinical Models |
| This compound | Non-peptide small molecule | OX2R Agonist | 28 nM | 2,750 nM | ~100-fold | Ameliorates cataplexy-like symptoms and increases wakefulness in mouse models of narcolepsy.[1][2][3] |
| AL-OXB | Peptide | OX2R Agonist | 0.055 nM | 58 nM | ~1000-fold | Ameliorates both cataplexy and wake fragmentation in orexin knockout mice.[4] |
| TAK-925 (Danavorexton) | Small molecule | OX2R Agonist | 5.5 nM | >27,500 nM | >5,000-fold | Robustly promotes wakefulness in wild-type mice and a mouse model of narcolepsy.[5] |
| TAK-994 | Small molecule | OX2R Agonist | 19 nM | >13,300 nM | >700-fold | Orally available and promotes wakefulness in wild-type and narcoleptic mice.[5] |
Key Experiments and Detailed Methodologies
The validation of OX2R as a therapeutic target using agonists like this compound relies on a series of well-defined in vitro and in vivo experiments.
In Vitro Validation: Intracellular Calcium Mobilization Assay
This assay is crucial for determining the potency and selectivity of a compound on orexin receptors, which are G-protein coupled receptors that signal through the release of intracellular calcium.
Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to an OX2R agonist in cells expressing the receptor.
Experimental Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing human OX1R or OX2R are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.
-
Dye Loading: The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), and often a detergent like Pluronic F-127 (0.02-0.04%) to aid dye solubility, is added to each well.
-
Incubation: The plate is incubated at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) and control compounds are prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the compound.
-
Compound Addition and Data Acquisition: The automated liquid handling system of the plate reader adds the compounds to the wells, and the fluorescence intensity is measured immediately and continuously for a set period (e.g., 90-180 seconds) to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The ΔF values are then plotted against the compound concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Ex Vivo Validation: Electrophysiological Recording in Brain Slices
This technique assesses the direct effect of the compound on the electrical activity of specific neurons known to be regulated by the orexin system.
Objective: To determine if the OX2R agonist can depolarize and increase the firing rate of orexin-sensitive neurons, such as the histaminergic neurons of the tuberomammillary nucleus (TMN).
Experimental Protocol:
-
Brain Slice Preparation: A mouse is anesthetized and transcardially perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly removed and placed in ice-cold, oxygenated slicing solution. Coronal or horizontal brain slices (250-300 µm thick) containing the TMN are prepared using a vibratome.
-
Slice Recovery: The slices are transferred to a holding chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
Recording Setup: A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.
-
Neuron Identification: TMN neurons are identified based on their location and electrophysiological properties under visual guidance (e.g., using infrared differential interference contrast microscopy).
-
Whole-Cell Patch-Clamp Recording: A glass micropipette (3-6 MΩ resistance) filled with an internal solution is used to form a high-resistance seal (gigaseal) with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement and control of the neuron's membrane potential and current.
-
Drug Application: The test compound (e.g., this compound) is applied to the slice via the perfusion bath at known concentrations.
-
Data Acquisition and Analysis: Changes in the neuron's resting membrane potential, input resistance, and firing frequency in response to the compound are recorded and analyzed using specialized software.
In Vivo Validation: Assessment of Wakefulness and Cataplexy in Mouse Models
These experiments are essential to demonstrate that the compound can cross the blood-brain barrier (if administered peripherally) and exert the desired therapeutic effects in a living organism.
Objective: To evaluate the effect of the OX2R agonist on wakefulness and cataplexy-like episodes in wild-type mice and in genetic mouse models of narcolepsy (e.g., orexin/ataxin-3 or orexin knockout mice).
Experimental Protocol:
-
Animal Surgery: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. EEG electrodes are placed on the skull over the cortex, and EMG electrodes are inserted into the nuchal (neck) muscles.
-
Recovery and Habituation: The mice are allowed to recover from surgery for at least one week and are habituated to the recording chamber and cables.
-
Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular injection).[1] A vehicle control is administered to a separate group of mice.
-
EEG/EMG Recording: Continuous EEG and EMG recordings are acquired for several hours before and after drug administration.
-
Sleep-Wake Scoring: The recorded data is scored in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG signals.
-
Cataplexy-Like Episode (CLE) Identification: In narcoleptic mouse models, CLEs are identified as abrupt transitions from active wakefulness into a state of muscle atonia (low EMG activity) accompanied by a wake-like or REM sleep-like EEG.
-
Data Analysis: The total time spent in each sleep-wake state, the latency to sleep onset, the number and duration of wake bouts, and the number and latency of CLEs are quantified and compared between the drug-treated and vehicle-treated groups.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows involved in the validation of OX2R as a therapeutic target.
Caption: OX2R Signaling Pathway.
Caption: Experimental Workflow for OX2R Agonist Validation.
Caption: Logical Framework for OX2R Target Validation.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. Sleep-Wake Recording in Dan lab [protocols.io]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
YNT-185 as a Chemical Scaffold: A Comparative Guide to the Development of Orexin Receptor 2 (OX2R) Antagonists
The orexin (B13118510) system, a key regulator of wakefulness, has become a significant target for the development of therapeutics for sleep disorders. While the selective orexin receptor 2 (OX2R) agonist YNT-185 has shown promise in treating narcolepsy, its chemical backbone has also proven to be a valuable scaffold for generating novel OX2R antagonists for insomnia. This guide provides a comparative analysis of antagonists derived from the this compound scaffold, with a focus on their performance against other established orexin receptor antagonists, supported by experimental data and detailed methodologies.
From Agonist to Antagonist: The this compound Scaffold
This compound is a potent and selective agonist for the OX2R, with an EC50 of 0.028 µM for OX2R and a roughly 100-fold selectivity over the orexin receptor 1 (OX1R)[1][2][3]. Recognizing the potential of its chemical structure, researchers have successfully utilized this compound as a template to design and synthesize novel OX2R antagonists. This was achieved by modifying the physicochemical properties of the parent compound, leading to a switch in its mode of action from agonist to antagonist[4]. One of the most promising antagonists developed from this scaffold is compound 15 , which exhibits an inverse mode of action at the OX2R[4].
Comparative Performance of this compound-Derived Antagonist
The development of compound 15 from the this compound scaffold highlights a successful strategy in drug discovery. To objectively assess its potential, a comparison with established orexin antagonists, such as the FDA-approved dual orexin receptor antagonist (DORA) suvorexant, is crucial.
| Compound | Target(s) | Potency (IC50/Kᵢ) | Selectivity | Key Features | Reference |
| Compound 15 | OX2R | Data not publicly available | Selective for OX2R | Derived from this compound scaffold; inverse agonist profile; CNS penetrant with a short half-life. | [4] |
| This compound (Scaffold) | OX2R (Agonist) | EC50 = 0.028 µM | ~100-fold selective for OX2R over OX1R | Potent and selective OX2R agonist. | [1][2][3] |
| Suvorexant | OX1R and OX2R | Kᵢ = 0.55 nM (OX1R), 0.35 nM (OX2R) | Dual antagonist | FDA-approved for insomnia. | [5] |
| EMPA | OX2R | High affinity | Selective for OX2R | Used as a tool compound in research. | [6] |
Note: Specific IC50/Kᵢ values for compound 15 are not yet publicly available in the reviewed literature.
Experimental Protocols
The characterization of this compound-derived antagonists involves a series of in vitro and in vivo assays to determine their pharmacological profile, including potency, selectivity, central nervous system (CNS) availability, and potential toxicity.
In Vitro Ca2+ Mobilization Assay
This assay is used to determine the functional activity of compounds at the orexin receptors.
Objective: To measure the ability of a compound to act as an agonist or antagonist at the human orexin 1 and 2 receptors (hOX1R and hOX2R).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing either hOX1R or hOX2R are seeded in 96-well plates and cultured for 48 hours.
-
Dye Loading: Cells are loaded with a fluorescent calcium indicator dye, such as Fura 2-AM (5 µM), in a buffer containing probenecid (B1678239) (2.5 mM) to prevent dye leakage. The loading is performed at 37°C for 1 hour.
-
Compound Addition: After washing, cells are treated with various concentrations of the test compound. For antagonist testing, the compound is added 15 minutes prior to the addition of an agonist (e.g., orexin-A or this compound).
-
Fluorescence Measurement: The intracellular calcium concentration is measured using a fluorescence plate reader by monitoring the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
Data Analysis: The EC50 values for agonists and the IC50 or pA2 values for antagonists are calculated from the concentration-response curves using appropriate software (e.g., GraphPad Prism)[6].
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Penetration
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier.
Objective: To assess the potential of a compound to cross the BBB.
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 4% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The donor plate wells are filled with a solution of the test compound in a buffer (e.g., PBS), and the acceptor plate wells are filled with buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 18 hours).
-
Quantification: The concentration of the test compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = [(-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vd * Va] / (Area * Time * (Vd + Va)) where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane[7].
Cytotoxicity Assay (MTT Assay)
This assay is used to evaluate the potential of a compound to cause cell death.
Objective: To determine the concentration at which a compound exhibits cytotoxic effects.
Methodology:
-
Cell Seeding: A suitable cell line (e.g., HEK293 or a neuronal cell line) is seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 value (the concentration that inhibits 50% of cell viability) is determined[8].
In Vivo Blood-Brain Barrier Penetration Study in Mice
This study provides a direct measure of a compound's ability to enter the brain from the systemic circulation.
Objective: To quantify the brain penetration of a compound after systemic administration.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Compound Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Sample Collection: At various time points after administration, blood samples are collected, and the mice are euthanized. The brains are then harvested.
-
Sample Processing: Blood is processed to obtain plasma, and the brains are homogenized.
-
Quantification: The concentration of the test compound in plasma and brain homogenates is determined using a sensitive analytical method, such as LC-MS/MS.
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated to assess the extent of BBB penetration.
Visualizing the Pathway and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Orexin 2 Receptor Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for this compound-Derived Antagonist Development.
Conclusion
The transformation of the this compound agonist scaffold into a platform for developing novel OX2R antagonists represents a significant advancement in the field of sleep disorder therapeutics. While further quantitative data is needed for a direct comparison with marketed drugs like suvorexant, the initial findings for compounds such as 15 are promising. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of these and other this compound-derived antagonists, with the ultimate goal of developing safer and more effective treatments for insomnia.
References
- 1. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. From orexin receptor agonist this compound to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. ijprajournal.com [ijprajournal.com]
Cross-Validation of YNT-185 Findings in Genetic Models of Orexin Deficiency
A Comparative Analysis of the OX2R Agonist YNT-185 and Alternative Therapeutic Candidates in Preclinical Narcolepsy Models
This guide provides a comparative analysis of this compound, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, with other therapeutic alternatives for narcolepsy. The findings are cross-validated using established genetic mouse models that mimic the human pathophysiology of orexin deficiency. This document is intended for researchers, scientists, and drug development professionals working on therapies for sleep disorders.
Introduction to this compound and the Orexin System
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone.[1] The primary cause of narcolepsy is the loss of neurons that produce orexin (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness.[1] The orexin system comprises two peptides, orexin-A and orexin-B, and two G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[2] Genetic and pharmacological studies have indicated that OX2R signaling is particularly important for stabilizing wakefulness, making it a key therapeutic target.[3]
This compound is a non-peptide, selective agonist for OX2R, designed to mimic the function of orexin and thereby address the core deficit in narcolepsy.[1][4] Due to its ability to cross the blood-brain barrier, peripherally administered this compound can act on OX2R in the brain to ameliorate narcolepsy symptoms.[1][5] This guide compares the efficacy of this compound with other OX2R agonists, such as TAK-925, in preclinical genetic models of narcolepsy.
Orexin Receptor 2 (OX2R) Signaling Pathway
The binding of an agonist like this compound to OX2R initiates a cascade of intracellular events. OX2R primarily couples to the Gq subtype of G-proteins, but can also couple to Gi/o and Gs.[6][7] The canonical Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[6][8] This signaling cascade ultimately results in neuronal excitation.[8]
References
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Specificity: A Guide to Negative Control Experiments for the OX2R Agonist YNT-185
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, establishing the specificity of a compound's mechanism of action is paramount. This guide provides a comprehensive overview of essential negative control experiments for validating the selective activity of YNT-185, a potent and selective orexin (B13118510) type-2 receptor (OX2R) agonist. By employing a suite of rigorous negative controls, researchers can confidently attribute the observed physiological effects of this compound to its on-target activity, thereby strengthening the foundation for further pre-clinical and clinical development.
This compound acts as a mimetic of the endogenous neuropeptide orexin, binding to and activating OX2R, a G-protein coupled receptor critically involved in the regulation of wakefulness.[1] Its potential as a therapeutic for conditions like narcolepsy, which is characterized by a deficiency in orexin signaling, is an area of active investigation.[1][2][3] This guide will detail the experimental frameworks and provide hypothetical data to illustrate the expected outcomes when testing this compound against appropriate negative controls in key in vitro and in vivo assays.
Key Negative Control Strategies
To rigorously validate the on-target effects of this compound, a multi-pronged approach to negative controls is essential. This includes:
-
Vehicle Control: This is the most fundamental control, ensuring that the solvent used to deliver this compound has no effect on its own.
-
Pharmacological Blockade: Utilizing a selective OX2R antagonist allows researchers to demonstrate that the effects of this compound can be specifically blocked by preventing it from binding to its target receptor.
-
Genetic Knockout: The use of animal models or cell lines that lack the OX2R gene provides the most definitive evidence that the receptor is necessary for this compound's activity.
Experimental Frameworks and Expected Outcomes
The following sections detail the experimental protocols for key assays used to characterize this compound and the expected results from the aforementioned negative control experiments.
In Vitro Validation: Intracellular Calcium Mobilization Assay
OX2R activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This can be measured in vitro using cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been engineered to express human OX2R (CHO/hOX2R).
Experimental Workflow: Intracellular Calcium Assay
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of YNT-185, a selective orexin (B13118510) 2 receptor (OX2R) agonist, with other relevant compounds targeting the orexin system. The information is intended to support research and development efforts in the field of sleep disorders and other neurological conditions where orexin signaling plays a crucial role. While comprehensive pharmacokinetic data for this compound remains limited in publicly available literature, this guide synthesizes the existing information and contrasts it with more extensively characterized compounds, such as the OX2R agonist danavorexton (B3325393) (TAK-925) and the dual orexin receptor antagonist suvorexant.
Executive Summary
This compound is a potent and selective non-peptide agonist of the orexin 2 receptor (OX2R) that has demonstrated efficacy in animal models of narcolepsy.[1] It has been shown to cross the blood-brain barrier and promote wakefulness following peripheral administration.[2] However, its development has been hampered by "limited in vivo efficacy," suggesting suboptimal pharmacokinetic properties.[2][3] In contrast, other orexin receptor modulators like danavorexton and suvorexant have progressed further in clinical development, with more comprehensive pharmacokinetic data available. This guide presents a comparative overview of their known pharmacokinetic parameters, experimental methodologies, and associated signaling pathways.
Data Presentation: Comparative Pharmacokinetic Profiles
The following tables summarize the available pharmacokinetic and pharmacodynamic data for this compound, danavorexton, and suvorexant.
Table 1: In Vitro and In Vivo Potency
| Compound | Target(s) | In Vitro Potency (EC50/Ki) | In Vivo Efficacy (Animal Models) |
| This compound | OX2R Agonist | EC50: 28 nM (human OX2R)[4] | Ameliorates narcolepsy-cataplexy symptoms in mouse models.[1] |
| OX1R Agonist | EC50: 2,750 nM (human OX1R)[4] | ||
| Danavorexton (TAK-925) | OX2R Agonist | >5,000-fold selectivity for human OX2R over OX1R | Promotes wakefulness in wild-type mice. |
| Suvorexant | OX1R/OX2R Antagonist | Ki: 0.55 nM (human OX1R), 0.35 nM (human OX2R) | Increases sleep in animal models and humans. |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Danavorexton (TAK-925) | Suvorexant |
| Administration Route | Intracerebroventricular (i.c.v.), Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.)[1][3] | Intravenous (human), Subcutaneous (mouse) | Oral |
| Bioavailability | Low oral bioavailability suggested by high required dose (100 mg/kg in mice)[3] | Not applicable (intravenous) | 82% (10 mg dose, human) |
| Tmax (Time to Peak Concentration) | Not reported | Not applicable (intravenous) | 1.5 - 4.0 hours (human) |
| Half-life (t1/2) | Not reported | ~3.3 - 5.1 hours (human) | 7.7 - 14.5 hours (human) |
| Blood-Brain Barrier Penetration | Yes, peripherally administered this compound acts on the brain[2] | Yes, but limited (brain:blood ratio of 0.07:1 in mice) | Yes |
| Clinical Development Stage | Preclinical; not considered suitable for further clinical development due to limited in vivo efficacy[3][5] | Phase 1 clinical trials | Approved for medical use |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vivo Assessment of Wakefulness in Mice
-
Animal Model: Wild-type C57BL/6J mice are commonly used.
-
Surgical Implantation: Mice are surgically implanted with electroencephalogram (EEG) and electromyogram (EMG) electrodes for sleep/wake state monitoring.
-
Compound Administration:
-
Intracerebroventricular (i.c.v.) Injection: A guide cannula is implanted into the lateral ventricle. This compound (e.g., 30-300 nmol) is dissolved in a vehicle (e.g., saline) and injected directly into the brain.
-
Intraperitoneal (i.p.) Injection: this compound (e.g., 20-60 mg/kg) is dissolved in a suitable vehicle and injected into the peritoneal cavity.
-
Oral (p.o.) Administration: this compound (e.g., 100 mg/kg) is administered via oral gavage.
-
-
Data Acquisition and Analysis: EEG/EMG signals are recorded continuously, and sleep/wake stages (wakefulness, NREM sleep, REM sleep) are scored manually or automatically. The duration and latency of each state are quantified and compared between treatment and vehicle groups.
In Vitro Calcium Mobilization Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are used.
-
Assay Principle: Activation of orexin receptors leads to an increase in intracellular calcium concentration ([Ca2+]i).
-
Procedure:
-
Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the cells.
-
The change in fluorescence, corresponding to the change in [Ca2+]i, is measured over time using a fluorescence plate reader.
-
The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound and its evaluation.
Caption: Simplified signaling pathway of this compound as an OX2R agonist.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Logical comparison of key pharmacokinetic properties.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
YNT-185: A Comparative Analysis of its Effects in Wild-Type and Orexin-Deficient Animal Models
For Researchers, Scientists, and Drug Development Professionals
YNT-185, a non-peptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist, has emerged as a promising therapeutic candidate for narcolepsy.[1][2] This guide provides a comprehensive comparison of the pharmacological effects of this compound in wild-type animals versus orexin-deficient animal models, which mimic the human narcoleptic condition. The data presented herein is crucial for understanding the mechanism of action of this compound and its potential for clinical application.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, highlighting the differential effects of this compound on sleep/wake architecture and cataplexy-like episodes in various mouse models.
Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of this compound on Wakefulness and NREM Sleep in Wild-Type and Orexin Receptor-Deficient Mice
| Animal Model | Treatment (i.c.v.) | Total Wake Time (min) in 3h | Total NREM Sleep Time (min) in 3h |
| Wild-Type | Vehicle | 63.8 ± 5.6 | 110.1 ± 5.4 |
| Wild-Type | This compound (30 nmol) | 82.3 ± 7.1 | 91.5 ± 6.9 |
| Wild-Type | This compound (100 nmol) | 104.8 ± 10.2 | 69.1 ± 9.8 |
| Wild-Type | This compound (300 nmol) | 134.5 ± 11.1 | 40.1 ± 10.8 |
| OXRDKO | Vehicle | 65.2 ± 4.9 | 108.7 ± 4.7 |
| OXRDKO | This compound (300 nmol) | 68.9 ± 6.1 | 105.2 ± 5.9 |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data extracted from Irukayama-Tomobe et al., 2017.[1] OXRDKO: Orexin Receptor Double Knockout. |
Table 2: Effect of Intraperitoneal (i.p.) Administration of this compound on Wakefulness in Wild-Type and Orexin Receptor-Deficient Mice
| Animal Model | Treatment (i.p.) | Total Wake Time (min) in 3h |
| Wild-Type | Vehicle | 60.5 ± 5.1 |
| Wild-Type | This compound (20 mg/kg) | 88.7 ± 8.2 |
| Wild-Type | This compound (40 mg/kg) | 115.4 ± 9.8** |
| OXRDKO | Vehicle | 62.1 ± 4.5 |
| OXRDKO | This compound (40 mg/kg) | 65.3 ± 5.8 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data extracted from Irukayama-Tomobe et al., 2017.[1] OXRDKO: Orexin Receptor Double Knockout. |
Table 3: Effect of Intraperitoneal (i.p.) Administration of this compound on Cataplexy-Like Episodes (SOREMs) in Orexin Knockout (OXKO) and Orexin Receptor-Deficient (OXRDKO) Mice
| Animal Model | Treatment (i.p.) | Number of SOREMs in 3h |
| OXKO | Vehicle | 10.8 ± 1.2 |
| OXKO | This compound (20 mg/kg) | 5.1 ± 0.9 |
| OXKO | This compound (40 mg/kg) | 2.3 ± 0.6*** |
| OXRDKO | Vehicle | 11.2 ± 1.5 |
| OXRDKO | This compound (40 mg/kg) | 10.5 ± 1.3 |
| p < 0.01, ***p < 0.001 vs. Vehicle. SOREMs: Sleep Onset REM periods. Data extracted from Irukayama-Tomobe et al., 2017.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Animals
-
Wild-Type: C57BL/6J mice were used as the control group.
-
Orexin Knockout (OXKO): Orexin/ataxin-3 transgenic mice, in which orexin-producing neurons are genetically ablated, were used as a model for narcolepsy.[1]
-
Orexin Receptor Double Knockout (OXRDKO): Mice lacking both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) were used to confirm the receptor-specific action of this compound.[1]
All animal experiments were conducted in accordance with institutional animal care and use committee guidelines.[1]
Drug Administration
-
Intracerebroventricular (i.c.v.) Injection: A guide cannula was stereotaxically implanted into the lateral ventricle of the mice. This compound, dissolved in saline, was infused at a rate of 0.5 µL/min.[1]
-
Intraperitoneal (i.p.) Injection: this compound was dissolved in a vehicle solution (e.g., saline with a small percentage of a solubilizing agent) and administered via intraperitoneal injection.[1]
EEG/EMG Recording and Analysis
-
Surgical Implantation: Mice were anesthetized and implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. EEG electrodes were placed over the cortex, and EMG electrodes were inserted into the nuchal muscles.[1]
-
Data Acquisition: Following a recovery period, EEG and EMG signals were recorded continuously.
-
Sleep/Wake Stage Scoring: The recorded data was scored in 10-second epochs into wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria of EEG and EMG patterns.[3]
-
Cataplexy-Like Episode (SOREM) Analysis: In orexin-deficient mice, sudden transitions from wakefulness to a state of muscle atonia with theta-dominant EEG, lasting at least 10 seconds, were defined as cataplexy-like episodes or Sleep Onset REM periods (SOREMs).[1][3]
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway activated by this compound.
Caption: Signaling cascade of this compound via the OX2R.
Experimental Workflow
The diagram below outlines the typical workflow for evaluating the in vivo effects of this compound.
Caption: Workflow for in vivo studies of this compound.
Discussion
The experimental data robustly demonstrates that this compound is a potent and selective OX2R agonist with significant wake-promoting and anti-cataplectic effects. In wild-type mice, this compound administration, both centrally and peripherally, leads to a dose-dependent increase in wakefulness and a corresponding decrease in NREM sleep.[1] This effect is entirely absent in orexin receptor double knockout (OXRDKO) mice, confirming that the action of this compound is mediated through orexin receptors.[1]
In orexin-deficient (OXKO) mice, which model narcolepsy, this compound effectively suppresses cataplexy-like episodes (SOREMs).[1] This finding is of high therapeutic relevance, as cataplexy is one of the most debilitating symptoms of narcolepsy. The lack of effect in OXRDKO mice further underscores the necessity of intact orexin receptors for the therapeutic action of this compound.[1]
The signaling pathway of this compound is believed to mimic that of the endogenous ligand, orexin-B, at the OX2R. This involves the activation of Gq-protein, leading to the mobilization of intracellular calcium and subsequent neuronal excitation.[4][5] This mechanism is particularly relevant in wake-promoting neuronal populations that express OX2R, such as the histaminergic neurons of the tuberomammillary nucleus (TMN).[1]
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
YNT-185: A Comparative Review of a Selective Orexin Type-2 Receptor Agonist
This guide provides a comprehensive review of YNT-185, a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of this compound's performance against other compounds and summarizing key experimental findings.
This compound has been investigated for its potential in treating narcolepsy-cataplexy, a sleep disorder caused by the loss of orexin-producing neurons.[1][2][3] This compound mimics the action of the neuropeptide orexin, which is crucial for maintaining wakefulness.[4][5] Unlike orexin, this compound can cross the blood-brain barrier, making it a potential therapeutic agent that can be administered peripherally.[1][4][6]
Product Profile
| Feature | Description |
| Compound Name | This compound |
| Chemical Name | 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride[7] |
| Type | Nonpeptide, selective orexin type-2 receptor (OX2R) agonist[1][2][8] |
| Purity | ≥98% (HPLC)[7] |
| Biological Activity | Potent and selective agonist for the human OX2 receptor.[7] It has been shown to depolarize OX2-expressing histaminergic neurons, increase wakefulness, and suppress cataplexy-like symptoms in mouse models.[7] |
Comparative Efficacy of Orexin Receptor Agonists
The following table summarizes the in vitro potency of this compound and other orexin receptor agonists.
| Compound | Target | EC50 (µM) | Selectivity |
| This compound | OX2R | 0.028[8] | ~100-fold for OX2R over OX1R[7] |
| OX1R | 2.75[8] | ||
| TAK-994 | OX2R | 0.019 | >700-fold for OX2R over OX1R[9] |
In Vivo Effects of this compound in Murine Models
This table outlines the key findings from in vivo studies of this compound in various mouse models.
| Administration Route | Dose | Animal Model | Key Outcomes |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Wild-type mice | Dose-dependent increase in wake time and decrease in NREM sleep time.[1] No effect in orexin receptor-deficient (OXRDKO) mice.[1] |
| Intraperitoneal (i.p.) | 40 mg/kg | Wild-type mice | Significant increase in wake time.[2] |
| Intraperitoneal (i.p.) | 40 and 60 mg/kg | Orexin knockout (OXKO) mice | Significant decrease in the number of sleep-onset REM periods (SOREMs) and increased latency to the first SOREM.[1][2] No effect in OXRDKO mice.[1][2] |
| Intraperitoneal (i.p.) | 40 mg/kg | Orexin/ataxin-3 mice (orexin neuron-ablated) | Significantly decreased the frequency of chocolate-induced SOREMs.[1][2] |
While effective in animal models, this compound has been noted to have limited in vivo efficacy, which has prompted further development of more potent and bioavailable OX2R agonists like TAK-925 and TAK-994.[1][9]
Experimental Protocols
In Vitro Calcium Mobilization Assay
To determine the potency and selectivity of this compound, intracellular calcium accumulation was measured in Chinese Hamster Ovary (CHO) cells expressing either human OX1R or OX2R. The agonist-induced increase in intracellular Ca2+ concentration was quantified to determine the EC50 values.[1] The competitive nature of the antagonism was assessed using known OX2R antagonists like suvorexant and EMPA.[1]
In Vivo Studies in Murine Models
-
Animal Models: Studies have utilized wild-type C57BL/6J mice, orexin knockout (OXKO) mice, orexin receptor-deficient (OXRDKO) mice, and orexin/ataxin-3 mice in which orexin neurons are genetically ablated.[1][2]
-
Drug Administration: this compound was administered either intracerebroventricularly (i.c.v.) to directly target the central nervous system or intraperitoneally (i.p.) to assess its ability to cross the blood-brain barrier.[1][10]
-
Sleep/Wakefulness Monitoring: Electroencephalography (EEG) and electromyography (EMG) were used to monitor the sleep/wake states of the mice.[1] Power spectral analysis of the EEG was also conducted.[1][2]
-
Cataplexy Assessment: In narcoleptic mouse models, the frequency of cataplexy-like episodes, often triggered by stimuli like chocolate, was observed and quantified.[1][2]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound as an OX2R agonist.
Caption: In vivo experimental workflow for this compound evaluation.
Clinical Development of OX2R Agonists
While this compound provided crucial proof-of-concept for the therapeutic potential of OX2R agonists in treating narcolepsy, its limited in vivo efficacy has led to the development of other compounds.[1][9] For instance, TAK-994, another oral OX2R agonist, showed significant improvements in wakefulness and cataplexy in a phase 2 clinical trial for narcolepsy type 1.[11] However, the trial was terminated early due to instances of hepatotoxicity, highlighting a potential safety concern for this class of drugs.[11][12] This underscores the ongoing need for developing OX2R agonists with improved efficacy and safety profiles.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sleepreviewmag.com [sleepreviewmag.com]
- 7. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
- 12. pharmacytimes.com [pharmacytimes.com]
Safety Operating Guide
Safe Disposal of YNT-185: A Procedural Guide
For immediate reference, treat YNT-185 as a hazardous chemical waste. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life. This guide provides essential information for the proper and safe disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Physicochemical Properties of this compound
A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Name | 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride | [1] |
| Molecular Formula | C₃₃H₃₇N₅O₅S·2HCl | [1] |
| Molecular Weight | 688.66 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1][2] |
| Appearance | White to slightly light brown crystalline powder | [2] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
| CAS Number | 1804978-82-2 | [1] |
| Storage | Store at -20°C | [1] |
Experimental Protocols: Disposal of this compound
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the following procedure is based on established guidelines for the disposal of corrosive and environmentally hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.[3]
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for hazardous chemical waste. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols (corrosive, harmful, environmentally hazardous).
-
Solid Waste:
-
Carefully sweep any solid this compound powder using a brush and dustpan. Avoid creating dust.
-
Place the collected powder and any contaminated disposable materials (e.g., weighing paper, pipette tips) into the designated hazardous waste container.
-
-
Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain, as it is harmful to aquatic life.[3]
-
Step 3: Decontamination
-
Thoroughly decontaminate all non-disposable equipment and surfaces that have come into contact with this compound.
-
Use a suitable solvent (e.g., 70% ethanol) followed by a thorough rinse with water.
-
Collect all decontamination materials (e.g., wipes, paper towels) and dispose of them as hazardous waste.
Step 4: Storage and Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for YNT-185
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of YNT-185, a potent and selective orexin (B13118510) receptor 2 (OX2R) agonist. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain the integrity of your research. This document is intended to supplement, not replace, your institution's standard operating procedures and the manufacturer's Safety Data Sheet (SDS).
Immediate Safety and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications & Procedures |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended for enhanced protection. Gloves must be changed immediately upon contamination. Do not wash or reuse disposable gloves. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required to protect skin and personal clothing from potential splashes. |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | Required for all procedures involving this compound. A face shield must be worn over safety glasses or goggles during procedures with a high risk of splashing, such as preparing stock solutions or administering the compound. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powdered form of this compound to prevent inhalation. The specific type of respirator should be determined by a workplace hazard assessment. |
| Foot Protection | Closed-toe Shoes | Required at all times in the laboratory to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling and Administration
Proper handling procedures are critical to prevent contamination and ensure accurate experimental results.
Preparation of Stock Solutions
-
Work Area Preparation : All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Personal Protective Equipment : Don all required PPE as outlined in Table 1.
-
Weighing : Carefully weigh the desired amount of this compound powder.
-
Solubilization : this compound is soluble in water and DMSO.[1][2] Prepare stock solutions according to your experimental needs. For in vivo studies, a water-soluble form (this compound dihydrochloride) is often used.
-
Storage : Store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.
In Vivo Administration Protocol (Mouse Models)
The following protocols are based on published research and should be adapted to your specific experimental design in consultation with your institution's animal care and use committee.
Table 2: this compound In Vivo Administration Parameters
| Administration Route | Dosage Range | Vehicle | Reference |
| Intraperitoneal (i.p.) | 20-40 mg/kg | Saline or other appropriate vehicle | [2] |
| Intracerebroventricular (i.c.v.) | 30-300 nmol | Artificial cerebrospinal fluid or saline |
Experimental Workflow for In Vivo Administration
Figure 1. Experimental workflow for the in vivo administration of this compound.
This compound Signaling Pathway
This compound is a selective agonist for the orexin receptor 2 (OX2R), a G protein-coupled receptor (GPCR). Its mechanism of action involves binding to OX2R, which is primarily coupled to the Gq/11 protein. This activation leads to a downstream signaling cascade resulting in neuronal excitation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
